molecular formula C8H9BrO B1268026 2-Bromo-4-methoxy-1-methylbenzene CAS No. 36942-56-0

2-Bromo-4-methoxy-1-methylbenzene

Cat. No.: B1268026
CAS No.: 36942-56-0
M. Wt: 201.06 g/mol
InChI Key: MGRYVEDNIGXKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxy-1-methylbenzene is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRYVEDNIGXKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334305
Record name 3-Bromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36942-56-0
Record name 3-Bromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxy-1-methylbenzene (CAS No. 36942-56-0), a key building block in modern organic synthesis.[1][2][3] Its strategic substitution pattern makes it a valuable precursor for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its applications in pivotal cross-coupling reactions, and offers a summary of its spectroscopic data and safety information. The insights provided herein are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Compound Identification and Properties

This compound, also known as 2-bromo-4-methoxytoluene or 3-bromo-4-methylanisole, is a halogenated aromatic compound.[2] Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the benzene ring imparts specific reactivity and properties that are highly sought after in organic synthesis.

Chemical Structure and CAS Number
  • IUPAC Name: this compound[2]

  • CAS Number: 36942-56-0[1][2][3]

  • Molecular Formula: C₈H₉BrO[1]

  • Molecular Weight: 201.06 g/mol [1][2]

  • SMILES: CC1=C(Br)C=C(OC)C=C1[2]

  • InChI Key: MGRYVEDNIGXKQE-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, reaction setup, and purification.

PropertyValueReference
Appearance Colorless to pale-yellow or yellow-brown liquid
Boiling Point 224.7 ± 20.0 °C at 760 mmHg[1][4]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 101.8 ± 7.8 °C[1]
Melting Point 144-145.5 °C[4]
Storage Temperature Room Temperature

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and reliable approach involves the Sandmeyer-type reaction starting from 5-methoxy-2-methylaniline. This method is advantageous due to the ready availability of the starting material and the generally good yields.

Synthetic Workflow

The overall synthetic transformation is depicted in the following diagram:

G cluster_0 Synthesis of this compound 5-methoxy-2-methylaniline 5-methoxy-2-methylaniline Diazonium Salt Diazonium Salt 5-methoxy-2-methylaniline->Diazonium Salt 1. NaNO2, HBr, 0-5 °C This compound This compound Diazonium Salt->this compound 2. CuBr, HBr, heat

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines the diazotization of 5-methoxy-2-methylaniline followed by a Sandmeyer reaction with cuprous bromide.

Materials:

  • 5-methoxy-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Cuprous bromide (CuBr)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Silica gel

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 5-methoxy-2-methylaniline in a mixture of 48% hydrobromic acid and ethanol.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C. The rate of addition is critical to prevent the decomposition of the diazonium salt.

    • Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cuprous bromide in 48% hydrobromic acid and heat it to boiling.

    • Slowly add the previously prepared diazonium salt solution to the hot cuprous bromide solution. Vigorous nitrogen evolution will be observed. The controlled addition is crucial for safety and to maintain a steady reaction rate.

    • After the addition is complete, reflux the reaction mixture overnight to ensure complete conversion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute it with water.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers and wash with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless to pale-yellow liquid.

Causality Behind Experimental Choices:

  • The use of low temperatures (0-5 °C) during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt.

  • Hydrobromic acid serves as both the acid catalyst for the diazotization and the source of the bromide nucleophile in the Sandmeyer reaction.

  • Cuprous bromide acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion.

  • The final purification by column chromatography is necessary to remove any unreacted starting materials and byproducts, ensuring a high purity of the final product.

Applications in Organic Synthesis

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of C-C and C-N bonds, which are ubiquitous in pharmaceuticals and advanced materials.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

G cluster_0 Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Ar'-B(OR)2 Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

The methoxy and methyl groups on the aromatic ring can influence the electronic properties of the substrate, which in turn can affect the rate and efficiency of the coupling reaction. The electron-donating nature of these groups can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] this compound can be coupled with a wide range of primary and secondary amines to synthesize substituted anilines.

G cluster_0 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination_Deprotonation Ar-Pd(II)-NR2(L2) Oxidative_Addition->Amine_Coordination_Deprotonation R2NH, Base Reductive_Elimination Ar-NR2 Amine_Coordination_Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

This reaction is of paramount importance in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles and other pharmacologically active molecules. The ability to introduce an amino group at a specific position on the aromatic ring with high efficiency and functional group tolerance makes this a highly valuable transformation.[8]

Role in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential biological activity. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and positively impact ADME (absorption, distribution, metabolism, and excretion) parameters.[9] By utilizing the reactivity of the bromine atom, medicinal chemists can introduce various pharmacophores and functional groups to modulate the biological activity of the resulting molecules.[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, which are essential for its characterization and quality control.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1d1HAr-H
~6.8d1HAr-H
~6.7dd1HAr-H
3.78s3H-OCH
2.33s3H-CH

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~158C -OCH₃
~133C -CH₃
~130Ar-C H
~118C -Br
~116Ar-C H
~114Ar-C H
~55-OC H₃
~20-C H₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretch (aliphatic)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1050C-Br stretch

Note: Predicted absorption bands. Actual values may vary.

Mass Spectrometry
m/zAssignment
200/202[M]⁺ (presence of Br isotopes)
185/187[M-CH₃]⁺
157/159[M-CH₃-CO]⁺

Note: Predicted fragmentation pattern.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its well-defined reactivity in key cross-coupling reactions, coupled with its straightforward synthesis, makes it an important tool for the modern synthetic chemist. This guide has provided an in-depth overview of its properties, synthesis, applications, and safety, with the aim of facilitating its effective use in research and development.

References

An In-depth Technical Guide to 2-Bromo-4-methoxytoluene: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 2-bromo-4-methoxytoluene, a versatile aromatic building block. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to deliver field-proven insights into the compound's synthesis, chemical behavior, and strategic applications in drug discovery and materials science. We will explore the causality behind experimental choices, ensuring that the described protocols are not just instructions, but self-validating systems for achieving high-purity material.

Core Molecular Profile and Physicochemical Properties

2-Bromo-4-methoxytoluene is a substituted aromatic compound whose strategic placement of a bromine atom, a methoxy group, and a methyl group on a benzene ring makes it a valuable intermediate in organic synthesis.

The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, the electron-donating methoxy group influences the regioselectivity of further aromatic substitutions, and the methyl group provides a lipophilic anchor and a potential site for further functionalization.

Table 1: Chemical Identity and Physicochemical Properties

IdentifierValueSource(s)
IUPAC Name 2-bromo-4-methoxy-1-methylbenzene[1][2]
Synonyms 3-Bromo-4-methylanisole, 2-Bromo-4-methoxytoluene[1][3]
CAS Number 36942-56-0[1][3]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
Appearance Colorless to pale-yellow liquid or solid[3][4]
Boiling Point 224.7 ± 20.0 °C (at 760 Torr, predicted)[1][3][5]
Melting Point 144-145.5 °C (Note: This reported value appears unusually high and should be treated with caution; related isomers are liquids or low-melting solids at room temperature)[1][5]
Density 1.378 ± 0.06 g/cm³ (predicted)[1][5]
Solubility Poorly soluble in water, soluble in common organic solvents.[6]

Strategic Synthesis and Purification

The most reliable and scalable synthesis of 2-bromo-4-methoxytoluene proceeds via a Sandmeyer reaction, a classic yet powerful transformation for converting an aryl amine into an aryl bromide.[7][8] This approach is favored for its high fidelity and the ready availability of the starting material, 5-methoxy-2-methylaniline.

Causality of the Synthetic Route

The choice of the Sandmeyer reaction is deliberate. Direct bromination of 4-methoxytoluene is a possible alternative; however, it presents significant regioselectivity challenges. The activating methoxy and methyl groups direct bromination to multiple positions on the ring, leading to a mixture of isomers that are difficult to separate. The Sandmeyer reaction, by contrast, leverages the fixed position of the amino group in the precursor to install the bromine atom with absolute regiochemical control, ensuring the formation of the desired 2-bromo isomer exclusively.

Detailed Experimental Protocol: Sandmeyer Synthesis

This protocol is a robust, self-validating system for the synthesis and purification of 2-bromo-4-methoxytoluene.

Diagram 1: Synthetic Workflow via Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification A 5-Methoxy-2-methylaniline B NaNO₂, HBr (aq) 0-5 °C A->B Reactants C Aryl Diazonium Salt Intermediate B->C Formation D CuBr, HBr (aq) Boiling C->D Addition to Catalyst E Crude 2-Bromo-4-methoxytoluene D->E Bromination & N₂ loss F Aqueous Workup (Extraction with Ethyl Acetate) E->F G Drying (Na₂SO₄) & Solvent Removal F->G H Silica Gel Chromatography (Hexane Eluent) G->H I Pure 2-Bromo-4-methoxytoluene H->I

Caption: Workflow for the synthesis of 2-bromo-4-methoxytoluene.

Materials:

  • 5-Methoxy-2-methylaniline (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 5-methoxy-2-methylaniline (e.g., 1.3 g, 9.48 mmol) in a mixture of 48% hydrobromic acid (13 mL) and ethanol (10 mL). Cool the mixture to 0 °C in an ice bath.[3]

  • Slowly add a solution of sodium nitrite (1.2 eq, e.g., 0.78 g in 5 mL of water) dropwise, maintaining the internal temperature between 0-5 °C. The rate of addition is critical to prevent dangerous decomposition of the diazonium salt.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. The formation of the diazonium salt is now complete.

  • Sandmeyer Reaction: In a separate flask equipped for reflux, prepare a solution of cuprous bromide (5.0 eq, e.g., 6.8 g) in 48% hydrobromic acid (25 mL) and heat it to boiling.[3]

  • Carefully transfer the cold diazonium salt solution to the hot cuprous bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, reflux the mixture overnight to ensure the reaction goes to completion.[3]

  • Workup and Purification: Cool the reaction mixture to room temperature and dilute with water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic phase over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by column chromatography on silica gel, eluting with hexane, to yield pure 2-bromo-4-methoxytoluene as a colorless oil.[3]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of 2-bromo-4-methoxytoluene.

Table 2: Expected NMR Spectroscopic Data

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~ 7.15dJ ≈ 8.5H-6 (Aromatic)
~ 6.80dJ ≈ 2.5H-3 (Aromatic)
~ 6.65ddJ ≈ 8.5, 2.5H-5 (Aromatic)
~ 3.75s--OCH₃
~ 2.30s-Ar-CH₃
¹³C NMR ~ 158s-C-4 (C-O)
~ 133s-C-1 (C-CH₃)
~ 132d-C-6 (Ar C-H)
~ 118d-C-5 (Ar C-H)
~ 116d-C-3 (Ar C-H)
~ 115s-C-2 (C-Br)
~ 55q--OCH₃
~ 20q-Ar-CH₃

Note: Predicted values are based on standard substituent effects in ¹H and ¹³C NMR spectroscopy. Actual values may vary slightly depending on solvent and concentration.[9][10][11][12]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether (~1250 cm⁻¹).

Chemical Reactivity and Strategic Applications

The synthetic utility of 2-bromo-4-methoxytoluene stems from the reactivity of its C-Br bond, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions.[13] These reactions are the cornerstone of modern pharmaceutical and materials synthesis.

Diagram 2: Key Cross-Coupling Reactions

cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling A 2-Bromo-4-methoxytoluene B_reagent R-B(OH)₂ Pd Catalyst, Base A->B_reagent C-C Bond Formation C_reagent R₂NH Pd Catalyst, Base A->C_reagent C-N Bond Formation D_reagent Terminal Alkyne Pd/Cu Catalysts, Base A->D_reagent C-C Bond Formation B_product Aryl-Aryl or Aryl-Alkyl Product B_reagent->B_product C_product Aryl Amine Product C_reagent->C_product D_product Aryl Alkyne Product D_reagent->D_product

References

A Technical Guide to the Spectral Analysis of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxy-1-methylbenzene, also known as 2-bromo-4-methoxytoluene, is a substituted aromatic compound with the chemical formula C₈H₉BrO.[1] Its structure, featuring a benzene ring with bromo, methoxy, and methyl substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials.[2] The precise arrangement of these functional groups allows for selective chemical transformations, making a thorough understanding of its structural and electronic properties essential for its effective application.

This technical guide provides a comprehensive overview of the spectral data for this compound, offering insights into its molecular structure and chemical properties through the primary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers in method development, quality control, and structural elucidation.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 36942-56-0[1]

  • Molecular Formula: C₈H₉BrO[1]

  • Molecular Weight: 201.06 g/mol [1]

  • Synonyms: 2-Bromo-4-methoxytoluene, 3-Bromo-4-methylanisole[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.15d1HAr-H
~ 6.85d1HAr-H
~ 6.70dd1HAr-H
3.78s3H-OCH₃
2.35s3H-CH₃

Rationale for Assignments:

  • The aromatic protons are expected in the range of δ 6.5-7.5 ppm. The electron-donating methoxy group and the electron-withdrawing bromine atom will influence their precise chemical shifts and splitting patterns.

  • The methoxy group protons (-OCH₃) are anticipated to appear as a singlet around δ 3.8 ppm.

  • The methyl group protons (-CH₃) attached to the aromatic ring will likely be observed as a singlet around δ 2.3-2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 158C-OCH₃
~ 135C-CH₃
~ 132Ar-C
~ 118Ar-C
~ 115C-Br
~ 114Ar-C
55.6-OCH₃
20.5-CH₃

Rationale for Assignments:

  • The carbon attached to the oxygen of the methoxy group (C-OCH₃) is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.

  • The carbon bearing the bromine atom (C-Br) will also be significantly shifted.

  • The carbons of the methoxy (-OCH₃) and methyl (-CH₃) groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Transfer the solution to a clean, dry 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep2->acq1 acq2 Lock and shim the magnetic field for optimal homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transform to the acquired Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectra and reference to the solvent signal or TMS. proc1->proc2 proc3 Integrate ¹H NMR signals and pick peaks for both spectra. proc2->proc3

Caption: Generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-O ether linkage, and C-H bonds.

Predicted Wavenumber (cm⁻¹) Vibration Type Intensity
3100-3000Aromatic C-H stretchMedium
2950-2850Aliphatic C-H stretch (-CH₃, -OCH₃)Medium
1600, 1500, 1450Aromatic C=C skeletal vibrationsMedium-Strong
1250-1200Aryl-O stretch (asymmetric)Strong
1050-1000Aryl-O stretch (symmetric)Strong
~ 800C-Br stretchMedium-Strong
850-800Aromatic C-H out-of-plane bendingStrong

Rationale for Assignments:

  • The presence of an aromatic ether is strongly indicated by the intense C-O stretching bands in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.

  • The C-Br stretching vibration is expected in the fingerprint region, typically around 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Record a background spectrum. setup1->setup2 sample1 Place a small drop of the liquid sample on the ATR crystal. setup2->sample1 sample2 Acquire the sample spectrum. sample1->sample2 clean1 Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). sample2->clean1

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted m/z Assignment Notes
200/202[M]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
185/187[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
157/159[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment.
121[M - Br]⁺Loss of a bromine radical.
91[C₇H₇]⁺Tropylium ion, a common fragment in toluene derivatives.

Rationale for Fragmentation:

  • The molecular ion is expected to be prominent.

  • A common fragmentation pathway for anisole derivatives is the loss of a methyl radical followed by the elimination of carbon monoxide.

  • Cleavage of the C-Br bond will result in a fragment at m/z 121.

  • Rearrangement to form the stable tropylium ion (m/z 91) is also a likely fragmentation pathway.

Experimental Protocol for GC-MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane). gc_inject Inject the sample into the GC. prep->gc_inject gc_sep Separate the components on a suitable capillary column. gc_inject->gc_sep ms_ionize Ionize the eluting compound (e.g., by electron impact). gc_sep->ms_ionize ms_analyze Separate the ions based on their mass-to-charge ratio. ms_ionize->ms_analyze ms_detect Detect the ions to generate the mass spectrum. ms_analyze->ms_detect

Caption: A simplified workflow for the analysis of a volatile compound by GC-MS.

Conclusion

The spectral data presented in this guide provide a comprehensive profile of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the provided rationales and experimental protocols, serve as a foundational resource for the identification, characterization, and quality control of this important chemical intermediate. A thorough understanding of these spectroscopic techniques is crucial for researchers and professionals in the fields of chemistry and drug development to confidently utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the NMR Spectrum of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-4-methoxy-1-methylbenzene, also known as 2-bromo-4-methoxytoluene.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy as applied to this specific molecule. It covers detailed, field-tested protocols for sample preparation and data acquisition, a thorough interpretation of both ¹H and ¹³C NMR spectra, and the rationale behind experimental choices. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the structural elucidation and purity assessment of this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as this compound (C₈H₉BrO), NMR allows for the unambiguous determination of its constitution by mapping the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[3][4]

The substituents on the benzene ring—a bromine atom, a methoxy group, and a methyl group—create a distinct electronic environment, leading to a unique NMR fingerprint.[3] The electron-donating methoxy and methyl groups, and the electron-withdrawing bromine atom, influence the chemical shifts of the aromatic protons and carbons in predictable ways.[3][4] This guide will walk through the process of acquiring and interpreting these spectra, providing the necessary tools for researchers to confidently identify this compound and assess its purity.

Molecular Structure and Atom Numbering

To facilitate spectral interpretation, a standardized atom numbering system is essential. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: IUPAC numbering of this compound.

Experimental Protocols: A Self-Validating System

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Sample Preparation

A homogeneous solution, free from particulate matter and paramagnetic impurities, is critical for obtaining sharp, well-resolved NMR spectra.[5]

Methodology:

  • Analyte Quantity: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of this compound.[6][7] For a ¹³C NMR spectrum, a higher concentration is required, typically 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[6][7]

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power and relatively clean spectral window. The deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field.[6][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[6][9] This allows for easy vortexing or gentle heating to ensure complete dissolution.

  • Filtration: To remove any suspended particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

  • Internal Standard (Optional but Recommended): While the residual solvent peak can be used for calibration, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift reference (δ = 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

Caption: Workflow for preparing a high-quality NMR sample.

Data Acquisition

The following parameters are a robust starting point for acquiring high-quality spectra of this compound on a standard 400 MHz or 500 MHz spectrometer.

Parameter ¹H NMR ¹³C NMR Rationale
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)Higher fields provide better signal dispersion and sensitivity.
Solvent CDCl₃CDCl₃Standard solvent for non-polar to moderately polar organic molecules.
Spectral Width (SW) ~12 ppm (e.g., 5000 Hz)~220 ppm (e.g., 22000 Hz)Ensures all expected signals are captured.[11] Aromatic protons are in the 6.5-8.0 ppm range, while aromatic carbons are around 110-160 ppm.[4][12]
Acquisition Time (AT) 2-4 seconds1-2 secondsLonger acquisition time improves resolution.[11]
Number of Scans (NS) 8-161024-4096A higher number of scans is needed for ¹³C due to its low natural abundance to achieve a good signal-to-noise ratio.
Relaxation Delay (D1) 1-2 seconds2-5 secondsAllows for full relaxation of nuclei between pulses, ensuring accurate signal integration.
Pulse Angle 30-45 degrees30-45 degreesA smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.

Spectral Analysis and Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum exhibits signals in both the aromatic (6.5-8.0 ppm) and aliphatic (upfield) regions.[13] The substituents' electronic effects are key to assigning the aromatic protons. The methoxy group (-OCH₃) is a strong electron-donating group, shielding ortho and para positions. The methyl group (-CH₃) is weakly electron-donating. The bromine (-Br) is an electron-withdrawing group via induction but weakly donating via resonance, leading to a net deshielding effect.

Expected Chemical Shifts and Multiplicities:

Proton(s) Expected δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H6 ~7.15d1HJ(H6-H5) ≈ 8.5 Hz (ortho)Ortho to the methyl group and meta to the bromine, experiencing moderate shielding.
H5 ~6.80dd1HJ(H5-H6) ≈ 8.5 Hz (ortho), J(H5-H3) ≈ 2.5 Hz (meta)Ortho to the strongly donating methoxy group, resulting in significant shielding.
H3 ~6.95d1HJ(H3-H5) ≈ 2.5 Hz (meta)Ortho to the bromine and meta to the methoxy group, experiencing deshielding from the bromine.
-OCH₃ (C8) ~3.78s3HN/ATypical chemical shift for a methoxy group attached to an aromatic ring.
-CH₃ (C7) ~2.25s3HN/ATypical chemical shift for a methyl group attached to an aromatic ring.[12]

Note: Predicted values are based on additive models and may vary slightly based on solvent and spectrometer frequency.

Caption: Predicted splitting patterns for the aromatic protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Expected Chemical Shifts:

Carbon(s) Expected δ (ppm) Rationale
C4 ~158Attached to the electron-donating oxygen atom (ipso-carbon), strongly deshielded.
C1 ~135Attached to the methyl group (ipso-carbon).
C6 ~132Deshielded due to its proximity to the methyl group.
C2 ~115Attached to the bromine atom (ipso-carbon), shielded by the halogen's resonance effect.
C5 ~114Shielded by the ortho-methoxy group.
C3 ~117Shielded by the para-methoxy group.
C8 (-OCH₃) ~55Typical chemical shift for a methoxy carbon.
C7 (-CH₃) ~20Typical chemical shift for an aromatic methyl carbon.

Note: These are approximate values. Quaternary carbons (C1, C2, C4) will typically have lower intensity signals in a standard ¹³C NMR spectrum.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR is often sufficient, complex molecules or isomeric mixtures may require advanced 2D NMR experiments for complete and unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, a COSY spectrum would show a cross-peak between H5 and H6 (strong, ortho coupling) and a weaker cross-peak between H5 and H3 (meta coupling).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link H3 to C3, H5 to C5, H6 to C6, the methyl protons to C7, and the methoxy protons to C8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons. For example, the methyl protons (H on C7) would show a correlation to C1, C2, and C6, confirming their position.

2D_NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR for Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1->COSY Identifies neighbors HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC Assigns quaternary carbons & confirms connectivity C13 ¹³C NMR (Carbon Environments) C13->HSQC Assigns protonated carbons C13->HMBC Assigns quaternary carbons & confirms connectivity

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The NMR spectrum of this compound is a clear illustration of the power of this technique in organic chemistry. By understanding the influence of the substituents on the chemical shifts and coupling constants, a complete and confident assignment of all ¹H and ¹³C signals is achievable. The protocols and analyses presented in this guide provide a robust framework for researchers working with this compound, ensuring accuracy and reliability in their structural characterization efforts. The application of advanced 2D NMR techniques further solidifies these assignments, adhering to the highest standards of scientific integrity.

References

IR spectrum of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-methoxy-1-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (also known as 3-Bromo-4-methylanisole), a polysubstituted aromatic compound with applications in organic synthesis. As a Senior Application Scientist, this document moves beyond a simple peak-listing to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule's structure to predict and assign its characteristic absorption bands, explaining the causal relationship between specific functional groups and their spectral signatures. This guide is intended for researchers and drug development professionals who rely on spectroscopic methods for structural elucidation and quality control. It includes a detailed experimental protocol for acquiring a high-quality spectrum and a summary of expected vibrational frequencies.

Molecular Structure and Expected Vibrational Modes

The key to interpreting an IR spectrum lies in understanding the molecule's structure. This compound (C₈H₉BrO) is a 1,2,4-trisubstituted benzene ring. Its vibrational modes are dictated by the interplay of its constituent functional groups:

  • Aromatic Ring: The benzene core gives rise to characteristic C-H and C=C stretching and bending vibrations.

  • Methyl Group (-CH₃): An aliphatic group whose sp³ hybridized C-H bonds have distinct frequencies from the aromatic sp² C-H bonds.

  • Methoxy Group (-OCH₃): This ether linkage introduces strong C-O stretching vibrations and contributes additional aliphatic C-H modes.

  • Bromo Group (-Br): The carbon-bromine bond has a characteristic stretching frequency, though it appears in the low-frequency region of the spectrum.

Each of these groups produces a set of absorption bands that, when analyzed together, provide a unique "fingerprint" for the molecule.

A Detailed Analysis of the IR Spectrum

The IR spectrum can be logically divided into several key regions, each providing specific structural information.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic line is drawn at 3000 cm⁻¹.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The sp² C-H bonds of the benzene ring have a higher force constant than sp³ C-H bonds, causing them to absorb at a higher frequency.[1][2] Expect one or more weak to medium sharp bands just above 3000 cm⁻¹. For instance, toluene exhibits aromatic C-H stretches around 3030-3099 cm⁻¹.[2][3]

  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): The sp³ C-H bonds in the methyl (-CH₃) and methoxy (-OCH₃) groups absorb just below 3000 cm⁻¹.[4] Typically, asymmetric and symmetric stretching modes will appear as sharp, medium-to-strong bands in this range. A weak diagnostic band for the methoxyl group may also be observed between 2860–2800 cm⁻¹.[5]

Aromatic Overtones and Ring Stretching (2000-1400 cm⁻¹)

This region provides definitive evidence for the presence of an aromatic ring.

  • Overtone/Combination Bands (2000-1665 cm⁻¹): A series of weak but sharp bands are characteristic of substituted benzene rings. The pattern of these overtones can sometimes provide clues about the substitution pattern on the ring.[2]

  • Aromatic C=C Ring Stretching (1620-1400 cm⁻¹): The conjugated π-system of the benzene ring results in complex in-plane C=C bond vibrations. These typically appear as two or more sharp, medium-intensity bands.[6] Common ranges for these peaks are 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[2][4]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations. While complex, several key absorptions for this compound can be reliably assigned here.

  • C-O Stretching (Methoxy Group): Aromatic ethers like anisole are characterized by two strong C-O stretching bands.[7]

    • Asymmetric C-O-C Stretch: A strong, sharp band is expected around 1250 cm⁻¹ . This band is typically more intense due to resonance with the ring.[7]

    • Symmetric C-O-C Stretch: A second strong band appears at a lower frequency, typically around 1040 cm⁻¹ .[7]

  • C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane (oop) C-H bending vibrations are highly diagnostic of the ring's substitution pattern.[2] For a 1,2,4-trisubstituted benzene ring, one would expect strong absorption in the 810-850 cm⁻¹ range, possibly accompanied by another band between 780–830 cm⁻¹.[8] This is a critical peak for confirming the isomer.

  • C-Br Stretching (below 700 cm⁻¹): The C-Br stretching vibration is expected in the far-infrared region, typically between 600-500 cm⁻¹. However, this peak can be weak and may overlap with other vibrations, making it less diagnostically reliable without specialized far-IR equipment.[1][9]

Summary of Predicted IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3000Weak-MediumC-H Stretch (sp²)Aromatic Ring
2990 - 2850Medium-StrongC-H Stretch (sp³)-CH₃ and -OCH₃
~2840WeakC-H Stretch (diagnostic)Methoxy (-OCH₃)
2000 - 1665WeakOvertone/Combination BandsAromatic Ring
1620 - 1585MediumC=C In-Ring StretchAromatic Ring
1520 - 1450MediumC=C In-Ring StretchAromatic Ring
~1465MediumC-H Asymmetric BendingMethyl (-CH₃)
~1250StrongAsymmetric C-O-C StretchMethoxy (-OCH₃)
~1040StrongSymmetric C-O-C StretchMethoxy (-OCH₃)
850 - 810StrongC-H Out-of-Plane Bend (1,2,4-Trisubstitution)Aromatic Ring
600 - 500Weak-MediumC-Br StretchBromo (-Br)

Experimental Protocol: Acquiring the IR Spectrum

This protocol describes the acquisition of a Fourier Transform Infrared (FT-IR) spectrum for a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a modern and reliable method.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validating Step):

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.

    • Acquire a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

    • Causality Check: This step is critical to ensure that peaks from atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) do not appear in the final sample spectrum.

  • Sample Analysis:

    • Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal. Apply consistent pressure for reproducibility.

    • Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary (most modern software does this automatically) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

    • Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample handling to final structural confirmation.

IR_Analysis_Workflow cluster_prep Phase 1: Sample Preparation & Acquisition cluster_process Phase 2: Data Processing cluster_interp Phase 3: Interpretation & Verification Sample Obtain pure sample of This compound Setup Instrument Setup (Purge, Stabilize) Sample->Setup Background Acquire Background Spectrum (Clean ATR Crystal) Setup->Background Acquire Acquire Sample Spectrum (Apply Sample to Crystal) Background->Acquire Process Ratio (Sample / Background) Acquire->Process Correct ATR & Baseline Correction Process->Correct Label Peak Picking & Labeling Correct->Label Assign Assign Major Bands (C-H, C=C, C-O) Label->Assign Fingerprint Analyze Fingerprint Region (Substitution Pattern, C-Br) Assign->Fingerprint Compare Compare with Reference Data & Predicted Spectrum Fingerprint->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for IR Spectrum Acquisition and Interpretation.

Conclusion

The infrared spectrum of this compound is a powerful tool for its unambiguous identification. The key diagnostic features are the clear separation of aromatic and aliphatic C-H stretches around 3000 cm⁻¹, the strong and characteristic asymmetric and symmetric C-O stretching bands of the methoxy group at approximately 1250 cm⁻¹ and 1040 cm⁻¹, and a strong C-H out-of-plane bending band in the 850-810 cm⁻¹ region, which confirms the 1,2,4-trisubstitution pattern. By following a systematic approach to acquisition and interpretation as outlined in this guide, researchers can confidently use IR spectroscopy for the structural verification and quality assessment of this important synthetic intermediate.

References

Mass spectrometry of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-methoxy-1-methylbenzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (CAS: 36942-56-0), a substituted aromatic compound relevant in synthetic organic chemistry. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural steps to explain the core principles and interpretive logic essential for robust structural elucidation and purity assessment. We will explore the foundational principles of ionization, predict the detailed fragmentation pathways based on chemical structure, and provide validated experimental protocols for acquiring and interpreting high-quality mass spectra.

Introduction: The Analytical Imperative

This compound, also known as 3-bromo-4-methylanisole, is a polysubstituted aromatic compound. Its molecular structure incorporates a toluene backbone with bromo and methoxy functional groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions where the carbon-bromine bond is a key reactive site.

Accurate characterization of such molecules is paramount for ensuring reaction success, confirming structural integrity, and assessing purity. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and detailed structural insights through controlled fragmentation. This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the most common and informative method for a volatile and thermally stable compound of this class.

Part 1: Foundational Principles for Analyzing this compound

A logical analysis of a mass spectrum begins with understanding the ionization process and the inherent isotopic properties of the constituent atoms. These principles form the bedrock of a trustworthy interpretation.

Ionization Technique: Electron Ionization (EI)

For a relatively small, nonpolar, and volatile organic molecule like this compound, Electron Ionization (EI) is the method of choice.[1][2]

  • Mechanism & Rationale: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV). This high energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+). The 70 eV standard is used because it provides reproducible fragmentation patterns, creating a stable "fingerprint" for the molecule that can be compared across instruments and databases. The excess energy transferred during ionization causes the molecular ion to be in a high-energy state, leading to extensive and predictable fragmentation. While this can sometimes prevent the observation of the molecular ion for very unstable compounds, it is generally observable for stable aromatic systems.[1]

The Isotopic Signature: A Definitive Marker for Bromine

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% ⁷⁹Br and 49.5% ⁸¹Br).[3]

  • Consequence in MS: This 1:1 isotopic ratio means that any ion containing a single bromine atom will appear as a pair of peaks, separated by 2 mass-to-charge units (m/z), with nearly identical intensities. This "M" and "M+2" pattern is a definitive confirmation of the presence of bromine in the ion.[3][4] For this compound, this signature will be prominent for the molecular ion and any bromine-containing fragments.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments are sufficient for observing the isotopic pattern, High-Resolution Mass Spectrometry (HRMS) provides an additional layer of confirmation. HRMS measures the mass-to-charge ratio to several decimal places, allowing for the determination of the exact mass.

  • Application: The exact mass of the ⁷⁹Br-containing molecular ion of C₈H₉BrO is 199.9837 Da.[5] An HRMS measurement confirming this value would unambiguously validate the elemental formula, distinguishing it from other potential combinations of atoms with the same nominal mass.

Part 2: Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (C₈H₉⁷⁹BrO•+ at m/z 200 and C₈H₉⁸¹BrO•+ at m/z 202) is governed by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation routes are dictated by the weakest bonds and the formation of stable carbocations, such as benzylic and tropylium ions.

The Molecular Ion (M•+)

The molecular ion is expected to be clearly visible as a pair of peaks of almost equal intensity at m/z 200 and m/z 202 . This doublet is the starting point for all fragmentation analysis.

Major Fragmentation Mechanisms

The structure of this compound suggests several competing fragmentation pathways, which are key to confirming the arrangement of the substituents.

  • Pathway A: Loss of a Methyl Radical (•CH₃) This is a common fragmentation for both methoxy- and methyl-substituted aromatic rings. The loss of a •CH₃ radical from the molecular ion leads to the formation of a stable cation.

    • [C₈H₉BrO]•+ → [C₇H₆BrO]+ + •CH₃

    • This results in a fragment ion doublet at m/z 185/187 .

  • Pathway B: Loss of a Bromine Radical (•Br) Cleavage of the C-Br bond is a highly favorable pathway, resulting in the loss of a bromine radical. This is often a significant fragmentation event for brominated aromatics.[6]

    • [C₈H₉BrO]•+ → [C₈H₉O]+ + •Br

    • This results in a single fragment ion (containing no bromine) at m/z 121 . The absence of an M+2 peak for this ion confirms the loss of the bromine atom.

  • Pathway C: Benzylic Cleavage and Tropylium Ion Formation Toluene and its derivatives are famous for undergoing rearrangement to form the highly stable tropylium ion (C₇H₇+). This pathway often begins with the loss of a hydrogen atom from the methyl group.

    • Step 1: Loss of H•: [C₈H₉BrO]•+ → [C₈H₈BrO]+ + H•. This creates a substituted benzyl cation at m/z 199/201 .

    • Step 2: Loss of Br• from [M-H]+: The [M-H]+ ion can then lose a bromine radical to form a methoxy-methylphenyl cation. [C₈H₈BrO]+ → [C₈H₈O]+ + •Br at m/z 120 .

  • Pathway D: Methoxy Group Fragmentation The methoxy group can fragment via two characteristic pathways.

    • Loss of Formaldehyde (CH₂O): This is a common rearrangement for aromatic methoxy compounds. It typically occurs after an initial fragmentation, such as the loss of bromine.

      • [C₈H₉O]+ (m/z 121) → [C₇H₇]+ + CH₂O. This leads to an ion at m/z 91 , which is the classic tropylium ion.

    • Loss of Methoxy Radical (•OCH₃): Cleavage of the aryl-O bond results in the loss of the entire methoxy group.

      • [C₈H₉BrO]•+ → [C₇H₆Br]+ + •OCH₃. This produces a fragment doublet at m/z 169/171 .

Summary of Predicted Ions

The table below summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaIdentity/OriginKey Characteristics
200 / 202[C₈H₉BrO]•+Molecular Ion (M•+) 1:1 doublet, confirms MW and Br presence
185 / 187[C₇H₆BrO]+[M - CH₃]+1:1 doublet, loss of methyl radical
169 / 171[C₇H₆Br]+[M - OCH₃]+1:1 doublet, loss of methoxy radical
121[C₈H₉O]+[M - Br]+Singlet, confirms loss of Br
91[C₇H₇]+Tropylium IonSinglet, common aromatic fragment
Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [C₈H₉BrO]•+ m/z 200/202 (Molecular Ion) F1 [C₇H₆BrO]+ m/z 185/187 M->F1 - •CH₃ F2 [C₈H₉O]+ m/z 121 M->F2 - •Br F3 [C₇H₆Br]+ m/z 169/171 M->F3 - •OCH₃ F4 [C₈H₈BrO]+ m/z 199/201 M->F4 - H• F5 [C₇H₇]+ m/z 91 (Tropylium Ion) F2->F5 - CH₂O

Caption: Predicted EI fragmentation pathways for this compound.

Part 3: Experimental Protocol for GC-MS Analysis

This section provides a self-validating protocol for the analysis of this compound using a standard capillary GC-MS system with an EI source.

Objective

To acquire a high-quality, reproducible electron ionization mass spectrum for the structural confirmation and purity analysis of this compound.

Materials and Instrumentation
  • Sample: this compound, solid or liquid.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC or GC grade.

  • Instrumentation: Gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to create a working solution of ~10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

  • GC Method Parameters (Typical):

    • Injection Port: Split/Splitless injector. Use in split mode (e.g., 50:1 split ratio) to prevent column overload.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte.

    • GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. Rationale: This program provides good separation from common solvent impurities and ensures the analyte elutes as a sharp peak.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300. Rationale: This range covers the molecular ion and all expected fragments while excluding low-mass background ions from air and water.

    • Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering and saturating the MS detector.

  • Data Acquisition and Validation:

    • Inject a solvent blank first to ensure system cleanliness.

    • Inject the sample solution.

    • Verify that the analyte elutes as a single, symmetrical peak in the total ion chromatogram (TIC).

    • Acquire the mass spectrum across the apex of the chromatographic peak.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Sample (1 mg/mL) Prep2 Dilute to ~10 µg/mL Prep1->Prep2 GC GC Separation (Volatilization & Elution) Prep2->GC MS MS Detection (Ionization & Fragmentation) GC->MS TIC Analyze TIC MS->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpret Identify M•+ & Fragments Spectrum->Interpret

Caption: Standard workflow for the GC-MS analysis of a small organic molecule.

Part 4: Data Interpretation and Trustworthiness

A trustworthy analysis is a self-validating one. Each piece of evidence from the spectrum should logically support the proposed structure.

  • Confirm the Molecular Ion: The first step is to locate the candidate molecular ion peaks. For this compound, look for a doublet at m/z 200/202 with a ~1:1 intensity ratio. If present, this provides strong evidence for the molecular weight and the presence of one bromine atom.

  • Validate with Isotopic Patterns: Scrutinize all major fragment doublets (e.g., m/z 185/187, 169/171). They must also exhibit the ~1:1 intensity ratio. Fragments appearing as singlets (e.g., m/z 121, 91) must correspond to the logical loss of the bromine atom.

  • Correlate Fragments to Structure: Match the observed m/z values to the predicted fragments in the table above. The presence of the m/z 121 peak ([M-Br]+) and the m/z 169/171 doublet ([M-OCH₃]+) provides direct evidence for both the bromo and methoxy substituents. The presence of the tropylium ion at m/z 91 is characteristic of a toluene-like substructure.

  • Consider High-Resolution Data: If HRMS data is available, calculate the elemental composition for the molecular ion and key fragments. The measured exact masses should match the theoretical values within a narrow error margin (typically < 5 ppm), providing the highest level of confidence in the assignments.

By systematically validating each observation against established chemical principles, the resulting structural confirmation becomes robust, defensible, and trustworthy.

References

2-Bromo-4-methoxy-1-methylbenzene solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Physicochemical Properties of 2-Bromo-4-methoxy-1-methylbenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 36942-56-0), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's solubility profile, physicochemical properties, and practical handling. The narrative is built on a foundation of scientific principles and field-proven insights to ensure both accuracy and applicability.

Core Compound Identity and Significance

This compound, also known by synonyms such as 3-Bromo-4-methylanisole, is an aromatic compound with the molecular formula C₈H₉BrO.[1][2] Its structure, featuring a benzene ring substituted with bromo, methoxy, and methyl groups, makes it a versatile building block in organic synthesis.

The strategic placement of these functional groups allows for its use in a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3] This reactivity is leveraged extensively in the synthesis of complex molecules for pharmaceuticals and advanced materials, such as organic light-emitting diodes (OLEDs).[3] Understanding its solubility is therefore not merely an academic exercise but a critical factor for optimizing reaction conditions, product yield, and purification processes.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock for predicting its behavior in a chemical system. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 36942-56-0[2]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
Appearance Colorless to pale-yellow liquid/oily product[4]
Boiling Point ~224.7 °C at 760 mmHg[1][4]
Density ~1.4 g/cm³[1]
Flash Point ~101.8 °C[1][4]
LogP (Octanol/Water) 3.48 - 3.5[1][2]
Vapor Pressure 0.1±0.4 mmHg at 25°C[1]
Expert Analysis of Properties:
  • Physical State: The compound is consistently described as a liquid at room temperature.[4]

  • Polarity and Lipophilicity: The LogP value of approximately 3.5 indicates that the compound is significantly more soluble in octanol than in water, classifying it as a lipophilic (fat-loving) and nonpolar molecule.[1][2] This is a direct consequence of its molecular structure, which is dominated by the nonpolar benzene ring and methyl group, with only a weakly polar ether linkage.

  • Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) due to the large, polarizable electron cloud of the bromine atom and the benzene ring. Dipole-dipole interactions are present due to the methoxy group but are overshadowed by the overall nonpolar character. The molecule lacks hydrogen bond donors, which is a key factor in its low aqueous solubility.

Comprehensive Solubility Profile

The "like dissolves like" principle is the guiding tenet for predicting the solubility of this compound. Its nonpolar, lipophilic nature dictates its solubility behavior across a range of common laboratory solvents. While precise quantitative data (e.g., in g/100 mL) is not widely published, a reliable qualitative and semi-quantitative profile can be constructed from its physicochemical properties and documented use in synthesis.

Aqueous Solubility

Given its high LogP value and lack of hydrogen bonding capacity, this compound is expected to be poorly soluble to immiscible in water. This is consistent with the behavior of structurally similar compounds like 4-Bromoanisole, which is documented as being immiscible in water.[5] This low aqueous solubility is advantageous during reaction work-ups, as it allows for efficient extraction from aqueous layers using an appropriate organic solvent.

Organic Solvent Solubility

The compound's solubility in organic solvents is inferred from its successful use in synthetic protocols, particularly in extraction and chromatography steps.[4]

  • High Solubility: It is expected to be highly soluble in nonpolar and weakly polar aprotic solvents that can engage in van der Waals interactions.

    • Aromatic Hydrocarbons: Toluene, Benzene

    • Alkanes: Hexane, Cyclohexane

    • Chlorinated Solvents: Dichloromethane, Chloroform

    • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Good to Moderate Solubility: It exhibits good solubility in moderately polar solvents, which is confirmed by its widespread use in reaction work-ups.

    • Esters: Ethyl acetate is explicitly used as an extraction solvent for this compound, indicating good solubility.[4]

  • Low to Negligible Solubility: It will have poor solubility in polar protic solvents, as it cannot form hydrogen bonds.

    • Alcohols: Methanol, Ethanol

    • Water

Table 2: Predicted Solubility of this compound in Common Solvents

SolventTypePredicted SolubilityRationale / Evidence
Water (H₂O)Polar ProticVery Low / ImmiscibleHigh LogP; Lacks H-bond donors.[1][2][5]
Hexane (C₆H₁₄)NonpolarHigh"Like dissolves like"; Used as an eluent in column chromatography.[4]
Toluene (C₇H₈)Nonpolar AromaticHigh"Like dissolves like"; Similar aromatic structure.
Ethyl AcetateModerately PolarHighUsed as an extraction solvent in synthesis.[4]
DichloromethaneWeakly Polar AproticHighCommon solvent for nonpolar organic compounds.
Tetrahydrofuran (THF)Polar Aprotic (Ether)HighEffective at solvating a wide range of organic molecules.
Ethanol (EtOH)Polar ProticLowMismatch in polarity and intermolecular forces.
Methanol (MeOH)Polar ProticLowMismatch in polarity and intermolecular forces.

Experimental Determination of Solubility: A Protocol

To move from prediction to empirical data, a standardized experimental protocol is required. The following describes a robust, self-validating workflow for determining the solubility of this compound.

Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Quantification prep_solvent Select & Equilibrate Solvent add_excess Add Excess Compound to Solvent prep_solvent->add_excess prep_compound Obtain Pure Compound prep_compound->add_excess prep_vials Prepare Vials prep_vials->add_excess agitate Agitate at Constant Temp (e.g., 25°C) for 24-48h to Reach Equilibrium add_excess->agitate Isothermal Condition settle Allow Phases to Settle agitate->settle sample Extract Aliquot of Supernatant settle->sample Careful sampling dilute Dilute Sample sample->dilute analyze Analyze by GC or HPLC (vs. Calibration Curve) dilute->analyze calculate Calculate Concentration (e.g., mg/mL) analyze->calculate

Caption: Experimental workflow for determining the solubility of a liquid compound.

Step-by-Step Methodology
  • Materials & Setup:

    • This compound (purity >97%).

    • Selected solvent (HPLC grade).

    • Calibrated analytical balance, temperature-controlled shaker bath, glass vials with screw caps, volumetric flasks, and appropriate syringes/pipettes.

    • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Analyze these standards using the chosen chromatographic method (GC or HPLC) to generate a calibration curve of instrument response versus concentration.

  • Equilibrium Solubility Measurement:

    • Add a known volume of the solvent to several vials (perform in triplicate).

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the solvent to thermally equilibrate.

    • Add an excess amount of this compound to each vial. An excess is present when a separate, undissolved phase of the compound is visible.

    • Seal the vials and agitate them in the shaker bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After agitation, let the vials stand undisturbed in the temperature bath to allow the undissolved compound to settle.

    • Carefully withdraw a known volume of the clear, saturated supernatant (the top solvent layer).

    • Dilute the aliquot with the solvent to a concentration that falls within the range of the previously established calibration curve.

    • Analyze the diluted sample by GC or HPLC.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Apply the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing vapors or mists.

    • Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4][6]

Conclusion

This compound is a nonpolar, lipophilic liquid with a well-defined solubility profile that is critical to its application in organic synthesis. It is highly soluble in nonpolar organic solvents like hexane and ethyl acetate and poorly soluble in polar solvents, particularly water. This behavior is a direct result of its molecular structure and is a key consideration for its use in pharmaceutical and materials science research. While quantitative solubility data requires experimental determination using protocols such as the one outlined herein, its qualitative solubility can be confidently predicted, enabling scientists to effectively design, execute, and optimize synthetic procedures.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-1-methylbenzene via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 2-Bromo-4-methoxy-1-methylbenzene, a valuable substituted aromatic building block, starting from 5-methoxy-2-methylaniline. The core of this transformation relies on a classic and powerful two-stage sequence: the diazotization of a primary arylamine followed by a copper(I)-catalyzed Sandmeyer reaction. This document moves beyond a simple recitation of steps to elucidate the mechanistic principles, the rationale behind procedural choices, and the critical safety protocols required for a successful and safe execution.

Strategic Overview: A Two-Act Synthesis

The conversion of the amino group in 5-methoxy-2-methylaniline to a bromo substituent is not achievable through direct electrophilic aromatic substitution due to the powerful directing effects of the amine and methoxy groups. The Sandmeyer reaction provides an elegant and reliable alternative.[1][2][3] The overall strategy is bifurcated into two distinct, yet interconnected, chemical events:

  • Diazotization: The primary amine is converted into a highly reactive diazonium salt. This is the critical activation step.

  • Sandmeyer Reaction: The diazonium group is replaced by a bromine atom using a copper(I) bromide catalyst. This is the functional group interconversion step.

The entire workflow is depicted below, illustrating the progression from starting material to the purified final product.

G cluster_0 Part I: Diazotization cluster_1 Part II: Sandmeyer Reaction cluster_2 Part III: Purification start 5-methoxy-2-methylaniline diazonium In Situ Formation of 5-methoxy-2-methylbenzene- diazonium bromide start->diazonium NaNO₂, HBr 0-5 °C sandmeyer Addition to Catalyst diazonium->sandmeyer Add to CuBr in HBr Reflux product_crude Crude 2-Bromo-4-methoxy- 1-methylbenzene sandmeyer->product_crude N₂ evolution workup Aqueous Work-up & Extraction product_crude->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: High-level workflow for the synthesis of this compound.

Part I: The Diazotization of 5-methoxy-2-methylaniline

The journey begins with the activation of the aromatic amine. The diazotization reaction transforms the stable amino group into an excellent leaving group (molecular nitrogen), setting the stage for substitution.[4]

Mechanistic Underpinnings

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5] Because nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, in this case, hydrobromic acid (HBr).[4][6]

The key mechanistic events are:

  • Formation of the Nitrosating Agent: HBr protonates sodium nitrite to form nitrous acid, which is further protonated and dehydrates to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the N-N triple bond characteristic of the diazonium salt.

Causality Behind Experimental Choices
  • Choice of Acid (HBr): Hydrobromic acid serves a dual purpose. It provides the acidic medium required to generate the nitrosonium ion and also furnishes the bromide counter-ion for the resulting diazonium salt. Using the same halide as the eventual nucleophile in the Sandmeyer step prevents the formation of mixed halide products.[7]

  • Temperature Control (0-5 °C): This is the most critical parameter of the diazotization step. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm up.[8][9] At temperatures above 5-10 °C, the diazonium salt can also react with water to form an undesired phenol byproduct.[7] Maintaining a low temperature ensures the stability of the intermediate for the subsequent step.

  • Slow Addition of NaNO₂: The reaction is exothermic. Adding the sodium nitrite solution slowly allows for effective heat dissipation, preventing temperature spikes that could lead to decomposition or side reactions.[8][9]

Critical Safety Considerations: Handling Diazonium Salts

Aryl diazonium salts are notoriously hazardous and must be handled with extreme caution. In the solid, dry state, they are often shock-sensitive and can detonate.[9][10] For this reason, they are almost always generated and used in situ without isolation.[11]

Safety MandateRationale & Causality
Maintain Temperature < 5 °C Prevents rapid, potentially explosive decomposition of the diazonium salt and minimizes formation of phenolic impurities.[8][9]
Never Isolate Diazonium Salt The solid salt is a contact explosive. Keeping it in solution mitigates this primary hazard.[8][10]
Use Stoichiometric NaNO₂ An excess of nitrous acid can lead to unwanted side reactions. It is crucial to test for excess nitrous acid (e.g., with starch-iodide paper) and quench if necessary.[8][9]
Ensure Proper Venting The reaction and subsequent Sandmeyer step generate nitrogen gas. The apparatus must not be sealed to avoid pressure buildup.[8][9]
Use Plastic Spatulas When handling solid sodium nitrite, avoid metal spatulas that could cause friction or sparks. This is a general good practice when dealing with potentially reactive solids.[8][9]

Part II: The Sandmeyer Reaction: Aryl Bromide Formation

With the diazonium salt formed in solution, the synthesis proceeds immediately to the Sandmeyer reaction. This reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for converting arylamines to aryl halides and pseudohalides.[2][6][12]

Mechanistic Underpinnings: A Radical Pathway

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[12][13] The mechanism is catalyzed by copper(I) and proceeds as follows:

  • Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.[7][14]

  • Dediazoniation: The resulting diazonium radical is unstable and rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to form an aryl radical.[7][14]

  • Halogen Transfer & Catalyst Regeneration: The aryl radical abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step). This yields the final product, this compound, and regenerates the copper(I) catalyst.[7][12]

The catalytic cycle is illustrated below.

G ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical SET from Cu(I) - N₂ CuBr Cu(I)Br CuBr2 Cu(II)Br₂ CuBr->CuBr2 e⁻ transfer to ArN₂⁺ ArBr Ar-Br Ar_radical->ArBr Halogen Transfer N2 N₂ CuBr2->CuBr Halogen transfer to Ar• CuBr2->ArBr ArBr->CuBr Catalyst Regeneration center

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer bromination.

Causality Behind Experimental Choices
  • Catalyst (CuBr): Copper(I) bromide is the specific catalyst required for the bromination reaction. It is essential for facilitating the single electron transfer that initiates the radical process.[12][13]

  • Reaction Conditions (Reflux): The protocol found in the literature specifies adding the cold diazonium salt solution to a boiling solution of cuprous bromide in HBr.[15] This approach ensures that the unstable diazonium salt reacts immediately upon introduction to the reaction vessel, preventing its accumulation and minimizing decomposition hazards. The high temperature also facilitates the rapid evolution of nitrogen gas and drives the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established literature procedures for this specific transformation.[15]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
5-methoxy-2-methylaniline137.181.3 g9.48Starting Material
48% Hydrobromic Acid (HBr)80.9138 mL-Acid, Solvent, Bromide Source
Sodium Nitrite (NaNO₂)69.000.78 g11.30Diazotizing Agent
Copper(I) Bromide (CuBr)143.456.8 g47.4Catalyst
Part 1: Diazotization
  • In a 100 mL flask, combine 5-methoxy-2-methylaniline (1.3 g, 9.48 mmol), 48% hydrobromic acid (13 mL), and ethanol (10 mL).

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.

  • Prepare a solution of sodium nitrite (0.78 g, 11.30 mmol) in water (5 mL).

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes. Crucially, maintain the internal temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. The result is a cold solution/suspension of the in situ generated 5-methoxy-2-methylbenzenediazonium bromide.

Part 2: Sandmeyer Reaction
  • In a separate, larger flask (e.g., 250 mL) equipped with a reflux condenser, add copper(I) bromide (6.8 g, 47.4 mmol) to 48% hydrobromic acid (25 mL).

  • Heat this mixture to boiling.

  • Slowly and carefully, add the cold diazonium salt solution prepared in Part 1 to the boiling CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, continue to reflux the mixture overnight to ensure the reaction goes to completion.

Part 3: Work-up and Purification
  • After refluxing, cool the reaction mixture to room temperature.

  • Dilute the dark mixture with water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by column chromatography on silica gel, eluting with hexane, to yield this compound as a colorless oil.[15] The reported yield for this procedure is approximately 39%.[15]

Conclusion

The synthesis of this compound from 5-methoxy-2-methylaniline is a robust and illustrative example of the Sandmeyer reaction's utility in modern organic synthesis. A successful outcome is predicated on a deep understanding of the underlying mechanisms and a disciplined approach to the experimental protocol. The causality is clear: precise temperature control during diazotization is paramount for managing the stability of the key diazonium intermediate, while the copper(I) catalyst provides the essential radical pathway for the carbon-bromine bond formation. By adhering to the principles and safety protocols outlined in this guide, researchers can confidently execute this transformation to access valuable chemical scaffolds for drug discovery and development.

References

2-Bromo-4-methoxy-1-methylbenzene reactivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4-methoxy-1-methylbenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of this compound (also known as 2-bromo-4-methoxytoluene), a versatile aromatic building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical transformations of this compound, including palladium-catalyzed cross-coupling reactions, lithiation and Grignard reagent formation, providing detailed experimental protocols, mechanistic insights, and practical considerations for laboratory applications. The guide emphasizes the strategic importance of the bromine substituent and the influence of the methoxy and methyl groups on the molecule's reactivity, offering a framework for its effective utilization in the synthesis of complex molecular architectures.

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a substituted aromatic halide that has garnered significant attention as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring a bromine atom ortho to a methyl group and para to a methoxy group, offers a unique combination of steric and electronic properties that dictate its reactivity. The bromine atom serves as a versatile handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.[1] The electron-donating methoxy group and the weakly activating methyl group influence the electron density of the aromatic ring, impacting the rates and regioselectivity of various reactions.

This guide aims to provide a detailed exploration of the reactivity of this compound, moving beyond a simple catalog of reactions to explain the underlying principles that govern its chemical behavior. By understanding these principles, researchers can harness the full synthetic potential of this valuable building block.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 36942-56-0[2]
Molecular Formula C₈H₉BrO[3]
Molecular Weight 201.06 g/mol [2]
Appearance Colorless to pale-yellow to yellow-brown liquid[4]
Boiling Point 224.7 ± 20.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Flash Point 101.8 ± 7.8 °C[3]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2][4] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

Hazard Statements: H315, H319, H335[4]

Precautionary Statements: P261, P305, P351, P338[4]

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The bromine atom in this compound makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[1][6] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid.[8] This reaction is widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[9]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow sub 2-Bromo-4-methoxy- 1-methylbenzene reaction Suzuki-Miyaura Coupling sub->reaction boronic Arylboronic Acid boronic->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Ligand (e.g., SPhos) ligand->reaction base Base (e.g., K₃PO₄) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction product Biaryl Product reaction->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling [9]

  • Catalyst Pre-formation (Optional but Recommended): In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., palladium(II) acetate, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup: To the flask, add the base (e.g., potassium phosphate, 2.0 equivalents), this compound (1.0 equivalent), and the arylboronic acid (1.2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (typically in a 4:1 to 5:1 ratio), via syringe.[10]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[7][11] This transformation is of paramount importance in the synthesis of arylamines, which are common motifs in pharmaceuticals.[12]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition amine_complex [Ar-Pd(II)(NHR'R'')(Br)L₂] pd_complex->amine_complex HNR'R'' amine_coordination Amine Coordination amido_complex Ar-Pd(II)(NR'R'')L₂ amine_complex->amido_complex -HBr deprotonation Deprotonation (Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product reductive_elimination Reductive Elimination Lithiation_Reaction start 2-Bromo-4-methoxy- 1-methylbenzene lithiation Halogen-Metal Exchange start->lithiation buLi n-BuLi buLi->lithiation aryllithium Aryllithium Intermediate lithiation->aryllithium quenching Reaction with Electrophile aryllithium->quenching electrophile Electrophile (e.g., CO₂) electrophile->quenching product Functionalized Product quenching->product

References

An In-depth Technical Guide to 2-Bromo-4-methoxy-1-methylbenzene: Synthesis, Applications, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxy-1-methylbenzene is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structural arrangement, featuring a bromine atom, a methoxy group, and a methyl group on a benzene ring, provides a versatile scaffold for the construction of more complex molecular architectures. The bromine atom, in particular, serves as a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of novel therapeutics, advanced materials, and other high-value chemicals.[1] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, applications in drug discovery, analytical characterization, and safety and handling procedures.

Nomenclature and Identification

A clear understanding of the various names and identifiers for a chemical compound is crucial for effective literature searching and chemical sourcing. This compound is known by several synonyms, which can sometimes lead to confusion. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

Other commonly used synonyms include:

  • 3-Bromo-4-methylanisole[3]

  • 2-Bromo-4-methoxytoluene[3]

  • Benzene, 2-bromo-4-methoxy-1-methyl-[3]

  • 4-Methoxy-2-bromotoluene[3]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 36942-56-0 .[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic transformations, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₈H₉BrO[4]
Molecular Weight 201.06 g/mol [2][4]
Appearance Colorless to pale-yellow liquid or solid
Melting Point 144-145.5 °C (Note: some sources report it as a liquid at room temp.)[5]
Boiling Point 224.7 ± 20.0 °C at 760 mmHg[5]
Density 1.378 ± 0.06 g/cm³[5]
Flash Point 101.8 ± 7.8 °C[4]
InChIKey MGRYVEDNIGXKQE-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights

The most common and reliable method for the synthesis of this compound is the Sandmeyer reaction, starting from 5-methoxy-2-methylaniline. This reaction provides a robust pathway for the introduction of a bromine atom onto the aromatic ring via a diazonium salt intermediate.

The Sandmeyer Reaction: A Powerful Tool for Aryl Halide Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of a primary aromatic amine into a wide variety of functional groups, including halogens. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps involve the diazotization of the starting aniline, followed by a copper(I)-catalyzed decomposition of the diazonium salt.

The overall transformation for the synthesis of this compound is as follows:

Sandmeyer Reaction 5-methoxy-2-methylaniline 5-methoxy-2-methylaniline Diazonium Salt Diazonium Salt 5-methoxy-2-methylaniline->Diazonium Salt NaNO2, HBr 0-5 °C This compound This compound Diazonium Salt->this compound CuBr, HBr heat

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a step-by-step guide for the synthesis of this compound.[6]

Materials:

  • 5-Methoxy-2-methylaniline (1.3 g, 9.48 mmol)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (0.78 g, 11.30 mmol)

  • Cuprous bromide (CuBr) (6.8 g, 47.4 mmol)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 5-methoxy-2-methylaniline (1.3 g, 9.48 mmol) in a mixture of 48% hydrobromic acid (13 mL) and ethanol (10 mL).

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite (0.78 g, 11.30 mmol) in water (5 mL) dropwise over 15 minutes, ensuring the temperature remains between 0-5 °C.

    • Stir the resulting solution at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Bromination):

    • In a separate flask, prepare a solution of cuprous bromide (6.8 g, 47.4 mmol) in 48% hydrobromic acid (25 mL) and heat it to boiling.

    • Carefully and slowly, add the cold diazonium salt solution to the hot cuprous bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, reflux the reaction mixture overnight to ensure the complete decomposition of the diazonium salt.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and dilute it with water (50 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash them with a saturated sodium chloride solution (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using hexane as the eluent.[6]

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil (yields can vary, a reported yield is around 39%).[6]

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: The formation of the diazonium salt is conducted at 0-5 °C because diazonium salts are generally unstable at higher temperatures and can decompose prematurely.

  • Use of Copper(I) Bromide: Copper(I) is essential as a catalyst in the Sandmeyer reaction. It facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism.

  • Heating during Bromination: Heating the reaction mixture during the addition of the diazonium salt to the CuBr solution ensures the rapid and complete decomposition of the diazonium salt to form the desired aryl bromide.

  • Aqueous Work-up: The work-up procedure is designed to remove inorganic salts and other water-soluble impurities from the reaction mixture.

  • Column Chromatography: This purification technique is necessary to separate the desired product from any unreacted starting materials or side products, ensuring a high purity of the final compound.[7]

Synthesis Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification D1 Dissolve 5-methoxy-2-methylaniline in HBr/Ethanol D2 Cool to 0-5 °C D1->D2 D3 Slowly add NaNO2 solution D2->D3 D4 Stir for 1 hour at 0 °C D3->D4 S2 Add diazonium salt solution D4->S2 S1 Prepare hot CuBr/HBr solution S1->S2 S3 Reflux overnight S2->S3 W1 Cool and dilute with water S3->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with brine and dry W2->W3 W4 Concentrate under vacuum W3->W4 P1 Purify by Column Chromatography (Silica gel, Hexane) W4->P1

Caption: Detailed workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the presence of the reactive bromine atom.[1] This allows for its participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and other functional materials.

Role in Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to oxidative addition by transition metal catalysts, most notably palladium and copper. This makes it an excellent substrate for reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl bonds.

These reactions are widely used in the pharmaceutical industry to construct the complex molecular scaffolds of drug candidates.[1] The methoxy and methyl groups on the aromatic ring can also influence the electronic properties and steric environment of the molecule, which can in turn affect the pharmacokinetic and pharmacodynamic properties of the final drug substance.[1]

While a specific blockbuster drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motif is present in numerous compounds investigated in medicinal chemistry. For instance, related brominated anisole derivatives are used in the synthesis of compounds with potential anticancer and antioxidant activities.[8] The patent literature also describes the use of similar brominated building blocks in the synthesis of kinase inhibitors for the treatment of diseases such as cancer.[9]

Analytical Characterization

Unambiguous characterization of this compound is essential for confirming its identity and purity. The following spectroscopic techniques are routinely used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides detailed information about the structure of the molecule. For this compound, the following signals are expected:

    • A singlet for the methyl protons (-CH₃) typically in the upfield region.

    • A singlet for the methoxy protons (-OCH₃).

    • Three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and splitting patterns of these aromatic protons will be influenced by the positions of the bromo, methoxy, and methyl substituents.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching of the aromatic ring and the methyl/methoxy groups.

  • C=C stretching of the aromatic ring.

  • C-O stretching of the ether linkage.

  • C-Br stretching.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns may involve the loss of a methyl group or a methoxy group.[14]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[2]

  • Eye Irritant (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[15]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat should be worn. Ensure skin is not exposed.[16]

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[15]

    • An eyewash station and a safety shower should be readily accessible.[15]

  • Handling and Storage:

    • Avoid breathing vapors or mist.[15]

    • Avoid contact with skin and eyes.[16]

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[15][16]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[15]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cups of milk or water to drink. Get medical attention.[15]

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[15]

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before handling the compound.[2] All laboratory work should be conducted in accordance with established safety protocols and regulations, such as those outlined by OSHA for the handling of hazardous chemicals in laboratories.[17][18]

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its well-defined structure and the reactivity of its bromine substituent make it a valuable precursor for the synthesis of a wide range of complex organic molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists who wish to utilize this versatile compound in their work, particularly in the ever-evolving fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methoxy-1-methylbenzene, also known as 2-bromo-4-methoxytoluene, is a halogenated aromatic compound with significant applications in organic synthesis. Its utility as a building block in the development of novel pharmaceutical agents and advanced materials makes it a valuable tool for researchers and drug development professionals.[1] However, its chemical reactivity and inherent toxicological properties necessitate a thorough understanding of its safe handling and management. This guide provides a comprehensive overview of the essential safety protocols, emergency procedures, and disposal methods for this compound, grounded in established scientific principles and regulatory standards. The causality behind each procedural recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and are critical for risk assessment.

PropertyValueSource
CAS Number 36942-56-0[2]
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2]
Appearance Colorless to pale-yellow to yellow-brown liquid[3]
Boiling Point 224.7 ± 20.0 °C at 760 mmHg[4]
Melting Point 144-145.5°C[5]
Flash Point 101.8 ± 7.8 °C[4]
Density 1.4 ± 0.1 g/cm³[4]
Storage Temperature Room Temperature[5]

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential to cause acute health effects upon exposure.[2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The mechanism of toxicity for halogenated aromatic compounds can be complex, often involving metabolic activation to reactive intermediates that can cause cellular damage. While there is no known specific treatment for poisoning by halogenated aromatic compounds, supportive care is recommended.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact, but for prolonged handling, Viton® or a combination of Viton® over butyl rubber gloves are recommended due to their high resistance to aromatic and halogenated hydrocarbons.[5] Always inspect gloves for any signs of degradation or punctures before use.[7]

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.[9]

    • Closed-toe Shoes: Open-toed shoes are strictly prohibited in the laboratory.[9]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is fundamental to preventing accidental exposure and ensuring laboratory safety.

Handling
  • Review Safety Data Sheet (SDS): Before working with this compound, thoroughly review its SDS.

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[7]

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use appropriate tools to minimize the risk of spills.[7]

  • Grounding: For transfers of larger quantities, metal containers should be grounded and bonded to prevent static discharge.[7]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[10]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

  • Segregation: Store away from incompatible materials.[10]

Emergency Procedures

In the event of an emergency, a rapid and informed response is crucial to mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill Response
  • Small Spills (in a fume hood):

    • Wear appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[11]

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[7]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the SDS and any relevant information.

Spill_Response spill Spill of 2-Bromo-4-methoxy- 1-methylbenzene Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (in fume hood) assess->small_spill Small large_spill Large Spill (or outside hood) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate absorb Absorb with Inert Material ppe->absorb collect Collect in Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate alert Alert Personnel & Emergency Response evacuate->alert secure Secure Area alert->secure

Caption: Decision tree for responding to a spill of this compound.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[10]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Waste Disposal

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled hazardous waste container.[7]

  • Disposal Procedures: Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]

Environmental Fate and Ecotoxicity

Halogenated aromatic compounds can be persistent in the environment.[6] While specific data for this compound is limited, it is crucial to prevent its release into the environment. Biodegradation of halogenated aromatics can occur through microbial action, but the process can be slow.[12]

Conclusion

This compound is a valuable reagent in scientific research and development. Its safe and effective use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions, utilizing appropriate personal protective equipment, and following established safe handling and emergency procedures—researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a technical resource to empower scientists and drug development professionals to work confidently and safely with this important chemical intermediate.

References

2-Bromo-4-methoxy-1-methylbenzene hazard statements

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hazard Profile of 2-Bromo-4-methoxy-1-methylbenzene for Advanced Research Applications

This guide provides a comprehensive analysis of the hazards associated with this compound (CAS No. 36942-56-0), a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. It offers a deeper understanding of the toxicological underpinnings of the assigned hazard statements, provides field-tested protocols for safe handling, and outlines logical workflows for risk mitigation and emergency response.

Chemical Identity and Properties

This compound, also known as 3-Bromo-4-methylanisole, is an aromatic ether and organobromine compound. Its molecular structure dictates its reactivity and, consequently, its toxicological profile. Understanding its fundamental properties is the first step in a robust risk assessment.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 3-Bromo-4-methylanisolePubChem[1]
CAS Number 36942-56-0PubChem[1]
Molecular Formula C₈H₉BrOPubChem[1]
Molecular Weight 201.06 g/mol PubChem[1]
Appearance Colorless to Pale-yellow to Yellow-brown LiquidSigma-Aldrich[2]

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant. This classification is based on data submitted to the European Chemicals Agency (ECHA) and other regulatory bodies.[1][3]

  • GHS Pictogram:

    • alt text

  • Signal Word: Warning [1][2]

  • GHS Hazard Classes:

    • Skin Irritation (Category 2)[1]

    • Serious Eye Irritation (Category 2A)[1]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation[1]

Hazard (H) and Precautionary (P) Statements

The following table details the specific hazard statements and the corresponding precautionary measures essential for safe handling.

CodeStatementClassification
H315 Causes skin irritationSkin Corrosion/Irritation
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation
H335 May cause respiratory irritationSpecific Target Organ Toxicity

Source: PubChem, Sigma-Aldrich[1][2]

A comprehensive list of precautionary statements includes: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[1]

Toxicological Profile and Mechanistic Insights

The hazard classifications for this compound are not arbitrary; they are rooted in its chemical reactivity and interaction with biological tissues. As a substituted bromobenzene derivative, its irritant properties are linked to its ability to interact with cellular membranes and proteins.

  • Skin Irritation (H315): The lipophilic nature of the aromatic ring allows the molecule to penetrate the outer layers of the skin. The bromine atom, an electron-withdrawing group, can enhance the molecule's reactivity. This can lead to localized inflammatory responses upon dermal contact, disrupting cell membranes and causing redness, itching, and inflammation. Prolonged or repeated contact can defat the skin, leading to dryness and dermatitis.[4]

  • Eye Irritation (H319): The eyes are particularly sensitive to chemical exposure. Direct contact with this compound liquid or vapors can cause significant irritation. The mechanism is similar to skin irritation but is amplified in the delicate mucosal tissues of the eyes, leading to redness, pain, and watering. The "Category 2A" classification implies that the effects are reversible but significant.

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1] This can result in symptoms such as coughing, sneezing, and shortness of breath. The molecule can interact with moisture in the respiratory system, potentially forming irritating byproducts that trigger an inflammatory cascade.

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and mitigate risks.

Engineering Controls

The primary line of defense is to control exposure at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[5] All eye and face protection must be ANSI Z87.1 compliant.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile rubber (minimum 0.11 mm thickness) is a suitable material for splash protection.[6] Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contamination.[6]

    • Lab Coat: A flame-resistant lab coat that extends below the knee is required.[5] Ensure it is fully buttoned.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[7] However, if engineering controls fail or for emergency response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[6]

The following diagram illustrates the logical workflow for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Task: Handling 2-Bromo-4-methoxy- 1-methylbenzene CheckFumeHood Work Inside Fume Hood? Start->CheckFumeHood CheckSplash Potential for Splash or Aerosol? CheckVolume Volume > 1L? CheckSplash->CheckVolume Yes Goggles Mandatory: Chemical Splash Goggles CheckSplash->Goggles No FaceShield Add: Face Shield CheckVolume->FaceShield Yes CheckFumeHood->Goggles Yes Respirator Required: Full-Face Respirator (ABEK Cartridges) CheckFumeHood->Respirator No / Emergency Gloves Mandatory: Nitrile Gloves Goggles->Gloves FaceShield->Goggles LabCoat Mandatory: Lab Coat Gloves->LabCoat LabCoat->CheckSplash

Caption: PPE selection workflow based on task-specific risk assessment.

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure.

Step-by-Step First Aid Measures
  • Inhalation:

    • Immediately move the affected person to fresh air.[7][8]

    • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7]

    • Seek immediate medical attention.[7]

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[7][9]

    • Seek medical attention if irritation develops or persists.[8]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9]

    • Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Seek immediate medical attention.[8]

  • Ingestion:

    • Do NOT induce vomiting.[7][8]

    • Wash out the mouth with water.[9]

    • Seek immediate medical attention.[8]

The following diagram outlines the logical flow of actions in an emergency exposure event.

Emergency_Response_Flow Exposure Exposure Event Occurs Route Determine Exposure Route Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye ActionInhale Move to Fresh Air Administer O₂ if needed Inhalation->ActionInhale ActionSkin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->ActionSkin ActionEye Flush Eyes with Water (15 min) Remove Contact Lenses Eye->ActionEye Medical Seek Immediate Medical Attention ActionInhale->Medical ActionSkin->Medical if irritation persists ActionEye->Medical

Caption: Logical workflow for first aid response to chemical exposure.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.[11]

Conclusion

While this compound is a valuable synthetic intermediate, its irritant properties necessitate rigorous adherence to safety protocols. By understanding the toxicological basis for its hazard classifications, researchers can implement informed and effective engineering controls, select appropriate PPE, and prepare for emergency situations. This in-depth approach ensures that the scientific utility of this compound can be harnessed while maintaining the highest standards of laboratory safety.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxy-1-methylbenzene. This transformation is a key step in the synthesis of complex biaryl scaffolds, which are prevalent in medicinal chemistry and materials science. The protocol herein is designed to be robust and reproducible, with a focus on explaining the critical parameters that ensure a successful reaction.

Introduction: The Significance of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It is widely employed in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1][2] The specific substrate, this compound, presents a common challenge in cross-coupling reactions due to the steric hindrance imparted by the ortho-methyl group and the electron-donating nature of the methoxy group. These factors can influence the efficiency of the catalytic cycle, necessitating a carefully optimized protocol.

Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Visualizing the Catalytic Cycle

References

Application Note & Protocol: Formation of 2-Methyl-5-methoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Synthesis

The Grignard reagent, specifically 2-methyl-5-methoxyphenylmagnesium bromide, is a potent nucleophilic intermediate crucial in the synthesis of complex organic molecules. Its utility spans from the creation of novel pharmaceutical compounds to the development of advanced materials. The strategic placement of the methyl and methoxy groups on the aromatic ring offers unique steric and electronic properties, making this reagent a valuable tool for introducing the 2-methyl-5-methoxyphenyl moiety into a target structure.[1][2]

This document provides a comprehensive guide to the formation of this specific Grignard reagent, detailing the underlying mechanistic principles, a robust experimental protocol, and critical considerations for ensuring a successful and safe synthesis.

Mechanistic Insights: The Surface-Catalyzed Radical Reaction

The formation of a Grignard reagent is not a simple insertion but a complex, surface-mediated radical process.[3][4] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction.

The overall transformation is the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-Bromo-4-methoxy-1-methylbenzene.[5] This process can be dissected into the following key steps:

  • Single-Electron Transfer (SET): The reaction initiates with the transfer of a single electron from the surface of the magnesium metal to the antibonding orbital of the C-Br bond of the aryl halide.[3][6] This is the rate-determining step.[3]

  • Radical Ion Pair Formation: The SET event generates an aryl radical and a bromide anion, transiently associated with a magnesium cation radical (Mg•+).

  • Diffusion and Recombination: The aryl radical diffuses from the magnesium surface and can then recombine with the surface-bound MgBr species to form the final Grignard reagent, RMgBr.[6]

The reaction occurs on the surface of the magnesium turnings.[7] A passivating layer of magnesium oxide (MgO) invariably coats the metal, which can inhibit the reaction.[8][9] Therefore, activation of the magnesium surface is a critical prerequisite for a successful reaction.[8]

The Role of the Solvent

Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for Grignard reagent formation for two primary reasons:

  • Solvation and Stabilization: The lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a stabilizing complex.[3][9][10] This solvation is crucial for maintaining the reagent's stability in solution.[3]

  • Aprotic Nature: These solvents are aprotic, meaning they lack acidic protons that would readily react with and quench the highly basic Grignard reagent.[3][11]

G cluster_solution Ethereal Solvent (e.g., THF) Mg Mg⁰ Ar_radical Aryl Radical (Ar•) Mg->Ar_radical Formation of Aryl Radical MgBr_radical •MgBr Mg->MgBr_radical Formation of Mg(I) Species ArBr 2-Bromo-4-methoxy- 1-methylbenzene (Ar-Br) ArBr->Mg 1. Single Electron Transfer (SET) Grignard 2-Methyl-5-methoxyphenyl- magnesium Bromide (Ar-Mg-Br) Ar_radical->Grignard 2. Recombination MgBr_radical->Grignard

Caption: Mechanism of Grignard Reagent Formation.

Experimental Protocol: Synthesis of 2-Methyl-5-methoxyphenylmagnesium Bromide

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety goggles, must be worn.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Sigma-AldrichEnsure it is free of moisture.
Magnesium Turnings>99.5%Sigma-AldrichStore in a desiccator.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse freshly distilled from sodium/benzophenone or from a solvent purification system.
IodineCrystal, Reagent GradeFisher ScientificFor activation.
1,2-Dibromoethane>98%Acros OrganicsOptional, for activation.
Hydrochloric Acid1 M solutionVWRFor quenching and workup.
Diethyl EtherAnhydrousSigma-AldrichFor extraction.
Sodium SulfateAnhydrous, GranularEMD MilliporeFor drying.
Equipment Setup
  • Three-necked round-bottom flask (size appropriate for the reaction scale)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Schlenk line (optional, for advanced air-sensitive techniques)

  • Syringes and needles

All glassware must be scrupulously dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of inert gas to prevent atmospheric moisture contamination.[8][14][15]

G

Caption: Experimental Workflow for Grignard Synthesis.

Step-by-Step Procedure
  • Preparation and Activation:

    • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the dried three-necked flask.

    • Assemble the glassware under a positive pressure of inert gas.

    • Add a single crystal of iodine.[8][16] The iodine serves as a chemical activator, reacting with the magnesium surface to expose fresh, reactive metal.[8] The disappearance of the iodine's purple or brown color is a visual indicator of initiation.[8]

    • Alternatively, a few drops of 1,2-dibromoethane can be added.[9][16] This reacts with the magnesium to produce ethene gas (observed as bubbling) and magnesium bromide, effectively cleaning the surface.[8][17]

  • Initiation of the Reaction:

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~10%) of the aryl bromide solution to the flask containing the magnesium.

    • Observe the reaction mixture. Successful initiation is marked by the disappearance of the iodine color, spontaneous gentle boiling of the solvent, and the appearance of a cloudy, grayish-brown color.[8]

    • If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.[16] Sonication can also be an effective method to initiate the reaction.[9][16]

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated and is self-sustaining (gentle reflux), begin the dropwise addition of the remaining aryl bromide solution from the dropping funnel.[18]

    • The rate of addition should be controlled to maintain a steady but manageable reflux. The reaction is highly exothermic, and uncontrolled addition can lead to a runaway reaction.[6][12] An ice-water bath should be kept on hand for emergency cooling.[12][15]

    • After the addition is complete, continue to stir the mixture. Gentle heating may be required to bring the reaction to completion. The reaction is typically complete when most of the magnesium has been consumed.

  • Quantification (Optional but Recommended):

    • The concentration of the newly formed Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration with a standardized sodium thiosulfate solution.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Wet glassware or solvent.[8]- Passivated magnesium surface.[8]- Impure aryl halide.- Re-dry all glassware and use freshly distilled/anhydrous solvent.[14]- Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[16]- Gently crush some magnesium turnings with a dry glass rod to expose a fresh surface.[16]- Use an ultrasonic bath to activate the magnesium.[16]
Reaction starts but then stops - Insufficient mixing.- All of the activated magnesium surface has been consumed.- Increase the stirring rate.- Gently warm the mixture to re-initiate.
Formation of a white precipitate (Wurtz coupling byproduct) - Localized high concentration of aryl halide.- Overheating.- Ensure slow, controlled addition of the aryl halide solution.- Maintain a steady, gentle reflux; avoid excessive heating.
Dark brown or black solution - Impurities in the starting material or solvent.- Decomposition of the Grignard reagent due to overheating.- Purify the starting materials.- Ensure the reaction temperature is well-controlled.

Safety Considerations

  • Fire Hazard: Grignard reagents and the ethereal solvents used in their preparation are highly flammable.[12][19] All operations must be conducted away from ignition sources in a well-ventilated fume hood.[15]

  • Reactivity with Water: Grignard reagents react violently with water and other protic sources.[13][14] Strict anhydrous conditions are mandatory.

  • Exothermic Reaction: The formation of Grignard reagents is a highly exothermic process.[6][15] The potential for a runaway reaction must be managed through controlled addition and the availability of a cooling bath.[12]

  • Quenching: The reaction should be quenched by slowly adding the Grignard solution to a cooled, stirred solution of a weak acid (e.g., saturated aqueous ammonium chloride or 1 M HCl), not the other way around, to control the exothermic quenching process.

Conclusion

The successful formation of 2-methyl-5-methoxyphenylmagnesium bromide is readily achievable with careful attention to experimental detail. The keys to success are the rigorous exclusion of moisture, effective activation of the magnesium surface, and controlled reaction conditions. By understanding the underlying mechanistic principles and adhering to the protocols outlined in this note, researchers can reliably generate this valuable synthetic intermediate for their drug discovery and development programs.

References

Application Notes and Protocols: 2-Bromo-4-methoxy-1-methylbenzene as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-methoxy-1-methylbenzene, also known as 3-Bromo-4-methylanisole, has emerged as a highly valuable and versatile building block.[1][2] Its utility is rooted in its trifunctional nature: a reactive aryl bromide handle for cross-coupling, an electron-rich aromatic core, and methoxy and methyl substituents that can be used to fine-tune the steric and electronic properties of target molecules. These features make it an ideal intermediate for synthesizing pharmacologically active compounds, allowing for the modulation of both pharmacokinetic and pharmacodynamic profiles.[1]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed, field-proven protocols for key transformations involving this reagent but also delves into the mechanistic rationale and critical parameters that govern reaction success. The protocols described herein are designed to be self-validating, offering insights into optimization and troubleshooting, thereby empowering scientists to leverage the full potential of this important synthetic intermediate.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its safe and effective use.

1.1: Compound Specifications
PropertyValueReference(s)
CAS Number 36942-56-0[1][2][3][4][5][6][7]
Molecular Formula C₈H₉BrO[2][7][8]
Molecular Weight 201.06 g/mol [2][7][8]
Appearance Colorless to pale-yellow or yellow-brown liquid[3][4]
Boiling Point ~224.7 °C (at 760 Torr)[3][8]
Density ~1.378 g/cm³ (at 20 °C)[3][8]
IUPAC Name This compound[2][4]
Common Synonyms 3-Bromo-4-methylanisole, 2-Bromo-4-methoxytoluene[1][2]
1.2: Safety, Handling, and Storage

GHS Hazard Classification: this compound is classified as an irritant.[2] Users must adhere to the following GHS hazard statements:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[9][10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10][11]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[10][11][12]

Storage:

  • Store in a tightly closed container in a cool, dry place.[10][11]

  • The compound should be stored sealed under dry, room-temperature conditions.[3][4][5]

Section 2: Core Reactivity and Synthetic Strategy

The synthetic power of this compound stems from the specific arrangement of its functional groups. The bromine atom serves as an exceptionally versatile anchor for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal catalysis.[1] The methoxy and methyl groups are ortho/para directors and, being electron-donating, they activate the ring towards certain electrophilic substitutions while also influencing the reactivity of the C-Br bond.

This unique electronic profile makes the compound an excellent substrate for a variety of powerful synthetic transformations, establishing it as a key intermediate in multi-step syntheses.

Core_Reactivity cluster_reactions Key Synthetic Transformations start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, R-B(OH)₂, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, R₂NH, Base grignard Grignard Formation (Nucleophilic Carbon Source) start->grignard Mg⁰, Anhydrous Ether lithiation Organolithium Formation (Halogen-Metal Exchange) start->lithiation n-BuLi, Low Temp.

Key reaction pathways for this compound.

Section 3: Detailed Protocols and Applications

The following protocols provide step-by-step methodologies for the most critical reactions involving this compound. Each section includes insights into the causality behind procedural choices to facilitate adaptation and optimization.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds, which are prevalent in many drug molecules. This protocol details the formation of a C(sp²)-C(sp²) bond.

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle.[13] A Pd(0) species undergoes oxidative addition into the C-Br bond of our substrate. The boronic acid, activated by a base to form a more nucleophilic boronate complex, then undergoes transmetalation with the palladium center.[14] The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.[13] The choice of base is critical for activating the boronic acid without degrading the substrate or catalyst.[14]

Representative Protocol: Synthesis of 4-methoxy-1-methyl-2-phenylbenzene

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound201.061.00 g4.971.0
Phenylboronic Acid121.93727 mg5.971.2
Tetrakis(triphenylphosphine)palladium(0)1155.56172 mg0.1490.03
Potassium Carbonate (K₂CO₃)138.211.37 g9.942.0
Solvent System
1,4-Dioxane20 mL--
Water5 mL--

Experimental Procedure:

  • Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g), phenylboronic acid (727 mg), and potassium carbonate (1.37 g).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the tetrakis(triphenylphosphine)palladium(0) catalyst (172 mg).

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon for 20-30 minutes. Add the degassed 1,4-dioxane (20 mL) and water (5 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Suzuki_Workflow A 1. Assemble Reagents (Aryl Bromide, Boronic Acid, Base) in Schlenk Flask B 2. Add Pd Catalyst under Inert Atmosphere A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat Reaction Mixture (e.g., 90 °C, 12-16h) C->D E 5. Aqueous Work-up (EtOAc/Water Extraction) D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify by Chromatography (Silica Gel) F->G H Pure Product (4-methoxy-1-methyl-2-phenylbenzene) G->H

General experimental workflow for Suzuki-Miyaura coupling.
Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination

Application: The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds, enabling the synthesis of aryl amines.[15][16] This is indispensable in drug discovery, as the aniline and related motifs are present in a vast number of pharmaceuticals.

Mechanistic Causality: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[15][17] A key difference lies in the coupling partners and the base required. The reaction involves the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation of the coordinated amine by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[15] The choice of ligand is critical, as bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting.[15][16]

Representative Protocol: Synthesis of 4-(4-methoxy-2-methylphenyl)morpholine

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound201.061.00 g4.971.0
Morpholine87.12520 µL5.971.2
Pd₂(dba)₃915.7246 mg0.050.01
XantPhos578.6886 mg0.150.03
Sodium tert-butoxide (NaOtBu)96.10670 mg6.961.4
Solvent
Toluene, anhydrous25 mL--

Experimental Procedure:

  • Inert Atmosphere Setup: In a glovebox, add sodium tert-butoxide (670 mg), Pd₂(dba)₃ (46 mg), and XantPhos (86 mg) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add this compound (1.00 g), anhydrous toluene (25 mL), and morpholine (520 µL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C in a preheated oil bath for 18-24 hours. The mixture will typically become thick and dark.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Dilute with ethyl acetate (50 mL).

  • Purification: Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 3.3: Grignard Reagent Formation and Electrophilic Quench

Application: Converting the electrophilic aryl bromide into a potent carbon-based nucleophile (a Grignard reagent) opens a different avenue of synthesis, allowing for the formation of C-C bonds with electrophiles like aldehydes, ketones, and CO₂.[18][19]

Mechanistic Causality: The reaction involves the insertion of magnesium metal into the carbon-bromine bond, inverting the polarity at the carbon atom from electrophilic (δ+) to nucleophilic (δ-).[20] This process is highly sensitive to moisture and protic sources, which will instantly quench the Grignard reagent.[21] The reaction is often initiated by activating the magnesium surface to remove the passivating oxide layer.[22]

Representative Protocol: Synthesis of (4-methoxy-2-methylphenyl)(phenyl)methanol

Part A: Grignard Reagent Formation

  • Magnesium Activation: Place magnesium turnings (145 mg, 5.97 mmol, 1.2 equiv.) in an oven-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of nitrogen until the iodine sublimes and its color disappears. This indicates the magnesium is activated.[22]

  • Initiation: Add 5 mL of anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, prepare a solution of this compound (1.00 g, 4.97 mmol) in 15 mL of anhydrous THF. Add ~1-2 mL of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and warming. If not, gentle heating may be required.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Electrophile Addition: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Prepare a solution of benzaldehyde (505 µL, 4.97 mmol, 1.0 equiv.) in 10 mL of anhydrous THF. Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quenching and Work-up: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (25 mL). Dilute with diethyl ether (50 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude alcohol by flash column chromatography.

Grignard_Logic cluster_partA Part A: Grignard Formation cluster_partB Part B: Electrophilic Quench A1 Activate Mg⁰ Turnings (Iodine, Heat) A2 Add Ar-Br Solution Dropwise in Anhydrous THF A1->A2 A3 Stir to Complete Formation (Ar-MgBr) A2->A3 B1 Cool Grignard to 0 °C A3->B1 Proceed to Part B B2 Add Electrophile (e.g., Aldehyde) Dropwise B1->B2 B3 Aqueous Quench (NH₄Cl) & Extraction B2->B3 B4 Purification B3->B4 Product Product B4->Product Final Product (Secondary Alcohol)

Logical workflow for Grignard synthesis and reaction.

Section 4: Summary and Future Outlook

This compound is a powerful and versatile intermediate whose value in pharmaceutical synthesis cannot be overstated. Its ability to undergo a wide array of high-yielding and well-understood transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Grignard reactions, allows for the strategic and efficient construction of diverse molecular scaffolds. The protocols and insights provided in this guide demonstrate the reagent's broad applicability and offer a solid foundation for its use in both small-scale discovery and large-scale manufacturing campaigns. As the demand for novel therapeutics continues to grow, the intelligent application of such foundational building blocks will remain a critical driver of innovation in medicinal chemistry.

Section 5: References

  • ChemScene. 2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene. Available at: --INVALID-LINK--

  • ChemicalBook. 2-BroMo-4-Methoxy-1-Methyl-benzene | 36942-56-0. Available at: --INVALID-LINK--

  • Sigma-Aldrich. This compound | 36942-56-0. Available at: --INVALID-LINK--

  • BLD Pharm. 36942-56-0|this compound. Available at: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Available at: --INVALID-LINK--

  • Chemsrc. This compound | CAS#:36942-56-0. Available at: --INVALID-LINK--

  • ALLGREEN. Customized 2-bromo-4-methoxy-1-methyl-benzene Cas No. 36942-56-0. Available at: --INVALID-LINK--

  • PubChem. This compound | C8H9BrO | CID 520288. Available at: --INVALID-LINK--

  • ChemBK. 2-Bromo-4-Methoxy-1-Methyl-Benzene. Available at: --INVALID-LINK--

  • Echemi. 2-bromo-1-(methoxymethoxy)-4-methylbenzene. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chemical Intermediates in Pharmaceutical Manufacturing. Available at: --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. Available at: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available at: --INVALID-LINK--

  • The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. (2018). YouTube. Available at: --INVALID-LINK--

  • Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Available at: --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: --INVALID-LINK--

  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2009). Available at: --INVALID-LINK--

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: --INVALID-LINK--

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Available at: --INVALID-LINK--

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Available at: --INVALID-LINK--

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: --INVALID-LINK--

  • Benchchem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. Available at: --INVALID-LINK--

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015). Available at: --INVALID-LINK--

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: --INVALID-LINK--

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Available at: --INVALID-LINK--

  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Available at: --INVALID-LINK--

  • Angene Chemical. Safety Data Sheet. (2021). Available at: --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. Available at: --INVALID-LINK--

  • University Course Material. Directed (ortho) Metallation. Available at: --INVALID-LINK--

  • Google Patents. US20060217569A1 - Process for side-chain bromination of alkylbenzenes. Available at: --INVALID-LINK--

  • Google Patents. United States Patent Office. Available at: --INVALID-LINK--

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Available at: --INVALID-LINK--

  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. Available at: --INVALID-LINK--

  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for 1-(4-Bromobutyl)-4-methylbenzene. Available at: --INVALID-LINK--

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of 2-Bromo-4-methoxytoluene

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the application of 2-bromo-4-methoxytoluene as a versatile building block in five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

2-Bromo-4-methoxytoluene is a readily available and structurally rich starting material. The presence of the electron-donating methoxy group at the para-position and the sterically demanding methyl group at the ortho-position to the bromine atom introduces a unique combination of electronic and steric factors that influence its reactivity. Understanding these substituent effects is paramount for the rational design and optimization of cross-coupling protocols. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices.

The General Catalytic Cycle: A Unifying Mechanistic Framework

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species. This cycle can be broadly divided into three fundamental steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)L2-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electronic nature of the substituents on the aryl halide significantly influences the rate-determining step. Electron-donating groups, such as the methoxy group in 2-bromo-4-methoxytoluene, can slow down the oxidative addition step. Conversely, the steric hindrance from the ortho-methyl group can also impact the approach of the palladium catalyst. These competing effects necessitate careful optimization of reaction conditions, particularly the choice of ligand, base, and temperature.

I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely employed method for the synthesis of biaryl compounds from aryl halides and organoboron reagents.[2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

Scientific Rationale and Substrate Considerations

For 2-bromo-4-methoxytoluene, the electron-rich nature of the aromatic ring can render the oxidative addition step more challenging compared to electron-deficient aryl halides. To overcome this, the use of electron-rich and bulky phosphine ligands is often crucial. These ligands stabilize the palladium(0) center and promote the oxidative addition step.[1] The choice of base is also critical, as it plays a role in the transmetalation step by activating the boronic acid.[3]

Detailed Experimental Protocol: Synthesis of 4-Methoxy-2-methyl-1,1'-biphenyl

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • 2-Bromo-4-methoxytoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methoxytoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by degassed water (0.5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired biaryl product.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895Adapted from[4]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801288Adapted from[5]

II. The Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction is a powerful tool for the synthesis of substituted alkenes.[7]

Scientific Rationale and Substrate Considerations

In the Heck reaction with 2-bromo-4-methoxytoluene, the electron-donating methoxy group can again slow the rate of oxidative addition. The choice of a suitable palladium catalyst and ligand system is therefore critical. For electron-rich aryl bromides, phosphine-free catalyst systems or those employing bulky, electron-rich phosphine ligands are often effective. The base is required to regenerate the active palladium(0) catalyst in the final step of the catalytic cycle.

Detailed Experimental Protocol: Synthesis of 1-Methoxy-4-methyl-2-styrylbenzene

This protocol is adapted from a similar procedure for the Heck reaction of ethyl 2-bromo-4-methoxybenzoate.[8]

Materials:

  • 2-Bromo-4-methoxytoluene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add 2-bromo-4-methoxytoluene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10016~85Adapted from[8][9]
Pd(OAc)₂K₂CO₃DMA12024~75Adapted from[8]

III. The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, providing a reliable route to substituted alkynes.[10]

Scientific Rationale and Substrate Considerations

The Sonogashira reaction typically employs a co-catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. For an electron-rich substrate like 2-bromo-4-methoxytoluene, a robust palladium catalyst/ligand system is necessary to ensure efficient oxidative addition. The choice of base is also important for the deprotonation of the terminal alkyne.

Detailed Experimental Protocol: Synthesis of 1-Methoxy-4-methyl-2-(phenylethynyl)benzene

Materials:

  • 2-Bromo-4-methoxytoluene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add 2-bromo-4-methoxytoluene (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.4~90Adapted from[11]
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF606~85General Protocol

IV. The Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[12] This reaction has become a vital tool in medicinal chemistry for the construction of C-N bonds.[13]

Scientific Rationale and Substrate Considerations

The coupling of electron-rich aryl bromides like 2-bromo-4-methoxytoluene can be challenging. The use of sterically hindered, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is often essential for achieving high yields.[1] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine.

Detailed Experimental Protocol: Synthesis of 4-(4-Methoxy-2-methylphenyl)morpholine

This protocol is based on similar procedures for the amination of 2-bromotoluene and 4-bromoanisole.[14]

Materials:

  • 2-Bromo-4-methoxytoluene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL), followed by 2-bromo-4-methoxytoluene (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene10012>90Adapted from[14]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11024~80General Protocol

V. The Stille Coupling: Versatile Carbon-Carbon Bond Formation

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide.[15] It is known for its tolerance of a wide variety of functional groups.[16]

Scientific Rationale and Substrate Considerations

The Stille reaction is generally less sensitive to the electronic properties of the aryl halide compared to other coupling reactions. However, for an electron-rich and sterically hindered substrate like 2-bromo-4-methoxytoluene, the choice of catalyst and reaction conditions can still be important. The use of a ligandless palladium source or a simple phosphine ligand is often sufficient. The main drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.[17]

Detailed Experimental Protocol: Synthesis of 4-Methoxy-2-methyl-1-vinylbenzene

Materials:

  • 2-Bromo-4-methoxytoluene

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask, add 2-bromo-4-methoxytoluene (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe, followed by tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv.).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. To remove tin byproducts, a potassium fluoride workup can be employed prior to chromatography.

CatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄NoneToluene10016~85Adapted from[18]
PdCl₂(PPh₃)₂LiClDMF8012~80General Protocol

Troubleshooting and Optimization

Troubleshooting_Workflow Start Low or No Conversion Catalyst Increase Catalyst Loading (1-5 mol%) Start->Catalyst Ligand Change Ligand: - More electron-rich - More bulky Start->Ligand Base Change Base: - Stronger (e.g., K3PO4, Cs2CO3) - Weaker (e.g., K2CO3) Start->Base Temp Increase Temperature (in 10°C increments) Start->Temp Solvent Change Solvent: (e.g., Dioxane, DMF, Toluene) Start->Solvent

Figure 2: A general troubleshooting workflow for optimizing cross-coupling reactions.

Common issues in palladium-catalyzed cross-coupling reactions include low conversion, byproduct formation (e.g., homocoupling), and catalyst deactivation. When troubleshooting, it is advisable to change one variable at a time. For electron-rich substrates like 2-bromo-4-methoxytoluene, initial efforts should focus on the catalyst system (palladium precursor and ligand) and the reaction temperature.

Conclusion

2-Bromo-4-methoxytoluene is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent, a diverse array of complex molecules can be synthesized efficiently. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this important building block. The principles discussed herein are broadly applicable and can be extrapolated to other substituted aryl halides, empowering chemists to design and execute successful cross-coupling strategies.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-4-methoxy-1-methylbenzene via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lithiation of 2-bromo-4-methoxy-1-methylbenzene, a critical transformation for the synthesis of highly functionalized aromatic intermediates in medicinal chemistry and materials science. We delve into the mechanistic dichotomy of this reaction—the competition between lithium-halogen exchange and directed ortho-metalation (DoM)—and provide detailed, field-proven protocols for selectively generating the desired aryllithium species. Furthermore, this guide outlines a standard procedure for the subsequent trapping of this intermediate with an electrophile, using the synthesis of 2-formyl-4-methoxy-1-methylbenzene as a representative example. Safety considerations and troubleshooting advice are also discussed to ensure successful and safe execution.

Introduction: Strategic Importance of this compound

This compound, also known as 3-bromo-4-methylanisole, is a versatile building block in organic synthesis.[1] Its structure incorporates three key features that can be strategically manipulated: a bromine atom, a methoxy group, and a methyl group on an aromatic ring. The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and, crucially for this guide, for lithium-halogen exchange.[1] The methoxy and methyl groups, through their electronic and steric influence, play a pivotal role in directing regioselectivity during electrophilic aromatic substitution and metalation reactions.

The generation of an aryllithium intermediate from this substrate opens a gateway to a vast array of functionalizations. Organolithium reagents are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a wide range of electrophiles.[2] This direct functionalization pathway is often more efficient and regioselective than traditional multi-step electrophilic aromatic substitution routes, making it a highly valuable tool in the synthesis of complex molecules, including pharmacologically active compounds and advanced materials.[1][3]

Mechanistic Insights: A Tale of Two Pathways

The reaction of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), can proceed via two primary, competing pathways: Lithium-Halogen Exchange and Directed ortho-Metalation (DoM). The prevailing pathway is dictated by kinetic factors, with temperature being the most critical parameter.

Pathway A: Lithium-Halogen Exchange

At low temperatures (typically ≤ -78 °C), the dominant mechanism is the lithium-halogen exchange.[4][5] This is an extremely fast, kinetically controlled process where the lithium atom of the alkyllithium reagent exchanges with the bromine atom on the aromatic ring.[6]

The reaction proceeds through a so-called "ate-complex," where the nucleophilic alkyl group from n-BuLi attacks the bromine atom.[7] This intermediate then collapses to form the more stable aryllithium species and butyl bromide. The stability of the resulting aryl carbanion, which is greater than the starting alkyl carbanion, drives the equilibrium towards the products.[5] For aryl bromides, this exchange is significantly faster than deprotonation of an aromatic C-H bond.[6]

G cluster_start Starting Materials cluster_path_a Pathway A: Lithium-Halogen Exchange (Low Temp, e.g., -78°C) A This compound C Formation of 'ate-complex' intermediate A->C Fast, Kinetic Control B n-Butyllithium (n-BuLi) B->C D 2-Lithio-4-methoxy-1-methylbenzene C->D E Butyl Bromide (Byproduct) C->E F Functionalized Product (2-E-4-methoxy-1-methylbenzene) D->F Reaction with Electrophile (E+)

Caption: Predominant reaction pathway at low temperatures.

Pathway B: Directed ortho-Metalation (DoM)

The methoxy group (-OCH₃) is a powerful Directed Metalation Group (DMG).[8] The oxygen atom, being a Lewis base, can coordinate to the Lewis acidic lithium ion of the organolithium reagent.[9] This coordination brings the butyl base into close proximity to the ortho protons (the C-H bond at the C3 position), facilitating their deprotonation. This "Complex Induced Proximity Effect" significantly increases the acidity of the ortho protons, enabling their removal by the strong base.[8]

However, in the case of this compound, DoM is a much slower process than lithium-halogen exchange. It generally requires higher temperatures to become competitive. At the typical low temperatures used for lithium-halogen exchange, DoM is negligible. If the reaction temperature were allowed to rise significantly before the exchange is complete, a mixture of products could result from both the 2-lithio (via exchange) and 3-lithio (via DoM) intermediates.

G cluster_start Starting Materials cluster_path_b Pathway B: Directed ortho-Metalation (DoM) (Slower / Higher Temp) A This compound G Coordination of Li to Methoxy Group A->G Slower, Thermodynamic Control B n-Butyllithium (n-BuLi) B->G H 3-Lithio-4-methoxy-1-methylbenzene G->H ortho-Deprotonation I Butane (Byproduct) G->I J Functionalized Product (3-E-4-methoxy-1-methylbenzene) H->J Reaction with Electrophile (E+)

Caption: Competing, but slower, reaction pathway.

For selective functionalization at the C2 position, it is therefore imperative to maintain cryogenic temperatures (-78 °C) to ensure that the reaction proceeds exclusively via lithium-halogen exchange.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. Adherence to anhydrous and anaerobic conditions is paramount for success.

General Considerations & Safety
  • Reagents and Solvents: All glassware must be oven-dried (≥120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Solvents such as tetrahydrofuran (THF) and diethyl ether must be anhydrous. THF is typically distilled from sodium/benzophenone ketyl immediately prior to use.[10]

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[4] It must be handled with extreme care using proper syringe or cannula techniques under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[4]

  • Temperature Control: Maintaining a temperature of -78 °C is critical. This is reliably achieved using a dry ice/acetone bath.[11]

Protocol 1: Lithiation of this compound

This protocol details the generation of the 2-lithio-4-methoxy-1-methylbenzene intermediate.

G start Start setup Assemble oven-dried glassware under inert atmosphere (Ar/N2). start->setup add_substrate Charge flask with this compound and anhydrous THF. setup->add_substrate cool Cool solution to -78°C (dry ice/acetone bath). add_substrate->cool add_buli Add n-BuLi (1.1 equiv) dropwise via syringe over 30 min, maintaining T < -70°C. cool->add_buli stir Stir at -78°C for 1 hour to ensure complete exchange. add_buli->stir end Aryllithium solution is ready for functionalization. stir->end

References

Application Notes & Protocols: Sonogashira Coupling of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by palladium and typically co-catalyzed by a copper(I) salt, is indispensable for the synthesis of substituted alkynes and conjugated enynes, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[3] This guide provides a comprehensive overview and detailed experimental protocols for the Sonogashira coupling of 2-Bromo-4-methoxy-1-methylbenzene, a moderately activated aryl bromide. We will explore the reaction mechanism, delve into the critical parameters influencing success, and present validated protocols for both traditional copper-co-catalyzed and copper-free conditions.

The Mechanism: A Dual Catalytic Cycle

The efficacy of the Sonogashira coupling hinges on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle: The primary cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Palladium(0) complex, forming a Pd(II) intermediate.[6]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1][4] This step increases the nucleophilicity of the alkyne.

  • Transmetalation & Reductive Elimination: The key step is the transmetalation of the acetylide group from copper to the Pd(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6][7]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_int1 Ar-Pd(II)L₂-Br Pd0->Pd_int1 Oxidative Addition (Ar-Br) Pd_int2 Ar-Pd(II)L₂-C≡CR' Pd_int1->Pd_int2 Transmetalation Product Ar-C≡CR' Pd_int2->Product Reductive Elimination Product->Pd0 CuX Cu(I)Br Alkyne H-C≡CR' CuX->Alkyne Cu_alkyne Cu(I)-C≡CR' Cu_alkyne->Pd_int1 Cu_alkyne->CuX Transfers Acetylide to Palladium Alkyne->Cu_alkyne Deprotonation (Base) caption Figure 1. The dual catalytic cycle of the Sonogashira coupling.

Figure 1. The dual catalytic cycle of the Sonogashira coupling.

Key Parameters for Reaction Optimization

The success of coupling this compound depends on the careful selection of several key parameters. The electronic properties of this substrate—bearing two electron-donating groups (methoxy and methyl)—render it less reactive than electron-deficient aryl bromides, often necessitating slightly more forcing conditions than aryl iodides.[1]

Catalysts & Ligands
  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, used to accelerate the reaction by facilitating acetylide formation.[1][9] However, its presence can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[3][10]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst. For less reactive aryl bromides, more electron-rich and bulky ligands can improve catalytic activity.[4]

Base and Solvent
  • Base: The base is critical for neutralizing the HBr byproduct and for the deprotonation of the terminal alkyne.[1][11] Amine bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or diethylamine (Et₂NH) are frequently used and can often serve as the solvent or a co-solvent.[6][8] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free protocols.[1]

  • Solvent: The choice of solvent depends on the solubility of the substrates and the reaction temperature. Common solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF).[8][12] For amine bases that are liquids, the reaction can sometimes be run neat in the amine.[12]

Reaction Conditions
  • Temperature: While couplings with aryl iodides can often proceed at room temperature, aryl bromides like this compound typically require heating to achieve a reasonable reaction rate.[1] Temperatures ranging from 50 °C to reflux are common.

  • Atmosphere: Sonogashira couplings are sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote alkyne homocoupling.[1] Therefore, reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using degassed solvents.

Experimental Protocols

Here we provide two robust protocols for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a reliable starting point for most applications, leveraging the rate enhancement provided by the copper co-catalyst.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5-10 volumes)

  • Anhydrous Tetrahydrofuran (THF) (optional, if co-solvent is needed for solubility)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed amine base (and THF if used) via syringe.

  • Add the terminal alkyne dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues and salts, washing the pad with additional solvent.[7]

  • Wash the combined filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when alkyne homocoupling is a significant side reaction or when copper contamination of the final product is a concern.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • A bulky phosphine ligand (e.g., SPhos) (4 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, Pd(OAc)₂, the phosphine ligand, and the inorganic base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Add the terminal alkyne dropwise to the stirring suspension.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary and Troubleshooting

The optimal conditions can vary based on the specific alkyne used. The table below provides a general guide.

ParameterProtocol 1 (Cu-Catalyzed)Protocol 2 (Cu-Free)Rationale & Notes
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(OAc)₂ / Ligand (1-3 mol%)Pd(II) precursors are often more air-stable.
Cu Co-catalyst CuI (2-5 mol%)NoneEssential for rate in Protocol 1; omitted in Protocol 2 to prevent homocoupling.
Base Et₃N, DIPEA (2-3 eq or solvent)K₂CO₃, Cs₂CO₃ (2 eq)Amine bases are common for Cu-catalyzed systems; inorganic bases work well in Cu-free conditions.
Solvent THF, MeCN, or neat amineDMF, Toluene, DioxaneChoice depends on substrate solubility and required temperature.
Temperature 50 - 80 °C80 - 110 °CAryl bromides require heating. Cu-free versions often need higher temperatures.[1]
Time 4 - 12 h12 - 24 hCu-free reactions are generally slower.
Common Issue Alkyne HomocouplingSlower Reaction RateEnsure rigorous deoxygenation to minimize Glaser coupling. Higher catalyst loading or a more active ligand may be needed.

Troubleshooting Guide:

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure anhydrous and anaerobic conditions. Use freshly purchased catalysts or ligands. Increase temperature or reaction time.

  • Recovery of Starting Material:

    • Cause: Insufficiently reactive conditions for the aryl bromide.

    • Solution: Increase temperature. Switch to a more active catalyst system (e.g., using a bulkier, more electron-rich ligand).

  • Significant Alkyne Homocoupling (Glaser Product):

    • Cause: Presence of oxygen with Cu(I) catalyst.

    • Solution: Thoroughly degas all solvents and reagents. Ensure a good inert atmosphere is maintained. Alternatively, switch to a copper-free protocol.[10]

  • Formation of Black Precipitate (Palladium Black):

    • Cause: Decomposition of the palladium catalyst.

    • Solution: Ensure proper ligand-to-metal ratio. Sometimes, lower temperatures or different solvents can mitigate this.[13]

General Experimental Workflow

The overall process from setup to final product follows a standardized workflow for cross-coupling reactions.

Figure 2. General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable arylalkyne structures. Success relies on the judicious choice of catalyst, base, and solvent, along with the careful exclusion of oxygen. While traditional copper-co-catalyzed systems offer faster reaction times, copper-free alternatives provide a crucial solution for substrates prone to homocoupling. The protocols and guidelines presented here offer a robust framework for researchers and drug development professionals to successfully implement this versatile cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction with 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to performing the Mizoroki-Heck reaction using 2-Bromo-4-methoxy-1-methylbenzene as the aryl halide substrate. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance.[1][2] The resulting substituted alkenes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide delves into the reaction's mechanistic underpinnings, offers detailed experimental protocols, and provides insights into optimization and troubleshooting, particularly relevant for an electron-rich substrate like this compound.

The Significance of the Heck Reaction in Synthesis

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[5] Discovered independently by Tsutomu Mizoroki and Richard F. Heck, this transformation was a pioneering example of a carbon-carbon bond-forming reaction proceeding through a Pd(0)/Pd(II) catalytic cycle.[5] Its significance lies in its ability to construct complex molecular architectures under relatively mild conditions, a feature highly valued in the multi-step syntheses common in drug discovery.[4]

The substrate of focus, this compound, is an electron-rich aryl bromide. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the C-Br bond, a factor that will be addressed in the subsequent sections on mechanism and protocol optimization.

Reaction Mechanism and the Rationale Behind Component Selection

A thorough understanding of the Heck reaction's catalytic cycle is paramount for successful execution and troubleshooting. The generally accepted mechanism involves a sequence of oxidative addition, alkene coordination and insertion, and β-hydride elimination, followed by catalyst regeneration.[5][6]

The Catalytic Cycle

The reaction is initiated by a catalytically active 14-electron Pd(0) species, which is often generated in situ from a Pd(II) precursor.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly with less reactive aryl bromides. The electron-rich nature of our substrate can accelerate this step. This forms a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene (e.g., styrene or an acrylate) coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the alkylpalladium(II) intermediate must possess a hydrogen atom on the β-carbon (relative to the palladium). A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the substituted alkene product. This step typically favors the formation of the more thermodynamically stable trans (E) isomer.

  • Reductive Elimination and Catalyst Regeneration: In the final step, a base is required to neutralize the generated hydrobromic acid (HBr), which is present as a palladium-hydride-bromide species. This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Br(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Alkene [Ar-Pd(II)Br(L)₂(Alkene)] Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)Br(L)₂ Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Hydride H-Pd(II)Br(L)₂ Beta_Elim->PdII_Hydride Product Substituted Alkene Beta_Elim->Product Red_Elim Reductive Elimination (with Base) Red_Elim->Pd0 BaseHBr Base-HBr Red_Elim->BaseHBr ArX 2-Bromo-4-methoxy- 1-methylbenzene Alkene Alkene

Figure 1: Catalytic Cycle of the Heck Reaction.
Key Reaction Components and Their Functions

ComponentExamplesRationale for Selection
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[5] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly as the Pd(0) source.
Ligand PPh₃, P(o-tol)₃, BINAPPhosphine ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard, versatile ligand. For electron-rich aryl bromides, more electron-rich and bulky phosphines can sometimes improve reaction rates and yields.
Base Triethylamine (Et₃N), K₂CO₃, NaOAcAn organic or inorganic base is crucial for regenerating the Pd(0) catalyst by neutralizing the HBr formed during the reaction.[5][6] The choice of base can influence the reaction rate and outcome. Inorganic bases like potassium carbonate are often used in polar aprotic solvents.
Solvent DMF, DMAc, NMP, AcetonitrilePolar aprotic solvents are typically employed to facilitate the dissolution of the reactants and the palladium catalyst.[7] N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are common choices.
Alkene Styrene, n-butyl acrylate, ethyleneThe choice of alkene determines the structure of the final product. Electron-deficient alkenes, such as acrylates, often react more readily than electron-neutral or electron-rich alkenes.[5]

Detailed Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol provides a representative procedure for the coupling of this compound with styrene. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the catalyst.

Materials and Reagents
  • This compound (1.0 mmol, 201.06 mg)

  • Styrene (1.2 mmol, 125.0 mg, 0.137 mL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add potassium carbonate (276.4 mg, 2.0 mmol), this compound (201.06 mg, 1.0 mmol), and anhydrous DMF (5 mL).

  • Addition of Alkene: Add styrene (0.137 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100-120 °C and stir the mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the desired (E)-4-methoxy-1-methyl-2-styrylbenzene.

Optimization and Troubleshooting

While the Heck reaction is robust, its efficiency can be influenced by several factors, especially when dealing with electron-rich aryl halides.

Optimization Strategies
  • Catalyst and Ligand: If the reaction is sluggish, increasing the catalyst loading to 3-5 mol% may be beneficial. Experimenting with different phosphine ligands, such as the more electron-rich and bulky tri(o-tolyl)phosphine (P(o-tol)₃), can sometimes enhance the rate of oxidative addition.

  • Base and Solvent: The choice of base and solvent can be critical. While potassium carbonate in DMF is a good starting point, other combinations like triethylamine in acetonitrile or sodium acetate in DMAc could be explored.

  • Temperature: For less reactive substrates, increasing the reaction temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition. Microwave-assisted heating can often accelerate the reaction and improve yields.[8]

Figure 2: Troubleshooting Workflow for the Heck Reaction.
Common Issues and Solutions
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Inappropriate solvent or base.Ensure anhydrous and anaerobic conditions. Increase temperature. Screen different solvents and bases. Consider a more active catalyst system (e.g., with a different ligand).
Catalyst Decomposition (formation of palladium black) High temperature; Inappropriate ligand-to-metal ratio.Lower the reaction temperature. Increase the ligand-to-metal ratio (e.g., from 2:1 to 4:1 PPh₃:Pd).
Formation of Side Products (e.g., reduced arene) Presence of water or other protic sources.Use anhydrous solvents and reagents. Ensure a thoroughly dried reaction setup.
Poor Regioselectivity (with unsymmetrical alkenes) Steric and electronic factors of the alkene.For terminal alkenes, the aryl group typically adds to the less substituted carbon. For internal alkenes, mixtures of regioisomers are common and may require specific ligand systems to control.[6]

Characterization of the Product

The identity and purity of the synthesized (E)-4-methoxy-1-methyl-2-styrylbenzene should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the product. The large coupling constant (typically >15 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of the trans isomer.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: For solid products, to assess purity.

Applications in Drug Development and Materials Science

The stilbene scaffold, which is produced in the reaction of this compound with styrene, is a privileged structure in medicinal chemistry. Substituted stilbenes exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[9] The ability to readily synthesize a library of stilbene derivatives using the Heck reaction makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

In materials science, stilbene derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and optical brighteners due to their unique photophysical properties.[3]

Conclusion

The Heck reaction of this compound is a versatile and powerful method for the synthesis of substituted alkenes. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively apply and optimize this reaction for the creation of novel molecules with potential applications in drug development and materials science. Careful attention to experimental conditions and a systematic approach to troubleshooting are key to achieving high yields and purity.

References

Application Notes and Protocols: A Guide to the Buchwald-Hartwig Amination of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, where arylamine moieties are ubiquitous structural motifs.[1] Historically, the synthesis of these bonds has been challenging, often requiring harsh reaction conditions and limited by substrate scope.[2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of C-N bonds, offering a versatile and efficient method for coupling amines with aryl halides.[2][3] This reaction's broad functional group tolerance and milder conditions have established it as an indispensable tool for synthetic chemists.[3]

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the coupling of 2-Bromo-4-methoxy-1-methylbenzene with a primary or secondary amine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4] The choice of ligand is critical as it influences the efficiency of each step, particularly in preventing undesirable side reactions such as β-hydride elimination.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]+X- PdII_Aryl->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) HX_Salt [Base-H]+X- PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'') Product Ar-NR'R'' ArylHalide Ar-X (2-Bromo-4-methoxy- 1-methylbenzene) Amine HNR'R'' Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for a Successful Amination

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters:

  • Palladium Precursor: Both Pd(0) and Pd(II) sources can be used.[5] Common Pd(II) precursors like Pd(OAc)₂ are often reduced in situ to the active Pd(0) catalyst.[6]

  • Ligand: The choice of phosphine ligand is crucial for an efficient reaction, especially with electron-rich or sterically hindered aryl bromides.[2] Bulky, electron-rich biarylphosphine ligands, such as XPhos or SPhos, are often effective in promoting the desired coupling and minimizing side reactions.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[8] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[5] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures.[5]

  • Solvent: Anhydrous, deoxygenated solvents are essential for reproducible results.[8] Aprotic solvents such as toluene, dioxane, or THF are typically used.[6]

Experimental Protocol: Amination of this compound with Aniline

This protocol provides a detailed procedure for the palladium-catalyzed amination of this compound with aniline.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound201.061.0201 mg1.0
Aniline93.131.2112 mg (0.11 mL)1.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg0.02
XPhos476.650.0419.1 mg0.04
Sodium tert-butoxide (NaOtBu)96.101.4135 mg1.4
Toluene (anhydrous, deoxygenated)--5 mL-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reactants: Through the septum, add this compound (201 mg, 1.0 mmol) followed by anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Addition of Amine: Add aniline (112 mg, 0.11 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-methoxy-2-methylphenyl)aniline.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents.Use fresh palladium precursor and ligand. Ensure thorough degassing of the solvent and reaction vessel. Use high-purity, anhydrous reagents.[9]
Formation of Side Products Competing reactions like hydrodehalogenation.Optimize the ligand-to-metal ratio. Consider a bulkier ligand to favor reductive elimination over side reactions.[2]
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction closely by TLC or GC-MS to determine the optimal endpoint.[5]
Difficulty in Purification Presence of residual palladium or ligand.During work-up, ensure thorough filtration through Celite. Consider a charcoal treatment of the crude product to remove residual palladium.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of arylamines. By carefully selecting the catalyst, ligand, base, and solvent, and by following a well-defined protocol, researchers can successfully synthesize N-(4-methoxy-2-methylphenyl)aniline and a wide array of other valuable arylamine compounds. The insights and procedures detailed in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively apply this transformative reaction in their synthetic endeavors.

References

Synthesis of Biaryl Compounds Using 2-Bromo-4-methoxytoluene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of 2-Bromo-4-methoxytoluene

Biaryl structures are a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including anti-inflammatory, analgesic, and antihypertensive drugs.[1][2] The controlled synthesis of these compounds is therefore of paramount importance in drug discovery and development.[3][4] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of carbon-carbon bonds, providing reliable pathways to complex biaryl derivatives.[5][6]

This guide focuses on the practical application of 2-bromo-4-methoxytoluene as a versatile and strategic starting material for the synthesis of medicinally relevant biaryl compounds. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the methoxy and methyl groups can influence the electronic properties and metabolic stability of the final products, making it a valuable building block in pharmaceutical research.[7]

We will provide detailed, field-proven protocols for the Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, delving into the mechanistic underpinnings of each transformation to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific synthetic challenges.

Physicochemical Properties and Safety Considerations for 2-Bromo-4-methoxytoluene

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValue
CAS Number 36942-56-0[8]
Molecular Formula C₈H₉BrO[9]
Molecular Weight 201.06 g/mol [9]
Appearance Clear liquid[10]
Boiling Point 223 °C[10]
Density 1.392 g/mL at 25 °C
Flash Point 94 °C / 201.2 °F[10]

Safety Profile: 2-Bromo-4-methoxytoluene is classified as a skin and eye irritant and may cause respiratory irritation.[11] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[11][13]

Core Synthetic Protocols for Biaryl Synthesis

The following section details robust and reproducible protocols for the synthesis of biaryl compounds from 2-bromo-4-methoxytoluene.

The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biaryl synthesis due to its mild reaction conditions, tolerance of a broad range of functional groups, and the use of generally non-toxic and commercially available boronic acid reagents.[14][15][16]

Reaction Scheme:

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-4-methoxytoluene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-bromo-4-methoxytoluene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[14]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Add degassed toluene and degassed water to the flask via syringe.[14]

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[14]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[14]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[14]

Causality and Mechanistic Insight:

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[16][17]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product Release Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product RCH2-CH(Ar)-Pd(II)-X(L2) Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 β-Hydride Elimination & Base-assisted Regeneration [Substituted Alkene] [Substituted Alkene] Insertion Product->[Substituted Alkene] Product Release

References

Application Notes and Protocols for the Use of 2-Bromo-4-methoxy-1-methylbenzene in the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted biphenyls are a class of organic compounds of significant interest in medicinal chemistry, materials science, and agrochemicals. This document provides detailed application notes and protocols for the use of 2-Bromo-4-methoxy-1-methylbenzene as a versatile precursor in the synthesis of these valuable molecules. The focus is on palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Stille couplings. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and step-by-step experimental methodologies.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-Bromo-4-methoxytoluene, is a key building block in organic synthesis.[1] Its utility stems from the presence of a bromine atom on the aromatic ring, which serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions.[1] The methoxy and methyl groups on the benzene ring can influence the electronic and steric properties of the resulting biphenyl compounds, potentially modulating their biological activity or material properties.[1] This makes this compound a valuable precursor for creating diverse molecular architectures, particularly in the development of novel therapeutics and advanced materials like organic light-emitting diodes (OLEDs).[1]

The palladium-catalyzed cross-coupling reactions discussed herein are foundational methods for the formation of carbon-carbon bonds.[2] The Suzuki-Miyaura, Heck, and Stille reactions each offer unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions, providing chemists with a powerful toolkit for the synthesis of complex organic molecules.

Core Reactions and Mechanistic Overview

The transformation of this compound into substituted biphenyls is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille reactions) or migratory insertion (for the Heck reaction), and reductive elimination.[3]

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura, Heck, and Stille catalytic cycles.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)_2 (Base) PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl MigratoryInsertion Migratory Insertion PdII_Aryl->MigratoryInsertion Alkene PdII_Alkyl R-CH2-CH(Ar)-Pd(II)L_n-X MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Product R-CH=CH-Ar BetaHydrideElim->Product PdH H-Pd(II)L_n-X BetaHydrideElim->PdH PdH->Pd0 Base -HBX Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-SnR_3 PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Coupling Partner, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Reaction Work-up (Cool, Dilute, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Biphenyl Product purification->product

References

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This application note provides a comprehensive, field-tested protocol for the palladium-catalyzed Suzuki reaction between 2-bromo-4-methoxytoluene and phenylboronic acid. We delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of reagents and reaction conditions, and offer a detailed, step-by-step procedure from setup to product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize substituted biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[2]

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[3] The reaction is renowned for its mild conditions and tolerance of aqueous media, largely due to the stability and low toxicity of boronic acid reagents compared to other organometallics.[3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 2-bromo-4-methoxytoluene. This is often the rate-determining step and results in the formation of a Pd(II) complex.[3] Aryl bromides offer a good balance of reactivity and stability, making them excellent substrates for this transformation.[5]

  • Transmetalation: This step involves the transfer of the organic group (phenyl) from the organoboron species to the Pd(II) complex.[6] Crucially, this process requires activation of the boronic acid by a base. The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium center, displacing the halide.[7][8]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. This final step forms the new carbon-carbon bond, yielding the desired biaryl product (4-methoxy-2-methyl-1,1'-biphenyl), and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4]

Catalytic Cycle Diagram

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar-Pd(II)L₂-X pd0->oxidative_adduct Oxidative Addition aryl_halide Ar-X (2-Bromo-4-methoxytoluene) aryl_halide->oxidative_adduct transmetalation_complex Ar-Pd(II)L₂-Ar' oxidative_adduct->transmetalation_complex Transmetalation boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (OH⁻) base->boronate boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents

MaterialGradeSupplier
2-Bromo-4-methoxytoluene≥98%Sigma-Aldrich
Phenylboronic acid≥97%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Celite® 545N/ASigma-Aldrich
Argon or Nitrogen GasHigh Purity (99.998%)Airgas
Schlenk flask (50 mL)N/AKimble
Magnetic stir bar, condenser, heating mantleN/AVWR
TLC plates (Silica gel 60 F₂₅₄)N/AMillipore

Reagent Properties and Stoichiometry

This protocol is based on a 5.0 mmol scale of the limiting reagent, 2-bromo-4-methoxytoluene.

CompoundFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Bromo-4-methoxytolueneC₈H₉BrO201.061.05.01.005 g
Phenylboronic acid[9]C₆H₇BO₂121.931.26.00.732 g
Pd(PPh₃)₄[10]C₇₂H₆₀P₄Pd1155.580.03 (3 mol%)0.150.173 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.010.01.382 g
1,4-Dioxane[11]C₄H₈O₂88.11--20 mL
Deionized WaterH₂O18.02--5 mL

Detailed Experimental Protocol

Rationale for Reagent Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[12] While more advanced catalysts offer higher turnover numbers, Pd(PPh₃)₄ is an excellent starting point for this transformation.[13]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting transmetalation without causing hydrolysis of sensitive functional groups.[14][15] Its use in an aqueous/organic solvent mixture is well-established.[16]

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system.[5] Dioxane solubilizes the organic reagents and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[17][18] The relatively high boiling point of dioxane (101 °C) allows the reaction to be heated to ensure a reasonable reaction rate.[11]

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL Schlenk flask. Add 2-bromo-4-methoxytoluene (1.005 g, 5.0 mmol), phenylboronic acid (0.732 g, 6.0 mmol), potassium carbonate (1.382 g, 10.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.173 g, 0.15 mmol).

    • Scientist's Note: The bright yellow color of high-quality Pd(PPh₃)₄ is an indicator of its purity; brownish solids may suggest decomposition and can lead to lower yields.[12][19]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum and attach it to a Schlenk line.

    • Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the phosphine ligands and the Pd(0) center, leading to catalyst deactivation.[20] Maintaining an inert atmosphere is critical for reaction success.

  • Solvent Addition:

    • Using syringes, add anhydrous 1,4-dioxane (20 mL) followed by deionized water (5 mL). The mixture should be a yellow suspension.

    • Scientist's Note: The solvents should be degassed prior to use to further minimize oxygen content. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or via several freeze-pump-thaw cycles.

  • Reaction Execution:

    • Replace the septum with a glass stopper or condenser (under a positive flow of inert gas).

    • Lower the flask into a pre-heated heating mantle or oil bath set to 90-100 °C.

    • Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours.

  • Monitoring the Reaction:

    • Progress can be monitored by thin-layer chromatography (TLC). Prepare a sample by withdrawing a small aliquot via syringe, diluting it with ethyl acetate, and filtering it through a small plug of silica.

    • Elute the TLC plate with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Visualize spots under UV light. The disappearance of the 2-bromo-4-methoxytoluene spot indicates reaction completion.

Work-up and Purification

  • Quenching and Extraction:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Add deionized water (20 mL) and ethyl acetate (30 mL) to the flask. Stir for 5 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Filtration:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter through a pad of Celite® to remove the drying agent and any fine palladium residues.

    • Rinse the flask and filter cake with a small amount of ethyl acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow-to-brown oil or solid.

    • Purify the crude material by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes is typically effective for separating the product from nonpolar impurities and residual starting materials.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield 4-methoxy-2-methyl-1,1'-biphenyl as a white to off-white solid.

Experimental Workflow Diagram

Workflow A 1. Assemble Reagents (Aryl Bromide, Boronic Acid, Catalyst, Base) B 2. Create Inert Atmosphere (3x Evacuate/Backfill with Argon) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat Reaction (90-100 °C, 12-24 h) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool & Quench (Add Water & EtOAc) E->F Complete G 7. Extraction F->G H 8. Dry & Filter G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Pure Product (NMR, MS, MP) J->K

Caption: Step-by-step experimental workflow for the Suzuki reaction.

Safety Precautions

  • Palladium Catalyst: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear gloves and safety glasses.[21]

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen.[11][22] Avoid inhalation and skin contact. It can also form explosive peroxides upon prolonged storage and exposure to air.[22]

  • Boronic Acids: While generally stable, boronic acids can be irritating to the eyes and respiratory system.[23]

  • General: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when performing this experiment.

References

Application Note & Protocol: Optimized Grignard Reagent Synthesis from 3-Bromo-4-methylanisole for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-Methoxy-2-methylphenylmagnesium Bromide

The Grignard reagent derived from 3-bromo-4-methylanisole, namely 3-methoxy-2-methylphenylmagnesium bromide, is a critical building block in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical industry. Its unique electronic and steric properties make it an invaluable nucleophile for the construction of highly substituted aromatic cores found in numerous therapeutic agents. This document provides a comprehensive guide to the optimal conditions for the formation of this Grignard reagent and its subsequent application in carbon-carbon bond-forming reactions. We will delve into the critical parameters that govern the success of this reaction, from magnesium activation to solvent selection and temperature control, ensuring a reliable and high-yielding protocol for researchers and process chemists.

Core Principles & Mechanistic Considerations

The formation of a Grignard reagent is an oxidative addition of an organic halide to magnesium metal, a reaction that occurs on the surface of the magnesium.[1][2] The carbon-magnesium bond in the resulting organometallic compound is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[3] The success of this reaction hinges on meticulous control of the reaction environment to prevent side reactions and ensure efficient initiation.

Challenges in the Synthesis of 3-Methoxy-2-methylphenylmagnesium Bromide

The synthesis of the Grignard reagent from 3-bromo-4-methylanisole presents specific challenges that must be addressed:

  • Magnesium Passivation: A layer of magnesium oxide (MgO) readily forms on the surface of magnesium metal, preventing its reaction with the aryl bromide.[2] Effective activation of the magnesium is paramount for initiating the reaction.

  • Wurtz Coupling: A significant side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide, leading to the formation of a biaryl impurity.[4][5] This not only reduces the yield of the desired Grignard reagent but also complicates purification.

  • Solvent Effects: The choice of solvent is crucial as it must be aprotic and capable of solvating and stabilizing the Grignard reagent.[1] Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are standard choices.

Optimized Reaction Parameters

Through extensive literature review and internal validation, we have identified the following key parameters for the successful synthesis of 3-methoxy-2-methylphenylmagnesium bromide.

ParameterRecommended ConditionRationale & Impact on Reaction
Magnesium Activation Mechanical crushing, Iodine, or 1,2-DibromoethaneRemoves the passivating MgO layer, exposing fresh magnesium surface for reaction initiation.[2][6]
Solvent Anhydrous Tetrahydrofuran (THF)THF effectively solvates and stabilizes the Grignard reagent, promoting its formation.[1]
Temperature Initial gentle warming for initiation, then maintain at room temperature or gentle refluxThe reaction is exothermic; temperature control is crucial to prevent runaway reactions and minimize Wurtz coupling.[7]
Concentration Slow, dropwise addition of the aryl bromide solutionMaintains a low concentration of the aryl bromide, minimizing the Wurtz coupling side reaction.[7]
Inert Atmosphere Nitrogen or ArgonPrevents quenching of the highly basic Grignard reagent by atmospheric moisture and oxygen.[8]

Experimental Workflow

The following diagram illustrates the key stages in the preparation and subsequent reaction of 3-methoxy-2-methylphenylmagnesium bromide.

Grignard_Workflow cluster_prep Reagent Preparation & Setup cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_analysis Analysis & Purification glassware Flame-dry Glassware mg Activate Mg Turnings glassware->mg Inert Atmosphere initiation Initiate Reaction mg->initiation reagents Prepare Anhydrous Reagents addition Slow Addition of Aryl Bromide reagents->addition initiation->addition Exotherm completion Reaction Completion addition->completion electrophile Add Electrophile (e.g., Aldehyde) completion->electrophile quench Aqueous Workup (e.g., NH4Cl) electrophile->quench extraction Product Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Workflow for Grignard reagent synthesis and reaction.

Detailed Experimental Protocol

This protocol details the formation of 3-methoxy-2-methylphenylmagnesium bromide and its subsequent reaction with a model electrophile, benzaldehyde.

Materials:

  • 3-Bromo-4-methylanisole (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals) or 1,2-Dibromoethane (~0.05 eq)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware (three-neck round-bottom flask, condenser, addition funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

Part A: Formation of 3-Methoxy-2-methylphenylmagnesium Bromide

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[8]

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the three-neck round-bottom flask. Add 1-2 small crystals of iodine.[2] Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and then subsides. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, prepare a solution of 3-bromo-4-methylanisole (1.0 eq) in anhydrous THF.

  • Initiation: Add a small portion (approximately 10%) of the 3-bromo-4-methylanisole solution to the activated magnesium turnings. The reaction mixture may need to be gently warmed to initiate. Initiation is confirmed by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and a slight exotherm.[9]

  • Grignard Reagent Formation: Once initiation is confirmed, add the remaining 3-bromo-4-methylanisole solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an external water bath may be necessary to control the temperature.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The solution should appear as a grayish-brown, cloudy suspension.

Part B: Reaction with Benzaldehyde

  • Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired secondary alcohol.

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Reaction Fails to Initiate Inadequate magnesium activation; wet glassware or solvent.Re-activate magnesium; ensure all components are scrupulously dry.[7]
Low Yield Wurtz coupling side reaction; incomplete reaction.Slow addition of the aryl bromide; ensure sufficient reaction time.[7]
Dark Brown/Black Color Overheating leading to decomposition.Maintain careful temperature control throughout the reaction.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under an inert atmosphere.

  • Anhydrous ethers can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

  • The reaction is exothermic and can become vigorous. Ensure adequate cooling is available.

  • Handle all reagents and solvents in a well-ventilated fume hood.

Conclusion

The successful synthesis of 3-methoxy-2-methylphenylmagnesium bromide is readily achievable through careful control of reaction conditions. By employing rigorous anhydrous techniques, effective magnesium activation, and controlled addition of the aryl bromide, high yields of this valuable Grignard reagent can be obtained. This protocol provides a reliable foundation for its application in the synthesis of complex organic molecules for the pharmaceutical and fine chemical industries.

References

The Strategic deployment of 2-Bromo-4-methoxy-1-methylbenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 2-Bromo-4-methoxy-1-methylbenzene, also known as 3-Bromo-4-methylanisole, has emerged as a highly versatile and valuable building block in drug discovery.[1] Its utility stems from a unique combination of structural features: a bromine atom that serves as a versatile handle for a myriad of cross-coupling reactions, and the methoxy and methyl substituents that can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations and an analysis of its role in the synthesis of medicinally relevant scaffolds.

The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.[1] These reactions are fundamental in modern organic synthesis, enabling the facile construction of complex molecular architectures from simple precursors. The strategic positioning of the methoxy and methyl groups can offer advantages in terms of target engagement and metabolic stability, making this scaffold particularly attractive for the development of kinase inhibitors and other targeted therapies.

Core Application: A Gateway to Privileged Scaffolds in Kinase Inhibitors

A primary application of this compound in medicinal chemistry is its role as a precursor to the (4-methoxy-2-methylphenyl) moiety. This structural motif is frequently found in a variety of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The (4-methoxy-2-methylphenyl) group can serve as a key pharmacophore, interacting with the ATP-binding site of kinases or contributing to favorable drug-like properties.

The synthesis of biaryl compounds, a common core structure in many kinase inhibitors, can be efficiently achieved through a Suzuki-Miyaura coupling reaction. This involves the conversion of this compound to its corresponding boronic acid, followed by a palladium-catalyzed coupling with a suitable aryl or heteroaryl halide.

Detailed Application Notes and Protocols

Protocol 1: Synthesis of (4-Methoxy-2-methylphenyl)boronic acid

The conversion of this compound to (4-Methoxy-2-methylphenyl)boronic acid is a crucial first step in unlocking its potential for Suzuki-Miyaura coupling reactions. This transformation is typically achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains below -70 °C.

  • Quenching and Work-up: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm to room temperature overnight. Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford (4-Methoxy-2-methylphenyl)boronic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical as organolithium reagents are highly reactive towards water and oxygen.

  • Low Temperature: The lithium-halogen exchange and borylation steps are performed at -78 °C to prevent side reactions, such as the deprotonation of the methyl group or reaction with the solvent.

  • Triisopropyl Borate: Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming ate complexes that are difficult to hydrolyze.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Kinase Inhibitor Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds.[2][3] The following is a general protocol for the coupling of (4-Methoxy-2-methylphenyl)boronic acid with an aryl bromide, a key step in the synthesis of many kinase inhibitor backbones.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add (4-Methoxy-2-methylphenyl)boronic acid (1.2 equiv), the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9085-95
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10090-98
Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O8088-96
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Arylamines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines which are prevalent in a vast array of pharmaceuticals.[4][5] This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.

Visualization of Synthetic Pathways and Workflows

Synthetic Pathway to a Biaryl Scaffold

synthetic_pathway start 2-Bromo-4-methoxy- 1-methylbenzene intermediate (4-Methoxy-2-methylphenyl) boronic acid start->intermediate 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+ product Biaryl Kinase Inhibitor Scaffold intermediate->product Suzuki Coupling Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C aryl_halide Aryl/Heteroaryl Halide aryl_halide->product

Caption: Synthetic route to biaryl kinase inhibitor scaffolds.

Experimental Workflow for Suzuki-Miyaura Coupling

workflow setup Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent Solvent Addition (Degassed Toluene/H2O) inert->solvent reaction Heating & Stirring (90°C, 8h) solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (EtOAc, H2O, Brine) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of 2-Bromo-4-methoxy-1-methylbenzene

This compound, also known as 2-bromo-4-methoxytoluene, is a key building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and advanced materials industries. The strategic placement of the bromo, methoxy, and methyl groups on the aromatic ring allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the construction of pharmacologically active compounds and functional materials.[1] The bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the facile introduction of diverse functionalities.[1]

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable electrophilic aromatic substitution reaction. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure both safety and success in a larger-scale production environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and purification.

PropertyValue
CAS Number 36942-56-0
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance Colorless to pale-yellow to yellow-brown liquid
Boiling Point 224.7 ± 20.0 °C at 760 Torr
Density 1.378 ± 0.06 g/cm³
Flash Point 101.8 ± 7.8 °C

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling, particularly in a scale-up setting.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For a comprehensive understanding of the safety protocols, it is imperative to consult the full Safety Data Sheet (SDS) before commencing any experimental work.

Synthetic Route: Electrophilic Aromatic Bromination

The most direct and industrially viable route for the synthesis of this compound is the electrophilic aromatic bromination of 4-methoxytoluene. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The bromine will preferentially add to the position most activated and sterically accessible, which is ortho to the methoxy group and meta to the methyl group.

Electrophilic Aromatic Bromination 4-Methoxytoluene 4-Methoxytoluene This compound This compound 4-Methoxytoluene->this compound Br2, Acetic Acid

Caption: Synthetic pathway for this compound.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg scale production of this compound. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system, with appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Methoxytoluene104-93-8122.161.00 kg8.19
Bromine7726-95-6159.811.31 kg (420 mL)8.20
Glacial Acetic Acid64-19-760.055.0 L-
Dichloromethane75-09-284.9310.0 L-
Saturated Sodium Bicarbonate Solution--As needed-
Saturated Sodium Bisulfite Solution--As needed-
Brine (Saturated NaCl Solution)--2.0 L-
Anhydrous Magnesium Sulfate7487-88-9120.37500 g-

Experimental Workflow

Scale-Up Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Charge_Reactor Charge Reactor with 4-Methoxytoluene and Acetic Acid Cool_Mixture Cool to 0-5 °C Charge_Reactor->Cool_Mixture Add_Bromine Slowly Add Bromine (maintain T < 10 °C) Stir_Reaction Stir at Room Temperature (Monitor by TLC/GC) Add_Bromine->Stir_Reaction Quench Quench with Sodium Bisulfite Dilute Dilute with Water and DCM Quench->Dilute Wash_NaHCO3 Wash with NaHCO3 Solution Dilute->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Distillation Vacuum Distillation

Caption: Detailed workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, charge 4-methoxytoluene (1.00 kg, 8.19 mol) and glacial acetic acid (5.0 L).

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Bromine Addition: Slowly add bromine (1.31 kg, 8.20 mol) to the stirred solution via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Cautiously add a saturated aqueous solution of sodium bisulfite dropwise until the red-brown color of excess bromine dissipates.

  • Extraction and Washing: Transfer the reaction mixture to a 50 L separatory funnel or extraction vessel. Add dichloromethane (5.0 L) and water (10.0 L). Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5.0 L) and brine (2.0 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellow to brown oil. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale-yellow liquid.

Mechanism of Electrophilic Aromatic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Reaction_Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Regeneration of Aromaticity Br2 Br-Br Electrophile δ+Br-Brδ- --FeBr3 Br2->Electrophile Polarization FeBr3 FeBr3 (Lewis Acid) FeBr3->Electrophile Aromatic_Ring 4-Methoxytoluene Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Aromatic_Ring->Sigma_Complex Attack on Brδ+ Deprotonation Loss of H+ Sigma_Complex->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of electrophilic aromatic bromination.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature. Gentle heating (40-50 °C) can be applied if necessary, but this may increase the formation of side products.
Formation of Dibrominated Products Excess bromine or localized high concentrations of bromine.Ensure slow and controlled addition of bromine. Use a slight excess of 4-methoxytoluene to minimize over-bromination.
Dark-colored Crude Product Presence of impurities from side reactions.Ensure efficient quenching of excess bromine. The crude product can be washed with a dilute solution of sodium thiosulfate to remove residual iodine-colored impurities.
Low Yield after Purification Loss of product during work-up or distillation.Ensure complete extraction with dichloromethane. During vacuum distillation, carefully control the temperature and pressure to avoid decomposition or loss of the product.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers and production chemists can confidently produce this valuable intermediate in kilogram quantities. The detailed explanation of the experimental choices and troubleshooting guide will aid in the successful implementation and optimization of this process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxytoluene. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions.

The substrate in focus, 2-bromo-4-methoxytoluene, is an electron-rich aryl bromide. The methoxy and methyl groups donate electron density into the aromatic ring, which can make the crucial first step of the catalytic cycle—oxidative addition—more challenging compared to electron-deficient aryl halides.[1][2] This guide is structured to address the specific nuances of this and similar substrates.

Troubleshooting Guide

This section is formatted to address specific experimental failures. Identify your primary issue and follow the diagnostic steps and recommended solutions.

Problem: Low to No Yield of the Desired Biaryl Product

This is the most common issue. A systematic approach is required to identify the root cause.

Initial Diagnosis: Is the Aryl Bromide Being Consumed?

Before optimizing, analyze your crude reaction mixture (e.g., by TLC, GC-MS, or ¹H NMR) to determine the fate of your starting material, 2-bromo-4-methoxytoluene.

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Case 1: Starting Material is Largely Unreacted

If 2-bromo-4-methoxytoluene remains, the reaction has stalled, likely at the oxidative addition step. This is the rate-limiting step for many Suzuki couplings, especially with electron-rich bromides.[1]

Potential Causes & Solutions:

  • Inactive Catalyst System: The active Pd(0) species is not being generated or is being deactivated.

    • Explanation: The catalytic cycle requires a Pd(0) complex.[1][2][3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0).[2][4] Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black.[5]

    • Solution:

      • Ensure Inert Atmosphere: Rigorously degas your solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of inert gas (argon or nitrogen) throughout the setup and reaction.[5][6]

      • Use High-Purity Reagents: Use fresh, high-purity palladium sources and ligands. Phosphine ligands are susceptible to oxidation.[5]

      • Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Suboptimal Ligand Choice: The ligand may not be suitable for an electron-rich aryl bromide.

    • Explanation: For electron-rich systems like 2-bromo-4-methoxytoluene, bulky and electron-rich phosphine ligands are required. These ligands promote the oxidative addition step and stabilize the resulting palladium complex.[7][8] Standard ligands like triphenylphosphine (PPh₃) may be insufficient.

    • Solution: Screen a panel of more effective ligands. Buchwald-type biaryl phosphine ligands are an excellent choice.

LigandClassRationale for Use
PPh₃ TriarylphosphineStandard, but often ineffective for challenging substrates.
SPhos Biaryl Phosphine (Buchwald)Highly electron-rich and bulky, excellent for electron-rich Ar-Br.[7]
XPhos Biaryl Phosphine (Buchwald)Similar to SPhos, provides high catalyst activity and stability.
RuPhos Biaryl Phosphine (Buchwald)Another highly active ligand for difficult couplings.
P(t-Bu)₃ AlkylphosphineVery electron-rich, can be effective but is highly air-sensitive.[9]
  • Insufficient Temperature: The reaction may lack the necessary activation energy.

    • Explanation: While some modern catalysts work at room temperature, many Suzuki couplings require heating to drive the reaction forward, particularly the oxidative addition and reductive elimination steps.[3][10]

    • Solution: Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C). Ensure your chosen solvent has a sufficiently high boiling point.

Case 2: Starting Material is Consumed, but Product Yield is Low

This indicates that the catalytic cycle is turning over, but one or more side reactions are outcompeting the desired cross-coupling.

Potential Causes & Solutions:

  • Dehalogenation: Your starting material, 2-bromo-4-methoxytoluene, is being converted to 4-methoxytoluene.

    • Explanation: This occurs when the intermediate aryl-palladium complex reacts with a hydride source instead of the boronic acid partner.[2][11] Solvents like alcohols or certain bases can be hydride sources, especially at high temperatures.

    • Solution:

      • Change Solvent: Avoid alcoholic solvents. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[2][12]

      • Re-evaluate Base: While less common, some bases can promote this pathway. Ensure a high-purity base is used.

      • Optimize Ligand: The choice of ligand can influence the relative rates of reductive elimination versus dehalogenation.[11] Screening ligands may be beneficial.

  • Homocoupling of the Boronic Acid Partner: You observe a significant amount of a biaryl byproduct derived from your boronic acid (Ar'-Ar').

    • Explanation: This side reaction is primarily caused by the presence of oxygen, which facilitates the Pd-catalyzed oxidative coupling of two boronic acid molecules.[2][5] It can also occur if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[2]

    • Solution:

      • Improve Inert Atmosphere: This is the most critical factor. Re-check your degassing procedure and ensure no leaks in your system.

      • Use a Slight Excess of Aryl Bromide: Stoichiometry can sometimes influence this; using the boronic acid as the limiting reagent may help.

  • Protodeboronation of the Boronic Acid Partner: The boronic acid is being converted to its corresponding arene (Ar'-H) before it can participate in the coupling.

    • Explanation: This is a common decomposition pathway for boronic acids, where the C-B bond is cleaved and replaced with a C-H bond.[2][5] It is often accelerated by aqueous bases and high temperatures, especially with electron-deficient or heteroaromatic boronic acids.

    • Solution:

      • Use a Milder Base: If using a strong base like NaOH, consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.[1][12]

      • Minimize Water: While some water is often necessary to dissolve the base and facilitate transmetalation, excessive amounts can promote protodeboronation. Use the minimum amount required or consider anhydrous conditions with a base like CsF.

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA boronate, which can be more resistant to decomposition.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle of the Suzuki reaction?

A1: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methoxytoluene to form a Pd(II) complex.[1][3][12]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid partner is transferred to the palladium center, displacing the bromide.[1][3][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3][12]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q2: How do I select the optimal base and solvent system?

A2: The base and solvent are interdependent and crucial for success. The base's primary role is to activate the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[9][12]

  • Bases: Inorganic bases are most common. A screening is often recommended.

    • K₂CO₃ (Potassium Carbonate): A good, cost-effective starting point. Often used in biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O.[3][12]

    • K₃PO₄ (Potassium Phosphate): A stronger base that can be effective for more challenging couplings. Often used in anhydrous organic solvents like dioxane or toluene.

    • Cs₂CO₃ (Cesium Carbonate): A strong base that often gives excellent results but is more expensive.

  • Solvents: The solvent must solubilize the reactants and be compatible with the reaction temperature.

    • Toluene/H₂O or Dioxane/H₂O: Common biphasic systems. Water helps dissolve the inorganic base.[12][13]

    • DMF or THF: Polar aprotic solvents that can be effective, often used with aqueous base.[3]

    • 2-MeTHF: A greener alternative to THF with a higher boiling point.

Q3: Can I run this reaction without a phosphine ligand?

A3: While "ligand-free" Suzuki couplings have been reported, they often rely on the aryl halide or solvent acting as a weak ligand, and performance can be inconsistent. For a challenging, electron-rich substrate like 2-bromo-4-methoxytoluene, a well-defined phosphine ligand is highly recommended to ensure high yields, good reproducibility, and catalyst stability.[2][14] The ligand is critical for modulating the electronic and steric properties of the palladium center to facilitate all steps of the catalytic cycle.[2][15]

Experimental Protocols

General Procedure for Suzuki Coupling of 2-bromo-4-methoxytoluene

Note: This is a representative starting protocol. Optimization of catalyst, ligand, base, solvent, and temperature is essential for achieving the best results.

  • Reagent Preparation:

    • Degas the chosen solvent (e.g., 1,4-Dioxane/Water 4:1 v/v) by sparging with argon for at least 30 minutes.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-4-methoxytoluene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).

  • Inert Atmosphere Purge:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[16]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent to the flask. A typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots (under an argon blanket) and analyzing them by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

References

Technical Support Center: Purification of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the purification of 2-Bromo-4-methoxy-1-methylbenzene (CAS: 36942-56-0). This guide is designed for researchers and drug development professionals to navigate the common challenges encountered after the synthesis of this key aromatic intermediate. We will delve into troubleshooting common issues, answer frequently asked questions, and provide robust, field-tested protocols to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Post-Synthesis Purification

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My crude product is a dark oil, and my TLC plate shows multiple spots. How do I proceed?

Answer: This is a common scenario, especially after electrophilic aromatic substitution or Sandmeyer reactions. The multiple spots likely correspond to your desired product, unreacted starting material (e.g., 4-methoxytoluene), and isomeric or poly-brominated byproducts.

Potential Causes & Recommended Solutions:

  • Isomeric Byproducts: The primary challenge in purifying this compound is separating it from its isomers, such as 1-bromo-4-methoxy-2-methylbenzene, which may form during synthesis.[1] These isomers often have very similar polarities.

    • Solution: Flash column chromatography is the most effective method for this separation.[2][3] Due to the similar polarities, a long column and a slow, shallow gradient elution may be required. Start with a non-polar eluent like hexane and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane.[3] An Rf value of 0.2-0.3 for the target compound is ideal for achieving good separation.[3]

  • Unreacted Starting Material: If 4-methoxytoluene was the starting material, it is significantly less polar than the brominated product and will elute first during column chromatography.

    • Solution: A simple flash column with a non-polar eluent (e.g., 100% hexane) should effectively separate the non-polar starting material from the more polar product.[2]

  • Poly-brominated Species: Dibrominated or other poly-brominated byproducts are more polar than your desired mono-brominated product.

    • Solution: These will elute much later from a silica gel column. If they are the primary impurity, isocratic elution with a non-polar solvent system should leave them on the column while your product elutes.

Question 2: I performed column chromatography, but my NMR spectrum still shows significant impurities. What went wrong?

Answer: This indicates that the chosen chromatography conditions were insufficient to resolve the impurities.

Potential Causes & Recommended Solutions:

  • Inappropriate Solvent System: The eluent may be too polar, causing your product and impurities to elute together.[3]

    • Solution: Re-optimize your eluent system using TLC. Test various ratios of hexane/ethyl acetate or hexane/dichloromethane. A system that provides a clear separation between the spots on the TLC plate and moves your product to an Rf of 0.2-0.3 is the goal.[3]

  • Column Overloading: Loading too much crude product onto the column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used. For difficult separations, a lower ratio (e.g., 1:100) is recommended.

  • Co-elution of Isomers: Your product may have an isomer with an almost identical Rf value in the chosen solvent system.

    • Solution: Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a toluene/hexane system). In some cases, using a different stationary phase, such as alumina, may provide the necessary selectivity.

Question 3: I'm trying to purify by recrystallization, but my compound "oils out" instead of forming crystals. Why is this happening?

Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point. This compound is often a liquid or a very low melting solid, making recrystallization challenging.[4]

Potential Causes & Recommended Solutions:

  • High Solute Concentration: The solution is becoming supersaturated at a temperature where the compound is still molten.

    • Solution: Add more of the "good" solvent (the one it is more soluble in) to the hot solution to lower the saturation point.[5] Aim for crystallization to begin at a lower temperature.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring oil formation over orderly crystal growth.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated if necessary.[3][5] Do not place it directly in an ice bath from a high temperature.

  • Inappropriate Solvent Choice: The chosen solvent system may not be ideal.

    • Solution: For a low-melting compound, you need a solvent system with a low freezing point in which the compound has very low solubility at that temperature. Consider recrystallization from a solvent like pentane or hexane at very low temperatures (e.g., in a dry ice/acetone bath).

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for purifying this compound? A1: For typical laboratory scales, flash column chromatography on silica gel is the most reliable and versatile method. It is highly effective at separating the target compound from both more polar and less polar impurities, including isomers which are often the most difficult to remove.[2][3]

Q2: How can I effectively monitor the purification process? A2: Thin Layer Chromatography (TLC) is indispensable. Before, during, and after purification, TLC allows you to visualize the components of your mixture. Use it to identify the fractions from your column that contain the pure product.[3] After purification, a single spot on a TLC plate (run in multiple solvent systems) is a good indication of purity.

Q3: What analytical data should I acquire to confirm the identity and purity of my final product? A3: A combination of techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR: This is the most powerful method for confirming the exact isomeric structure and identifying any remaining impurities.[6][7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This will confirm the molecular weight (m/z = 200/202 for the bromine isotopes) and provide a quantitative measure of purity.

  • IR Spectroscopy: This can confirm the presence of key functional groups (e.g., C-O ether stretch, aromatic C-H stretches).

Q4: What are the primary safety concerns when handling this compound? A4: According to safety data, this compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

  • TLC Analysis: Develop an optimal eluent system using TLC. For this compound, a good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 98:2 v/v). Aim for an Rf value of 0.2-0.3 for the product spot.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle into a uniform packed bed, ensuring no air bubbles are trapped.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin elution, collecting fractions in test tubes.

  • Fraction Analysis:

    • Spot each fraction (or every few fractions) on a TLC plate and elute with the same solvent system used for the column.

    • Combine the fractions that show a single, pure spot corresponding to the desired product.[3]

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Low-Temperature Recrystallization

This method is applicable if the compound can be solidified.

  • Solvent Selection: Choose a solvent in which the compound is soluble at room temperature but poorly soluble at low temperatures (e.g., -78 °C). Pentane or hexane are good candidates.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at room temperature.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the solution while warm. This step is often skipped for low-melting compounds.

  • Crystallization: Slowly cool the solution. Allow it to cool to room temperature, then place it in a -20 °C freezer, and finally in a dry ice/acetone bath (-78 °C) to maximize crystal formation.[3] Slow cooling is crucial to avoid oiling out.[5]

  • Isolation: Quickly collect the crystals by vacuum filtration using a pre-chilled Buchner funnel to prevent the product from melting. Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation & Visualization

Expected Analytical Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound to aid in its identification.

Proton Expected ¹H NMR Shift (ppm in CDCl₃) Multiplicity
-OCH₃~3.75Singlet (s)
-CH₃~2.30Singlet (s)
Ar-H~6.70 - 7.30Multiplet (m)

Note: Actual shifts can vary based on solvent and spectrometer field strength. This data is predictive and should be compared with experimentally obtained spectra.[9]

Logical Workflows

PurificationWorkflow Crude Crude Product (Post-Synthesis) Analysis1 TLC & NMR Analysis of Crude Material Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Chrom Flash Column Chromatography Decision->Chrom Complex mixture or liquid product Recryst Low-Temperature Recrystallization Decision->Recryst Solid product with minor impurities Fractions Collect & Analyze Fractions (TLC) Chrom->Fractions Crystals Isolate & Dry Crystals Recryst->Crystals Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Pure Purified Product Crystals->Pure Combine->Pure Analysis2 Final Purity & Identity Check (NMR, GC-MS) Pure->Analysis2

Caption: General purification workflow for this compound.

TroubleshootingWorkflow cluster_isomers Isomers / Byproducts cluster_sm Starting Material cluster_unknown Unknown / Multiple start Analysis Shows Impurities q1 What is the nature of the impurity? start->q1 a1 Optimize Chromatography: - Use a shallower gradient - Test different eluents - Reduce column loading q1->a1 Similar Polarity a2 Simple Flash Chromatography (Isocratic, non-polar eluent) or an aqueous wash if applicable q1->a2 Different Polarity a3 Re-evaluate purification strategy. Consider sequential methods (e.g., Distillation then Chromatography) q1->a3 Unclear

Caption: Troubleshooting decision tree for persistent impurities.

References

Technical Support Center: Synthesis of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-methoxy-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, actionable insights to streamline your experimental workflow and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound, also known as 3-bromo-4-methylanisole, typically proceeds via electrophilic aromatic substitution on 4-methoxytoluene (p-methylanisole). The key to a successful synthesis is controlling the regioselectivity of the bromination reaction.

The primary methods involve:

  • Direct Bromination with Molecular Bromine (Br₂): This is a classic method where molecular bromine is reacted with 4-methoxytoluene in the presence of a Lewis acid catalyst like FeBr₃ or in a suitable solvent.[1][2]

  • Bromination with N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often used with an acid catalyst to generate the electrophilic bromine species.[3][4] This method is favored for its ease of handling and reduced formation of polybrominated byproducts.[3]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate is a common issue and usually indicates the formation of several byproducts. The primary impurities in the synthesis of this compound are:

  • Isomeric Bromination Products: The methoxy and methyl groups are both ortho-, para-directing. While the desired product is this compound, you may also form 3-bromo-4-methoxytoluene. The regioselectivity is influenced by the reaction conditions.

  • Polybrominated Species: The activated nature of the aromatic ring makes it susceptible to further bromination, leading to the formation of dibromo- or even tribromo-4-methoxytoluene.[5]

  • Benzylic Bromination Products: Under radical conditions (e.g., presence of light or radical initiators with NBS), bromination can occur on the methyl group, yielding 4-methoxybenzyl bromide.[4][6]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 4-methoxytoluene in the final product mixture.

Q3: How can I control the regioselectivity to favor the formation of the desired 2-bromo isomer?

Controlling regioselectivity is crucial for maximizing the yield of this compound. The directing effects of the methoxy and methyl groups are key factors. The methoxy group is a stronger activating group than the methyl group, and its directing effect will dominate.

To favor the formation of the 2-bromo isomer:

  • Choice of Brominating Agent: Milder brominating agents like NBS can offer better regioselectivity compared to the more reactive molecular bromine.[7]

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination reaction.[3] Experimenting with different solvents may be necessary to optimize the isomeric ratio.

  • Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.

Q4: My reaction is sluggish and gives a low yield. What could be the problem?

Low yields can be attributed to several factors:

  • Insufficient Catalyst Activity: If using a Lewis acid catalyst, ensure it is fresh and anhydrous, as moisture can deactivate it.

  • Inadequate Reaction Time or Temperature: The reaction may not have gone to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.

  • Substrate Quality: Impurities in the starting 4-methoxytoluene can interfere with the reaction.

  • Side Reactions: As mentioned, the formation of various byproducts will lower the yield of the desired product.

Q5: What are the best methods for purifying the crude product?

Purification of this compound typically involves one or a combination of the following techniques:

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.[8][9] A silica gel column with a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an efficient purification method.[9]

  • Distillation: If the product is a liquid with a boiling point sufficiently different from the impurities, distillation under reduced pressure can be employed.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Poor Regioselectivity (High percentage of isomeric impurities)
Potential Cause Troubleshooting Step Scientific Rationale
Harsh Reaction Conditions Lower the reaction temperature.Electrophilic aromatic substitution is often more selective at lower temperatures, favoring the kinetically preferred product.
Highly Reactive Brominating Agent Switch from Br₂ to a milder agent like N-Bromosuccinimide (NBS).[7]NBS provides a slower, more controlled release of electrophilic bromine, which can lead to improved regioselectivity.[3]
Inappropriate Solvent Screen different solvents with varying polarities.The solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the product distribution.[3]
Problem 2: Formation of Polybrominated Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Excess Brominating Agent Use a stoichiometric amount (or a slight excess) of the brominating agent.The activated aromatic ring is prone to multiple substitutions. Limiting the amount of the electrophile minimizes this side reaction.[5]
Prolonged Reaction Time Monitor the reaction closely by TLC and quench it once the starting material is consumed.Extended reaction times can provide opportunities for the desired product to undergo further bromination.
High Reaction Temperature Conduct the reaction at a lower temperature.Higher temperatures can provide the activation energy needed for the less favorable polybromination reactions to occur.
Problem 3: Presence of Benzylic Bromination Impurities
Potential Cause Troubleshooting Step Scientific Rationale
Radical Reaction Conditions Exclude light from the reaction vessel and avoid the use of radical initiators (e.g., AIBN, benzoyl peroxide).[6]Benzylic bromination proceeds via a free-radical mechanism, which is initiated by light or radical initiators.[4]
Use of NBS without an Acid Catalyst Ensure the presence of a proton source or a Lewis acid when using NBS for aromatic bromination.In the absence of an acid, NBS can favor radical pathways, especially at elevated temperatures or in the presence of light.
Problem 4: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step Scientific Rationale
Co-elution of Isomers in Column Chromatography Optimize the eluent system for column chromatography. A less polar solvent system may improve separation.Isomers often have very similar polarities, requiring a fine-tuned mobile phase for effective separation on a stationary phase like silica gel.[9]
Poor Crystal Formation During Recrystallization Screen a variety of solvents or solvent mixtures for recrystallization. Ensure slow cooling of the solution.The ideal recrystallization solvent will dissolve the compound well at high temperatures and poorly at low temperatures, while impurities remain in solution. Slow cooling promotes the formation of pure crystals.[9]

Visualizing the Process

Workflow for Synthesis and Purification

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-Methoxytoluene Bromination Bromination (e.g., NBS, Acid Catalyst) Start->Bromination Crude_Product Crude Product Mixture Bromination->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Product Pure 2-Bromo-4-methoxy- 1-methylbenzene Fraction_Analysis->Pure_Product Impurity_Removal Impurity Removal Fraction_Analysis->Impurity_Removal

Caption: A generalized workflow for the synthesis and purification of this compound.

Common Impurity Formation Pathways

Impurity_Formation cluster_products Potential Products SM 4-Methoxytoluene Desired_Product 2-Bromo-4-methoxy- 1-methylbenzene SM->Desired_Product Electrophilic Aromatic Substitution (Controlled) Isomer Isomeric Bromo-Product SM->Isomer Electrophilic Aromatic Substitution (Poor Regioselectivity) Benzylic_Bromo Benzylic Bromination Product SM->Benzylic_Bromo Radical Conditions DiBromo Dibromo-Product Desired_Product->DiBromo Further Bromination

Caption: Pathways leading to the formation of common impurities during the bromination of 4-methoxytoluene.

References

Technical Support Center: Grignard Formation with 2-bromo-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the intricacies of Grignard reagent formation, specifically focusing on the synthesis of 4-methoxy-2-methylphenylmagnesium bromide from 2-bromo-4-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this particular transformation. Here, we will delve into the common side reactions, provide troubleshooting strategies in a direct question-and-answer format, and offer a detailed, best-practice protocol to enhance your success rate.

Understanding the Challenges: The Role of the Methoxy Group

The formation of a Grignard reagent from 2-bromo-4-methoxytoluene presents unique challenges primarily due to the electronic and potential coordinating effects of the methoxy group. The carbon-bromine bond in this molecule is influenced by the electron-donating nature of the methoxy group, which can affect the ease of magnesium insertion.[1] Furthermore, the presence of an oxygen atom introduces the possibility of complex interactions with the magnesium surface and the formed Grignard reagent.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments.

Q1: My Grignard reaction with 2-bromo-4-methoxytoluene is difficult to initiate. What are the likely causes and how can I overcome this?

A1: Difficulty in initiating the Grignard reaction is a common hurdle. Several factors can contribute to this:

  • Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[2][3]

  • Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.[4]

  • Purity of Reagents and Solvent: Impurities in the 2-bromo-4-methoxytoluene or residual water in the solvent (typically THF or diethyl ether) can inhibit the reaction.

Troubleshooting Steps:

  • Magnesium Activation: It is crucial to activate the magnesium surface. This can be achieved by:

    • Mechanical Agitation: Gently crushing the magnesium turnings under an inert atmosphere can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common methods to activate the magnesium.[5] The disappearance of the iodine's color is an indicator of activation.

  • Strict Anhydrous Conditions:

    • All glassware should be flame-dried or oven-dried immediately before use to remove any adsorbed water.

    • Use freshly distilled, anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are standard choices, with THF being particularly effective for aryl Grignard reagents.[3][6]

  • Initiation Techniques:

    • "Hot Spot" Method: Gently warming a small spot of the flask with a heat gun can sometimes initiate the reaction.

    • Entrainment: Adding a small amount of a more reactive halide, such as ethyl bromide, can help to start the reaction. The resulting ethylmagnesium bromide can then facilitate the reaction of the less reactive aryl bromide.

Q2: I am observing a significant amount of a high-boiling byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: The most common high-boiling byproduct in Grignard reactions is the homocoupling product, formed through a Wurtz-Fittig type reaction.[7][8] In this case, it would be 4,4'-dimethoxy-2,2'-dimethylbiphenyl.

Mechanism of Wurtz-Fittig Side Reaction:

This side reaction occurs when a newly formed molecule of the Grignard reagent (4-methoxy-2-methylphenylmagnesium bromide) reacts with a molecule of the starting material (2-bromo-4-methoxytoluene).

Wurtz_Fittig cluster_reactants Reactants cluster_products Products Ar-MgBr 4-MeO-2-Me-Ph-MgBr Ar-Ar 4,4'-(MeO)2-2,2'-(Me)2-Biphenyl Ar-MgBr->Ar-Ar MgBr2 MgBr2 Ar-MgBr->MgBr2 Ar-Br 2-Br-4-MeO-Ph Ar-Br->Ar-Ar Ar-Br->MgBr2

Wurtz-Fittig Side Reaction.

Prevention Strategies:

  • Slow Addition: Add the 2-bromo-4-methoxytoluene solution to the magnesium suspension dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.

  • Temperature Control: Perform the reaction at a controlled temperature. While some initial heating may be necessary for initiation, the reaction is exothermic. Maintaining a gentle reflux is often optimal.

  • Solvent Choice: The choice of solvent can influence the rate of the Wurtz-Fittig reaction. For some substrates, diethyl ether may be preferred over THF to reduce this side reaction.

Q3: Can the methoxy group on the aromatic ring interfere with the Grignard reaction?

A3: Yes, the methoxy group can influence the reaction in several ways:

  • Electronic Effects: The methoxy group is electron-donating, which increases the electron density on the aromatic ring. This can make the carbon-bromine bond less polarized and potentially more difficult to react with the magnesium surface.[1]

  • Chelation/Coordination: The oxygen of the methoxy group can potentially coordinate to the magnesium atom of the Grignard reagent. While this is more commonly discussed in the context of ortho-methoxy groups, it's a possibility to consider. This coordination could influence the reactivity of the Grignard reagent.[9][10]

Mitigation:

While you cannot remove the methoxy group, understanding its electronic influence reinforces the need for effective magnesium activation and careful control of reaction conditions. If chelation is suspected to be problematic for subsequent reactions, the use of a different solvent or additives could be explored, though for the formation itself, standard ethereal solvents are generally effective.

Experimental Protocol: Formation of 4-methoxy-2-methylphenylmagnesium bromide

This protocol is a synthesis of best practices for preparing Grignard reagents from aryl bromides, adapted for the specific challenges of 2-bromo-4-methoxytoluene.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.311.2 equiv.
2-bromo-4-methoxytoluene201.061.0 equiv.
Anhydrous THF or Diethyl Ether-Sufficient for a 0.5 M solution-
Iodine253.811-2 small crystals-

Procedure:

  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Allow the apparatus to cool to room temperature under a gentle stream of dry nitrogen.

  • Magnesium Activation:

    • Add the magnesium turnings to the flask.

    • Add a small crystal of iodine.

    • Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.

    • Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Add a small amount of anhydrous THF or diethyl ether to the flask to cover the magnesium.

    • Prepare a solution of 2-bromo-4-methoxytoluene in the chosen anhydrous solvent in the dropping funnel.

    • Add a small portion (approx. 10%) of the 2-bromo-4-methoxytoluene solution to the magnesium suspension.

    • The reaction should initiate, as evidenced by the appearance of a gray, cloudy suspension and a gentle reflux. If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining 2-bromo-4-methoxytoluene solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The solution should appear as a grayish-brown suspension.

  • Confirmation and Use:

    • The Grignard reagent is now ready for use in subsequent reactions. It is typically used in situ.

    • If the concentration needs to be determined, titration methods can be employed.

Grignard_Workflow cluster_prep Preparation cluster_activation Activation cluster_initiation Initiation cluster_formation Formation cluster_final Completion A Flame-dry glassware B Assemble under N2 A->B C Add Mg turnings B->C D Add Iodine crystal C->D E Gently heat until I2 sublimes D->E F Cool to RT E->F G Add anhydrous solvent F->G H Add small portion of 2-bromo-4-methoxytoluene soln. G->H I Observe for exotherm/ cloudiness H->I J Initiation Successful I->J Yes K Troubleshoot: - Gentle warming - Add 1,2-dibromoethane I->K No L Slowly add remaining 2-bromo-4-methoxytoluene soln. J->L K->H M Maintain gentle reflux L->M N Stir for 1-2h post-addition M->N O Grignard reagent ready for use N->O

Grignard Formation Workflow.

References

Technical Support Center: Troubleshooting Failed 2-Bromo-4-methoxy-1-methylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-4-methoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthetic transformations of this versatile building block. Here, we address specific problems in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation. However, the electronic and steric properties of this compound can sometimes lead to unexpected challenges.

Frequently Asked Questions (FAQs): Cross-Coupling

Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a combination of electronic effects and catalyst inhibition. The methoxy and methyl groups are both electron-donating, which can make the initial oxidative addition step of the catalytic cycle less favorable compared to electron-deficient aryl bromides.[1]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich ligands are often necessary to promote both oxidative addition and the final reductive elimination step.[2]

    • Recommendation: Switch to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts (e.g., SPhos-Pd-G3) are excellent starting points.[3][4] These ligands create a more electron-rich and sterically accessible palladium center, facilitating the reaction with challenging substrates.[2]

  • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate or weak base can stall the catalytic cycle.

    • Recommendation: Screen different bases. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly if the boronic acid is less reactive.[2][3][5]

  • Solvent and Temperature: The reaction's kinetics are highly dependent on the solvent and temperature.

    • Recommendation: Ensure your solvent is rigorously degassed to prevent catalyst oxidation.[6] Common solvent systems include dioxane/water or toluene/water.[3] If the reaction is sluggish at 80-90 °C, cautiously increasing the temperature to 100-110 °C may improve the rate.[3]

Question 2: I am observing a significant amount of a debrominated byproduct (4-methoxy-1-methylbenzene) in my Suzuki coupling reaction. How can I minimize this?

Answer: Debromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through several pathways, often competing with the desired cross-coupling.[7]

To minimize debromination:

  • Promote the Forward Reaction: The most effective strategy is to accelerate the desired Suzuki coupling so that it outcompetes the debromination pathway. Using a more active catalyst and optimal conditions, as described in the previous question, is the first step.[7]

  • Choice of Boronic Acid/Ester: The stability and reactivity of your boron reagent are important.

    • Recommendation: Ensure your boronic acid is pure and has not degraded. Consider using more stable boronic esters, such as pinacol esters, or trifluoroborate salts, which can be less prone to protodeboronation.[2]

  • Control of Water Content: While many Suzuki couplings use aqueous bases, excessive water can sometimes promote hydrodehalogenation.

    • Recommendation: Use the minimal amount of water necessary to dissolve the base. In some cases, switching to an anhydrous solvent system with a soluble base like Cs₂CO₃ might be beneficial.

Question 3: My Buchwald-Hartwig amination of this compound with a primary amine is failing. What should I investigate?

Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] Failures with this substrate can often be traced to catalyst inhibition, inappropriate base selection, or side reactions.[9]

Key troubleshooting areas include:

  • Catalyst System: Similar to Suzuki couplings, the choice of ligand is paramount. The nitrogen of the amine can coordinate to the palladium center and inhibit catalysis.

    • Recommendation: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that are specifically designed for C-N coupling. These ligands promote the reductive elimination step and prevent the formation of stable off-cycle palladium-amine complexes.[10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring a higher reaction temperature.[5]

  • Reaction Conditions: These reactions are notoriously sensitive to air and moisture.[9]

    • Recommendation: Ensure all reagents are dry and the solvent is rigorously degassed. The reaction must be run under a strict inert atmosphere (argon or nitrogen).[9] Common solvents include toluene, dioxane, or THF.[9][11]

Troubleshooting Flowchart for Cross-Coupling

start Low/No Product in Cross-Coupling catalyst Is the catalyst/ligand appropriate for an electron-rich aryl bromide? start->catalyst base Is the base strength and solubility adequate? catalyst->base Yes change_catalyst Switch to Buchwald-type ligand/precatalyst (e.g., SPhos, XPhos) catalyst->change_catalyst No conditions Are reaction conditions strictly inert and anhydrous? base->conditions Yes change_base Screen stronger bases (K3PO4, Cs2CO3) or more soluble ones. base->change_base No side_reactions Are side products like debromination observed? conditions->side_reactions Yes improve_conditions Thoroughly degas solvents. Dry all reagents and glassware. conditions->improve_conditions No success Reaction Optimized side_reactions->success No address_side_reactions Use more stable coupling partner (e.g., boronic ester). Optimize reaction rate. side_reactions->address_side_reactions Yes change_catalyst->base change_base->conditions improve_conditions->side_reactions address_side_reactions->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Quantitative Guide for Suzuki Coupling Optimization
ParameterInitial ConditionAlternative 1Alternative 2Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%) + SPhos (3.3 mol%)SPhos Pd G3 (2 mol%)Buchwald ligands/precatalysts are superior for electron-rich substrates.[3][4]
Base K₂CO₃ (2 eq)K₃PO₄ (3 eq)Cs₂CO₃ (2 eq)Stronger bases can accelerate the transmetalation step.[3][5]
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (4:1)2-MeTHF/H₂O (2:1)Solvent affects solubility and reaction kinetics.[3][4]
Temperature 80 °C100 °C110 °CHigher temperatures may be needed for less reactive substrates.[3][12]

Note: This data is illustrative and compiled from general trends. Actual results will vary.[7]

Step-by-Step Protocol: Optimized Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[3]

Section 2: Organometallic Reactions (Grignard and Lithiation)

The formation and reaction of organometallic intermediates from this compound can be complicated by the directing effects of the substituents and potential side reactions.

Frequently Asked Questions (FAQs): Organometallics

Question 4: I am having trouble forming the Grignard reagent from this compound. The reaction either doesn't initiate or I get a complex mixture of products. Why?

Answer: Grignard reagent formation can be notoriously difficult to initiate. Furthermore, the methoxy group on your substrate can introduce complications.

  • Initiation Issues: The reaction requires a clean, oxide-free magnesium surface.

    • Recommendation: Use fresh magnesium turnings. If initiation is still problematic, you can activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by sonication. Ensure all glassware is flame-dried and solvents (typically THF or diethyl ether) are anhydrous.

  • Side Reactions: Grignard reagents are strong bases.[13] The presence of the ortho-methyl group and para-methoxy group can influence the stability and reactivity of the formed organometallic species. In some cases, with related methoxy-substituted aryl halides, Grignard formation can be challenging.

  • Alternative: Halogen-Metal Exchange: If Grignard formation remains problematic, a lithium-halogen exchange reaction is a highly effective alternative.

    • Recommendation: Treat the this compound with n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) in an anhydrous solvent like THF or diethyl ether at low temperature (-78 °C). This exchange is typically very fast and clean, providing the corresponding aryllithium species.[14]

Question 5: I performed a lithium-halogen exchange on this compound, but after quenching with an electrophile, I isolated a product suggesting the lithium was not at the original position of the bromine. What is happening?

Answer: This phenomenon is likely due to a "halogen dance" or rearrangement of the aryllithium intermediate. While lithium-halogen exchange is generally regioselective, the resulting aryllithium can sometimes rearrange to a more thermodynamically stable isomer, especially if the temperature is allowed to rise.[14][15]

  • Mechanism: The methoxy group is a strong ortho-directing group for lithiation.[16] Even though the initial lithium-halogen exchange correctly forms 2-lithio-4-methoxy-1-methylbenzene, this species might be in equilibrium with other isomers. The proton at the C5 position (ortho to the methoxy group) is acidic. The initially formed aryllithium can deprotonate another molecule of starting material or rearrange intramolecularly to form the more stable 5-lithio-4-methoxy-1-methylbenzene.

  • Prevention:

    • Maintain Low Temperature: Perform the lithium-halogen exchange and the subsequent electrophilic quench at a consistently low temperature (e.g., -78 °C to -100 °C) to minimize the rate of rearrangement.[17]

    • Rapid Quenching: Add the electrophile to the freshly generated aryllithium species as quickly as possible. Do not let the solution of the aryllithium stir for an extended period before quenching.

Reaction Pathway: Lithiation and Potential Rearrangement

sub This compound kinetic Kinetic Product (2-Lithio species) sub->kinetic Fast Halogen-Metal Exchange nBuLi + n-BuLi, THF, -78°C thermo Thermodynamic Product (5-Lithio species) (via rearrangement) kinetic->thermo Rearrangement (if T increases) prod_k Desired Product kinetic->prod_k Rapid Quench prod_t Isomeric Byproduct thermo->prod_t Quench quench_k + Electrophile (E+) quench_t + Electrophile (E+)

Caption: Kinetic vs. thermodynamic control in the lithiation of the substrate.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions of Substituted Bromoarenes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges with substituted bromoarenes. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success in these powerful C-C bond-forming reactions.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in Suzuki couplings of substituted bromoarenes, presented in a question-and-answer format.

Question 1: My reaction shows low or no conversion. Where should I start troubleshooting?

Low or no conversion is a common but solvable issue, often pointing to problems with the catalyst system, reaction conditions, or reagent stability.[1]

Initial Diagnostic Workflow:

G A Low/No Conversion B 1. Verify Reagent Quality (Bromoarene, Boronic Acid, Base, Solvent) A->B Start Here C 2. Assess Catalyst System (Precatalyst & Ligand) B->C Reagents OK? D 3. Evaluate Reaction Conditions (Temperature, Degassing, Time) C->D Catalyst Active? E Systematically Optimize D->E Conditions Appropriate?

Caption: Initial troubleshooting workflow for low conversion.

In-Depth Solutions:

  • Catalyst and Ligand Incompatibility: The choice of palladium source and ligand is paramount.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient, especially for challenging substrates.[1]

    • Expertise & Experience: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[2][3] These ligands promote the rate-determining oxidative addition step and stabilize the active Pd(0) species, preventing the formation of inactive palladium black.[4][5] For sterically hindered bromoarenes, specialized ligands may be required.[6][7][8]

    • Actionable Advice: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure you are using an appropriate phosphine ligand to generate the active Pd(0) species in situ. Consider switching to a pre-formed Pd(0) catalyst or a more robust modern ligand system.

  • Suboptimal Base Selection: The base is not merely a spectator; it plays a critical role in activating the boronic acid for the transmetalation step.[2][9][10]

    • Causality: The base converts the neutral boronic acid into a more nucleophilic borate species, which facilitates the transfer of the organic group to the palladium center.[10][11] The strength and solubility of the base can significantly impact reaction outcomes.[2]

    • Actionable Advice: A screening of bases is often necessary. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] For substrates sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ may be advantageous.[2]

  • Inadequate Temperature or Reaction Time: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.[1]

    • Expertise & Experience: While higher temperatures can accelerate the reaction, excessive heat can lead to the degradation of the catalyst, boronic acid, or product.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time; some sluggish couplings may simply require longer heating.[1]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[12]

    • Trustworthiness: Rigorous exclusion of oxygen is non-negotiable for reproducible results. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[2][12]

Question 2: I am observing significant side products. What are they and how can I minimize them?

The formation of byproducts like homocoupled arenes and protodeboronated starting material points to specific competing reaction pathways.

Common Side Reactions and Mitigation Strategies:

Side ProductCommon Cause(s)Mitigation Strategy
Homocoupling of Boronic Acid Oxygen in the reaction mixture; presence of Pd(II) species.[4]Ensure thorough degassing of all reagents and solvents; maintain a strict inert atmosphere.[2] Use a pre-formed Pd(0) catalyst or ensure efficient reduction of the Pd(II) precatalyst.
Protodeboronation Presence of water, especially with electron-deficient or heteroaromatic boronic acids.[2][13]Use anhydrous solvents and bases if the substrate is sensitive. Alternatively, use more stable boronic esters (e.g., pinacol or MIDA esters).[2]
Hydrodehalogenation Reduction of the bromoarene starting material.This can be complex, but optimizing the ligand and base combination can often suppress this pathway. Ensure the boronic acid is sufficiently activated for transmetalation to outcompete this side reaction.
Question 3: My yield is inconsistent, especially when dealing with sterically hindered or electronically challenging bromoarenes. How can I improve reproducibility?

Steric hindrance and extreme electronic properties (either strongly electron-donating or electron-withdrawing groups) can dramatically affect the kinetics of the catalytic cycle.

The Suzuki Catalytic Cycle and Key Challenges:

Suzuki_Cycle Pd0 Pd(0)L A OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L(X) B OxAdd->PdII_RX BaseMet Base Metathesis PdII_RX->BaseMet PdII_Base R¹-Pd(II)L(Base) C BaseMet->PdII_Base Transmetal Transmetalation PdII_Base->Transmetal PdII_R1R2 R¹-Pd(II)L(R²) E Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1X R¹-Br (Bromoarene) R1X->OxAdd R2BY2 R²-B(OH)₂ (Boronic Acid) R2BY2->Transmetal Base Base Base->BaseMet Product R¹-R² Product->RedElim

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Sterically Hindered Substrates: Bromoarenes with bulky ortho-substituents can slow down both the oxidative addition and the final reductive elimination step.[3][14]

    • Expertise & Experience: The key is to use a catalyst system with very bulky ligands (e.g., XPhos, RuPhos, or specialized ligands like BI-DIME).[3] These ligands create a wider coordination sphere around the palladium, which can accommodate hindered substrates and promote the C-C bond-forming reductive elimination.[5][9] A stronger base, such as potassium tert-butoxide, may also be necessary to accelerate the transmetalation step.[3]

  • Electron-Deficient Bromoarenes: Bromoarenes with strong electron-withdrawing groups (e.g., -NO₂, -CN) generally undergo oxidative addition more readily.[1][4] However, the resulting electron-poor palladium complex can be less reactive in subsequent steps.

    • Actionable Advice: Ensure the chosen ligand is sufficiently electron-donating to facilitate the entire catalytic cycle, not just the initial step.

  • Electron-Rich Bromoarenes: Bromoarenes with strong electron-donating groups (e.g., -OMe, -NMe₂) can be sluggish in the oxidative addition step.[15]

    • Actionable Advice: This is where highly active, electron-rich, and bulky ligands are essential to drive the reaction forward. Higher temperatures and a more active catalyst system are typically required.

II. Frequently Asked Questions (FAQs)

Q1: Which solvent system is best for my reaction? A: There is no single "best" solvent. The choice depends on reagent solubility and reaction temperature.[1] Common systems include toluene/water, dioxane/water, or DMF/water.[12] The presence of water is often crucial for dissolving inorganic bases like K₂CO₃ or K₃PO₄.[12] For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or dioxane with an appropriate anhydrous base can be used.[2]

Q2: How much catalyst loading should I use? A: Catalyst loading typically ranges from 0.5 to 5 mol%. For highly efficient modern catalyst systems, loadings can sometimes be reduced to as low as 0.001 mol%.[9] For initial optimization, starting with 1-2 mol% is a reasonable approach. If the reaction is successful, you can then attempt to lower the catalyst loading.

Q3: My boronic acid seems to be degrading. What can I do? A: Boronic acid instability, often through protodeboronation, is a primary cause of low yields.[2][13] This is particularly problematic for certain heteroaromatic or electron-deficient boronic acids.[4]

  • Solution 1: Switch to a more stable boronic ester derivative, such as a pinacol (BPin) or MIDA ester.[2] These are generally more robust and release the boronic acid slowly under the reaction conditions.

  • Solution 2: Minimize water in the reaction if possible by using anhydrous solvents and bases, especially if your boronic acid is known to be hydrolytically unstable.[2]

Q4: Can I use aryl chlorides instead of bromides? A: Yes, but aryl chlorides are significantly less reactive than aryl bromides and iodides (Reactivity: I > OTf > Br >> Cl).[5][9] Coupling of aryl chlorides requires more specialized, highly active catalyst systems, typically involving very electron-rich and bulky phosphine ligands or NHC ligands, to facilitate the difficult oxidative addition step.[11][16]

III. Experimental Protocol: General Procedure for Suzuki Coupling Optimization

This protocol provides a starting point for the optimization of a Suzuki coupling reaction.

Materials:

  • Substituted Bromoarene (1.0 mmol)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 5:1 mixture, 5 mL)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the substituted bromoarene, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the intended duration (e.g., 4-24 hours).[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[2]

References

Technical Support Center: Catalyst Selection for 2-Bromo-4-Methoxytoluene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for the cross-coupling of 2-bromo-4-methoxytoluene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to empower you to overcome common challenges and achieve optimal results in your experiments.

Introduction: The unique challenges of 2-bromo-4-methoxytoluene

2-Bromo-4-methoxytoluene is a common building block in organic synthesis. However, its electronic properties present a unique set of challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methoxy group (-OCH₃) is electron-donating, which can make the initial oxidative addition step of the catalytic cycle more difficult compared to reactions with electron-deficient aryl bromides.[1][2] This guide will provide you with the necessary tools and knowledge to successfully navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Problem 1: Low or no conversion of 2-bromo-4-methoxytoluene.

  • Potential Cause 1: Inefficient Oxidative Addition. The electron-rich nature of the methoxytoluene ring can slow down the oxidative addition of the aryl bromide to the Pd(0) center, which is a critical first step in the catalytic cycle.[1]

    • Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands are designed to accelerate oxidative addition for electron-rich aryl halides.[1][3] These ligands increase the electron density on the palladium center, promoting its insertion into the carbon-bromine bond.[4]

  • Potential Cause 2: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3][5] This reduction process can sometimes be inefficient. Additionally, palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade upon improper storage, forming inactive palladium black.[3]

    • Solution: Consider using modern, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These complexes are designed to cleanly and efficiently generate the active Pd(0) species under the reaction conditions.[3] Alternatively, ensure your Pd(II) source is of high quality and that the reaction conditions are suitable for its reduction.

  • Potential Cause 3: Poor Solubility. If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or may not proceed to completion.[6]

    • Solution: Screen different solvent systems. Common choices for Suzuki-Miyaura reactions include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base and boronic acid.[7][8] Gentle heating can also improve solubility.

Problem 2: Significant formation of 4-methoxytoluene (hydrodehalogenation/debromination byproduct).

  • Potential Cause: Presence of a Palladium-Hydride (Pd-H) Species. This is a common side reaction where the bromine atom is replaced by a hydrogen atom.[9] Pd-H species can form from the reaction of the palladium complex with trace amounts of water, alcohols (if used as a solvent), or certain bases.[3][10] This palladium hydride can then undergo reductive elimination with the aryl group to produce the undesired debrominated product.[3]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. If a base like K₃PO₄ is used, ensure it is finely powdered and dried.[1][6]

      • Solvent and Base Selection: Avoid using alcohol-based solvents. Choose a base and solvent combination that is less likely to generate hydride species.[9]

      • Ligand Choice: Select ligands that favor the desired reductive elimination of the cross-coupled product over the hydrodehalogenation pathway.[1]

Problem 3: Formation of biaryl homocoupling product from the boronic acid.

  • Potential Cause: Presence of Oxygen. Oxygen can lead to the oxidative homocoupling of the boronic acid coupling partner.[5][11] It can also contribute to the deactivation of the Pd(0) catalyst.[5]

    • Solution: Rigorously degas all solvents and the reaction mixture before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for an extended period or by using several freeze-pump-thaw cycles.[11][12] Maintain a positive pressure of an inert gas throughout the reaction.[11]

Problem 4: Low yield despite consumption of starting material, with evidence of boronic acid decomposition.

  • Potential Cause: Protodeboronation. The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[13] This is especially a concern with aqueous bases and certain heteroaryl boronic acids.[3][11]

    • Solution:

      • Use a More Stable Boron Reagent: Consider using a boronic ester, such as a pinacol boronate (Bpin), or a trifluoroborate salt instead of the boronic acid. These are generally more stable to protodeboronation.[11]

      • Optimize the Base: The choice of base is critical. Weaker bases may not be sufficient to activate the boronic acid for transmetalation, while overly strong bases can accelerate its decomposition. A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is often necessary.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor should I start with for my initial screening? A1: A good starting point is to use a common and relatively inexpensive Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, in combination with a suitable phosphine ligand.[1] However, for challenging couplings like this one, using an air-stable Buchwald precatalyst (e.g., SPhos Pd G3) can offer better reproducibility and higher activity.[3][5]

Q2: How do I choose the right ligand for coupling with 2-bromo-4-methoxytoluene? A2: Given the electron-rich nature of 2-bromo-4-methoxytoluene, you should prioritize bulky and electron-rich phosphine ligands.[1][3] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates as they are known to facilitate the challenging oxidative addition step.[1] The steric bulk of these ligands also promotes the final reductive elimination step to release the product.[3]

Q3: Can I use 2-chloro-4-methoxytoluene instead to save costs? A3: While aryl chlorides are more cost-effective, the carbon-chlorine bond is significantly stronger and less reactive than the carbon-bromine bond.[6][7] Cross-coupling of aryl chlorides requires more forcing conditions, such as higher temperatures, stronger bases, and more active (and often more expensive) catalyst systems.[6] For initial studies and milder reaction conditions, 2-bromo-4-methoxytoluene is the preferred substrate.

Q4: Is it necessary to run the reaction under an inert atmosphere? A4: Yes, it is highly recommended. As discussed in the troubleshooting section, the presence of oxygen can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[5][11] For reproducible and high-yielding results, always perform the reaction under an inert atmosphere like nitrogen or argon.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized starting protocol and may require optimization for your specific boronic acid coupling partner.

Materials:

  • 2-Bromo-4-methoxytoluene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv, finely powdered and dried)

  • Degassed solvent (e.g., Toluene/H₂O 10:1 mixture, 0.2 M)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-bromo-4-methoxytoluene, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Common Side Reactions

The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura reaction and indicates where common side reactions diverge.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)-Br(L)₂ (Oxidative Addition) pd0->ox_add Oxidative Addition trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation) ox_add->trans Transmetalation dehalogenation Ar-H (Hydrodehalogenation) ox_add->dehalogenation Reductive Elimination red_elim Ar-Ar' (Product) trans->red_elim Reductive Elimination red_elim->pd0 homocoupling Ar'-Ar' (Homocoupling) protodeboronation Ar'-H (Protodeboronation) arbr Ar-Br (2-Bromo-4-methoxytoluene) arbr->ox_add ar_boronic Ar'-B(OH)₂ ar_boronic->trans ar_boronic->homocoupling ar_boronic->protodeboronation base Base base->trans hydride [H⁻] Source (e.g., H₂O) hydride->dehalogenation oxygen O₂ oxygen->homocoupling proton H⁺ Source proton->protodeboronation

Caption: Suzuki-Miyaura catalytic cycle and key side reactions.

Troubleshooting Decision Tree

This flowchart provides a logical pathway for addressing low reaction yields.

Troubleshooting_Tree start Low Yield or No Reaction check_sm Starting Material (SM) Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed, Low Product Yield check_sm->sm_gone Yes inefficient_oa Inefficient Oxidative Addition? sm_present->inefficient_oa check_byproducts Major Byproducts Observed? sm_gone->check_byproducts inactive_cat Inactive Catalyst? solution_cat Use fresh/air-stable precatalyst. Increase catalyst loading. inactive_cat->solution_cat Yes optimize Optimize T°, concentration, or base. inactive_cat->optimize No inefficient_oa->inactive_cat No solution_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos). inefficient_oa->solution_ligand Yes debromination Debromination (Ar-H)? check_byproducts->debromination Yes check_byproducts->optimize No homocoupling Homocoupling (Ar'-Ar')? debromination->homocoupling No solution_dehalogenation Ensure anhydrous conditions. Screen bases/solvents. debromination->solution_dehalogenation Yes boron_decomp Boronic Acid Decomposition? homocoupling->boron_decomp No solution_homocoupling Thoroughly degas reaction. Run under inert atmosphere. homocoupling->solution_homocoupling Yes solution_boron Use boronic ester (Bpin) or trifluoroborate salt. boron_decomp->solution_boron Yes boron_decomp->optimize No

Caption: A decision tree for troubleshooting low-yielding reactions.

Catalyst and Ligand Performance Summary

The selection of the catalyst system is paramount for success. The table below summarizes recommended systems for the Suzuki-Miyaura coupling of electron-rich aryl bromides like 2-bromo-4-methoxytoluene.

Catalyst PrecursorLigandTypical BaseSolvent SystemTemperature (°C)Key Advantages & Considerations
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄, Cs₂CO₃Toluene or Dioxane/H₂O80-110Highly active for electron-rich Ar-Br; requires careful handling under inert gas.[1][6]
Pd(PPh₃)₄(None)K₂CO₃, Na₂CO₃Toluene/H₂O, DMF80-100A classic, single-component Pd(0) source; may be less active for this specific substrate.[1]
Buchwald Precatalysts (G3/G4)(Integrated)K₃PO₄, K₂CO₃Toluene, Dioxane, 2-MeTHF80-110Air-stable, highly active, and provides reproducible results; often the most effective choice.[3][6]
PdCl₂(dppf)(Integrated)K₂CO₃, K₃PO₄Dioxane, THF80-100A robust and widely used catalyst, though may be less effective than Buchwald systems for this substrate.[14]

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the electron-rich and sterically nuanced substrate, 2-Bromo-4-methoxy-1-methylbenzene. The primary challenge often encountered with this and similar substrates is the formation of homocoupling byproducts, which can significantly reduce the yield of the desired cross-coupled product and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in which two molecules of the same coupling partner react to form a symmetrical dimer. In the Suzuki reaction, this can manifest as either the coupling of two boronic acid/ester molecules or two aryl halide molecules. For the reaction of this compound, the most common and problematic homocoupling is the formation of the symmetrical biaryl from the boronic acid reagent.[1]

This side reaction is particularly prevalent with electron-rich aryl bromides like this compound. The electron-donating methoxy and methyl groups increase the electron density on the aromatic ring, which can affect the rates of the elementary steps in the catalytic cycle.[2] Specifically, it can make the oxidative addition of the aryl bromide to the Pd(0) catalyst slower.[3] This can lead to conditions that favor the homocoupling of the more reactive boronic acid.

Q2: I'm observing a significant amount of a biaryl byproduct that corresponds to the dimerization of my boronic acid. What is the most likely cause?

A2: The homocoupling of boronic acids is most often initiated by the presence of palladium(II) species and an oxidant, which is frequently atmospheric oxygen dissolved in the reaction solvents.[2][4] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl and a Pd(0) species.[5] If your reaction setup is not rigorously deoxygenated, the active Pd(0) catalyst can be oxidized to Pd(II), which then promotes this unwanted side reaction.[1]

Another potential cause is the use of a Pd(II) precatalyst without ensuring its efficient reduction to the active Pd(0) state at the beginning of the reaction.[2] If the reduction is slow or incomplete, the remaining Pd(II) can catalyze the homocoupling pathway.

Q3: Can the choice of palladium source influence the extent of homocoupling?

A3: Yes, the choice of palladium source can have a significant impact. While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, they require an in situ reduction to the catalytically active Pd(0) species.[2] This reduction step can sometimes be a source of homocoupling. Using a direct Pd(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), can often minimize the initial concentration of Pd(II) and thus reduce the likelihood of boronic acid homocoupling.[1] However, even with a Pd(0) source, rigorous exclusion of oxygen is critical to prevent re-oxidation to Pd(II).

Q4: How does the purity of the boronic acid affect homocoupling?

A4: The purity of the boronic acid is crucial for the success of a Suzuki coupling reaction.[6] Impurities in the boronic acid can poison the palladium catalyst, leading to a sluggish or failed reaction.[6] Some impurities might also promote side reactions. Furthermore, boronic acids can be prone to degradation over time, especially if they are not stored properly. One common degradation pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7] While this is not directly homocoupling, it reduces the concentration of the active nucleophile and can lead to a messy reaction profile. Using high-purity boronic acids or more stable derivatives like pinacol esters can significantly improve the outcome of the reaction.[8]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to troubleshooting and minimizing homocoupling in the Suzuki reaction of this compound.

Issue: Significant formation of boronic acid homocoupling byproduct.

This is the most common issue and is often characterized by the appearance of a new, less polar spot on a TLC plate or a corresponding peak in GC-MS or LC-MS analysis.

  • Explanation: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[2][5]

  • Recommended Action: Implement a rigorous deoxygenation protocol for all solvents and the reaction mixture.

    • Protocol: Solvent Degassing

      • Place the solvent(s) in a flask with a stir bar.

      • Seal the flask with a rubber septum.

      • Bubble a gentle stream of an inert gas (argon or nitrogen) through the solvent via a long needle for at least 30-60 minutes while stirring.

      • For more rigorous degassing, use the freeze-pump-thaw method (3-4 cycles).

    • Experimental Setup:

      • Assemble all glassware and dry it thoroughly in an oven.

      • Allow the glassware to cool under a stream of inert gas.

      • Add all solid reagents (aryl bromide, boronic acid, base, catalyst, ligand) to the reaction flask.

      • Seal the flask and perform several vacuum/inert gas backfill cycles to remove air from the headspace.

      • Add the degassed solvent(s) via a cannula or syringe.

      • Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Explanation: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For an electron-rich and somewhat sterically hindered substrate like this compound, the ligand must promote a high rate of oxidative addition to outcompete the homocoupling pathway.[9]

  • Recommended Action: Screen a panel of bulky, electron-rich phosphine ligands.

    • Rationale: Bulky ligands can sterically hinder the formation of the diarylpalladium species that leads to homocoupling.[10] Electron-rich ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which is a key step in the desired catalytic cycle.[2][11]

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent starting points.[9][10]

      • Bulky trialkylphosphines: P(t-Bu)₃ or PCy₃ can also be effective.[12]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes can offer high stability and activity.[11]

Ligand TypeExampleKey Characteristics
Biaryl PhosphineSPhosBulky, electron-rich, generally high activity for challenging substrates.
TrialkylphosphineP(t-Bu)₃Very electron-rich, promotes oxidative addition.
NHCIPrHighly stable, strongly electron-donating.
  • Explanation: The base activates the boronic acid for transmetalation.[12] An inappropriate choice of base or solvent can lead to poor solubility of reagents or a slow transmetalation step, giving more time for side reactions to occur.

  • Recommended Action: Optimize the base and solvent combination.

    • Bases:

      • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective in Suzuki couplings.[13]

      • Cesium Carbonate (Cs₂CO₃): Another strong base that can be beneficial, particularly with hindered substrates.[13]

      • Potassium Fluoride (KF): A milder base that can be useful if your substrate has base-sensitive functional groups.[12]

    • Solvents:

      • Aqueous mixtures: Toluene/water, dioxane/water, or 2-MeTHF/water are common and effective. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[11]

      • Anhydrous conditions: In some cases, particularly with boronate esters, anhydrous conditions with an organic base like triethylamine might be explored, although this is less common for boronic acids.

Visualizing the Catalytic Cycle and Side Reaction

To better understand the competing pathways, the following diagram illustrates the desired Suzuki cross-coupling cycle and the undesired homocoupling pathway.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)-X(L_n) OA->PdII_ArX TM Transmetalation (Ar'-B(OR)₂) PdII_ArX->TM PdII_ArAr Ar-Pd(II)-Ar'(L_n) TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product Pd0_ox Pd(0)L_n Oxidation Oxidation (e.g., O₂) Pd0_ox->Oxidation PdII Pd(II) Species Oxidation->PdII TM_homo1 Transmetalation (Ar'-B(OR)₂) PdII->TM_homo1 PdII_Ar_homo Ar'-Pd(II)-X(L_n) TM_homo1->PdII_Ar_homo TM_homo2 Transmetalation (Ar'-B(OR)₂) PdII_Ar_homo->TM_homo2 PdII_ArAr_homo Ar'-Pd(II)-Ar'(L_n) TM_homo2->PdII_ArAr_homo RE_homo Reductive Elimination PdII_ArAr_homo->RE_homo Byproduct Ar'-Ar' RE_homo->Byproduct

Caption: Competing pathways in the Suzuki-Miyaura reaction.

Experimental Protocol: A General Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended to be a baseline from which you can apply the troubleshooting strategies discussed above.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (finely powdered, dried, 2.0-3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe. The final concentration of the aryl bromide should be between 0.1 M and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Anhydrous Conditions for Grignard Reagent Preparation from 2-Bromo-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for organometallic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with the preparation of Grignard reagents, focusing on the synthesis from 2-bromo-4-methoxytoluene. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient formation of this critical reagent, emphasizing the absolute necessity of anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the preparation of the Grignard reagent from 2-bromo-4-methoxytoluene?

A1: Grignard reagents are potent nucleophiles and strong bases.[1] Their high reactivity makes them extremely sensitive to protic solvents, with water being the most common culprit.[2][3] If water is present, even in trace amounts, it will protonate the Grignard reagent, leading to the formation of the corresponding hydrocarbon (4-methoxytoluene in this case) and a magnesium hydroxide salt (Mg(OH)Br).[3][4][5] This side reaction consumes your desired reagent, drastically reducing the yield and potentially inhibiting the reaction altogether.[3][6][7] Therefore, maintaining a scrupulously dry environment is paramount for a successful synthesis.[5][8]

Q2: What are the primary sources of water contamination in a Grignard reaction setup?

A2: Water can be introduced from several sources:

  • Atmospheric Moisture: The air in the laboratory contains humidity, which can be a significant source of water.

  • "Wet" Solvents: Solvents, even those labeled "anhydrous," can absorb moisture from the atmosphere if not handled and stored correctly.

  • Glassware: Glass surfaces readily adsorb a thin film of water.

  • Reagents: The starting material (2-bromo-4-methoxytoluene) and magnesium turnings can have adsorbed moisture.

Q3: Which solvents are recommended for preparing the Grignard reagent from 2-bromo-4-methoxytoluene, and how should they be dried?

A3: Ethereal solvents are the standard choice for Grignard reactions because they are aprotic and effectively solvate the Grignard reagent.[9] Tetrahydrofuran (THF) and diethyl ether are the most commonly used.[10] THF is often preferred for preparing Grignard reagents from aryl bromides due to its higher boiling point and better solvating ability.[10]

Solvent Drying is Non-Negotiable: For optimal results, solvents should be rigorously dried before use. Common methods include:

  • Distillation from a drying agent: Refluxing the solvent over a suitable drying agent and then distilling it is a highly effective method.[11] For ethers like THF and diethyl ether, sodium metal with benzophenone as an indicator is a classic and effective choice.[12] The persistent deep blue or purple color of the benzophenone ketyl radical indicates that the solvent is anhydrous.

  • Activated Molecular Sieves: 3Å molecular sieves are a convenient and effective way to dry solvents.[13] The sieves should be activated by heating them in a furnace before use.[13]

Q4: How do I properly dry the glassware for the reaction?

A4: All glassware must be meticulously dried to remove adsorbed water.

  • Oven Drying: Place the glassware in an oven at a temperature above 100°C for several hours, ideally overnight.

  • Flame Drying: For more rigorous drying, the glassware can be flame-dried under a stream of inert gas (like nitrogen or argon). This should be done with extreme caution, especially when flammable solvents will be used.[14]

After drying, the glassware should be assembled while still hot and allowed to cool under a positive pressure of an inert gas to prevent atmospheric moisture from re-adsorbing onto the surfaces.[14]

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

Symptoms:

  • No observable heat generation (exotherm).

  • The magnesium turnings remain shiny and unreactive.

  • No formation of a cloudy or grey/brown precipitate.[15]

Possible Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Passivated Magnesium Surface Magnesium turnings are coated with a thin, unreactive layer of magnesium oxide (MgO) from exposure to air.[10][14][15] This layer prevents the 2-bromo-4-methoxytoluene from reaching the reactive magnesium metal.Activate the Magnesium: Several methods can be employed to disrupt the MgO layer: Mechanical Activation: Crush some of the magnesium turnings with a dry glass rod to expose a fresh, unoxidized surface.[16] Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[15][16][17][18] The disappearance of the iodine's color or the evolution of ethylene gas from the 1,2-dibromoethane indicates successful activation.[15]
Presence of Moisture As detailed in the FAQs, any water present will quench the Grignard reagent as it forms, preventing the reaction from propagating.[14]Ensure Rigorous Anhydrous Conditions: Re-verify that all glassware was thoroughly dried and assembled under an inert atmosphere.[14] Use freshly dried solvent.
Low Reactivity of the Aryl Bromide While aryl bromides are generally suitable for Grignard formation, initiation can sometimes be sluggish compared to alkyl iodides.Gentle Warming: Carefully warm the reaction flask with a heat gun to a gentle reflux.[19] Be prepared to cool the reaction if it initiates vigorously. Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the magnesium surface and promote initiation.[10][17]
Problem 2: The reaction starts but then stops, or the yield is very low.

Symptoms:

  • An initial exotherm is observed, but it quickly subsides.

  • A significant amount of unreacted magnesium remains at the end of the reaction.

  • The final product yield after quenching is much lower than expected.

Possible Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Insufficiently Activated Magnesium Only a small portion of the magnesium surface was activated, and the reaction ceased once this was consumed.Re-activate During Reaction: If the reaction stalls, adding another small crystal of iodine or a few more drops of 1,2-dibromoethane can sometimes restart it.
Wurtz-Type Coupling The newly formed Grignard reagent can react with the starting 2-bromo-4-methoxytoluene in a side reaction to form a biaryl compound.[14]Slow Addition: Add the solution of 2-bromo-4-methoxytoluene dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide, minimizing the coupling side reaction.[14] Maintain Moderate Temperature: While some initial heating may be needed, the reaction is exothermic. Overheating can favor the Wurtz coupling.[14]
Moisture Contamination During the Reaction A leak in the system or introduction of "wet" reagents can quench the Grignard reagent as it forms.Check System Integrity: Ensure all joints in your glassware are properly sealed and that there is a positive pressure of inert gas.
Problem 3: The reaction mixture turns dark brown or black.

Symptoms:

  • The solution becomes very dark during the formation of the Grignard reagent.

Possible Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Overheating High temperatures can lead to decomposition of the Grignard reagent or promote side reactions that form colored byproducts.Temperature Control: Once initiated, the reaction is often self-sustaining. Use a water bath to cool the reaction if the reflux becomes too vigorous.[19]
Impurities in Reagents Impurities in the magnesium or the 2-bromo-4-methoxytoluene can sometimes catalyze decomposition reactions.[19]Use High-Purity Reagents: Ensure that your starting materials are of high purity.
Formation of Finely Divided Magnesium Side reactions can sometimes produce finely divided magnesium, which can give the solution a dark appearance.[19]This is not always detrimental to the reaction, but it is a sign that side reactions are occurring. Optimizing the reaction conditions as described above can help to minimize this.

Experimental Workflow and Protocol

Workflow for Grignard Reagent Preparation

Grignard_Workflow A 1. Preparation (Anhydrous Conditions) B 2. Mg Activation (Iodine / DBE) A->B C 3. Initiation (Add small aliquot of Aryl Bromide) B->C D 4. Propagation (Slow addition of remaining Aryl Bromide) C->D Successful Initiation F Failure: No Reaction C->F Fails to Initiate E 5. Completion (Formation of ArMgBr) D->E G Failure: Low Yield / Stalled Reaction D->G Stalls H Troubleshoot: - Check for moisture - Re-activate Mg F->H I Troubleshoot: - Control addition rate - Moderate temperature G->I

References

Technical Support Center: Activation of Magnesium for Grignard Reaction with 2-Bromo-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the activation of magnesium for the Grignard reaction, specifically with the substrate 2-bromo-4-methoxytoluene. This aryl bromide can present unique initiation challenges, and this document aims to provide both foundational knowledge and advanced, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in initiating a Grignard reaction with 2-bromo-4-methoxytoluene?

The primary obstacle to any Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms upon exposure to air and acts as an inert barrier, preventing the magnesium from inserting into the carbon-bromine bond of 2-bromo-4-methoxytoluene.[1] Successful initiation hinges on methods that disrupt or chemically remove this oxide layer, thereby exposing a fresh, reactive magnesium surface.[1]

Q2: What are the tell-tale visual cues of a successful Grignard reaction initiation?

A successful initiation is typically marked by a series of observable phenomena:

  • Color Change: If using iodine as an activator, its characteristic purple or brown color will disappear.[1]

  • Spontaneous Reflux: The reaction is exothermic, and the heat generated will often cause the solvent (especially low-boiling ethers like diethyl ether) to boil spontaneously.[1]

  • Turbidity: The reaction mixture will turn cloudy, often with a grey or brownish appearance.[1]

  • Gas Evolution: If using 1,2-dibromoethane as an activator, you will observe bubbling as ethylene gas is produced.[1][2]

Q3: Why is the choice of solvent so critical, and what is the best choice for 2-bromo-4-methoxytoluene?

Grignard reagents are strong bases and nucleophiles, making them highly reactive with protic solvents like water or alcohols.[3][4] The use of anhydrous (dry) solvents is therefore non-negotiable.[3] Ether solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are ideal because they are aprotic and can solvate and stabilize the formed Grignard reagent through Lewis acid-base interactions.[3]

For aryl bromides like 2-bromo-4-methoxytoluene, THF is often the preferred solvent .[3] It has a higher boiling point than diethyl ether, allowing for a wider temperature range for reaction control, and it is generally better at solvating the resulting arylmagnesium bromide.[3][5]

Q4: I've heard of "Rieke Magnesium." Is it a viable option for a challenging substrate like 2-bromo-4-methoxytoluene?

Yes, Rieke magnesium is an excellent, albeit more advanced, option for difficult Grignard reactions. It is a highly reactive form of magnesium metal with a large surface area, prepared by reducing a magnesium salt like MgCl₂ with lithium or potassium.[3][6] This high reactivity often allows for Grignard reagent formation at much lower temperatures (e.g., -78 °C) and with substrates that are otherwise unreactive.[7][8] This can be particularly advantageous for preparing functionalized Grignard reagents that might be unstable at higher temperatures.[7][8]

Troubleshooting Guide: Overcoming Initiation Failure

This section is designed as a logical workflow to diagnose and solve common issues encountered during the activation of magnesium for the reaction with 2-bromo-4-methoxytoluene.

Problem: My Grignard reaction with 2-bromo-4-methoxytoluene won't start. I've added the reagents, but there are no visual signs of initiation.

This is the most common failure point. Follow this diagnostic and corrective action plan.

Step 1: Verify Rigorous Anhydrous Conditions

Question: Are you certain that your entire system is free of moisture?

Causality: Grignard reagents are potent bases that are readily quenched by even trace amounts of water.[4] This is often the primary reason for initiation failure.

Troubleshooting Actions:

  • Glassware: All glassware (flask, condenser, addition funnel) must be scrupulously dried, either by flame-drying under vacuum or by heating in an oven (>120°C) for several hours and cooling under an inert atmosphere (nitrogen or argon).[1]

  • Solvents: Use freshly opened anhydrous solvents or solvents that have been properly dried over a suitable drying agent (e.g., sodium/benzophenone for ethers).

  • Reagents: Ensure your 2-bromo-4-methoxytoluene is anhydrous. If necessary, distill it from a drying agent like calcium hydride.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen or argon throughout the setup and reaction to prevent atmospheric moisture from entering the system.[9]

Step 2: Employ an Activation Method

Question: Have you used a chemical or physical method to activate the magnesium surface?

Causality: As previously mentioned, the passivating MgO layer must be breached.[1] Simply mixing magnesium turnings with the aryl bromide is often insufficient.

Troubleshooting Actions & Protocols:

Activation MethodDescription & CausalityStep-by-Step Protocol
Iodine (I₂) Activation A small crystal of iodine is added. It is believed to etch the magnesium surface at weak points in the oxide layer, creating reactive sites.[10][11] The disappearance of the iodine color is a classic indicator of initiation.[1]1. To the flame-dried flask containing magnesium turnings and a stir bar, add a single, small crystal of iodine.[1]2. Assemble the apparatus under an inert atmosphere.[1]3. Add a small portion of your anhydrous solvent (e.g., THF) to just cover the magnesium.[1]4. Add a small aliquot (~5-10%) of your 2-bromo-4-methoxytoluene solution.5. Gently warm the flask with a heat gun if the reaction does not start spontaneously.[12]
1,2-Dibromoethane (DBE) Activation DBE is a highly reactive alkyl halide that readily reacts with magnesium to produce ethylene gas and magnesium bromide. This process, known as the "entrainment method," effectively cleans the magnesium surface.[2] The visual cue is the evolution of gas bubbles.1. To the flame-dried flask with magnesium and a stir bar under an inert atmosphere, add enough anhydrous THF to cover the turnings.[2]2. Using a syringe, add a few drops of anhydrous 1,2-dibromoethane.[2]3. Stir and watch for bubble formation, which indicates successful activation. Gentle warming can be applied if needed.[2]4. Once bubbling subsides, begin the slow addition of your 2-bromo-4-methoxytoluene solution.[1]
Mechanical Activation Physical methods aim to disrupt the oxide layer by force, exposing the fresh metal underneath. This is a simple, chemical-free approach.1. Before adding any solvent, place the magnesium turnings in the dry reaction flask.[5]2. Using a dry glass stirring rod, firmly press and grind the turnings against the bottom of the flask.[13][14] This should be done carefully to avoid breaking the glassware.[1]3. Proceed with the addition of solvent and the aryl bromide.
Sonication Using an ultrasonic bath can help to physically dislodge the oxide layer from the magnesium surface through cavitation.[5][13]1. Assemble the reaction flask with magnesium, solvent, and a small amount of the aryl bromide.[5]2. Place the flask in an ultrasonic cleaner bath.3. Sonicate the mixture until signs of reaction begin.[5]
Step 3: Logical Troubleshooting Workflow

If the initial attempt fails, a systematic approach is necessary. The following diagram illustrates a decision-making process for troubleshooting a non-initiating Grignard reaction.

Troubleshooting workflow for a stalled Grignard reaction.

Problem: My reaction started, but then turned dark brown/black and seemed to stop.

Question: Did the reaction mixture darken significantly during the addition or reflux?

Causality: A dark coloration can indicate decomposition or side reactions.[15] One common side reaction, particularly with aryl halides, is Wurtz-type homocoupling, where two aryl groups couple to form a biphenyl derivative. This can be promoted by impurities in the magnesium, such as transition metals like iron.[15][16]

Troubleshooting Actions:

  • Magnesium Purity: Ensure you are using high-purity magnesium turnings intended for Grignard synthesis. Commercial "Grignard magnesium" can contain impurities that are detrimental to the reaction.[16]

  • Addition Rate: Add the 2-bromo-4-methoxytoluene solution dropwise at a rate that maintains a gentle, controlled reflux.[17] Adding the halide too quickly can create high local concentrations, favoring side reactions.

  • Temperature Control: Do not overheat the reaction. Maintain a gentle reflux. Excessive heat can accelerate decomposition pathways.

By systematically addressing these common failure points, researchers can significantly increase the success rate of this valuable carbon-carbon bond-forming reaction.

References

Technical Support Center: Troubleshooting the Removal of Unreacted 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted 2-Bromo-4-methoxy-1-methylbenzene from their reaction mixtures. As a key intermediate in multi-step synthesis, its effective removal is critical for achieving high purity of the desired product. This document provides in-depth, troubleshooting-oriented guidance grounded in established purification principles.

Section 1: Initial Assessment & Characterization

Before selecting a purification strategy, it is essential to confirm the presence and relative amount of the unreacted starting material. A mistake in this initial assessment can lead to the selection of a suboptimal purification method, wasting time and resources.

Q1: How can I definitively confirm the presence of unreacted this compound in my crude reaction mixture?

A1: A multi-faceted approach is recommended. Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) offer quantitative and structural confirmation.

  • Thin-Layer Chromatography (TLC): This is the most common and immediate method. Spot your crude reaction mixture alongside a reference spot of the pure starting material on a silica gel plate. This compound is a relatively non-polar compound and will exhibit a high Retention Factor (Rf) in typical non-polar eluent systems (e.g., Hexane/Ethyl Acetate). Co-elution of a spot in your crude lane with the reference spot is a strong indicator of its presence.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound has distinct signals. Look for the characteristic singlets of the methyl (CH₃) and methoxy (OCH₃) groups, in addition to the aromatic protons. Comparing the integration of these characteristic peaks to the peaks of your desired product can provide a molar ratio, quantifying the impurity.

  • GC-MS: This technique is excellent for identifying volatile components. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), and the molecular ion peak will correspond to its molecular weight (~201 g/mol )[1][2].

Property Value Source
CAS Number 36942-56-0[1][2][3]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
Appearance Colorless to pale yellow liquid/solid[3][4]
Boiling Point ~224.7 °C at 760 mmHg[1][3]
LogP 3.48[1]
Table 1: Key Physicochemical Properties of this compound.

Section 2: Purification Strategy Selection

The optimal purification strategy is dictated by the physical and chemical properties of your desired product relative to the unreacted starting material. This decision tree provides a logical pathway to selecting the most effective technique.

G start Start: Crude Product Analysis product_state Is the desired product a solid or a liquid/oil? start->product_state polarity_diff Is there a significant polarity difference (ΔRf > 0.2 on TLC)? product_state->polarity_diff Solid column Primary Method: Column Chromatography product_state->column Liquid/Oil recrystallization Primary Method: Recrystallization polarity_diff->recrystallization Yes small_delta_rf Is the product significantly more polar than the starting material? polarity_diff->small_delta_rf No small_delta_rf->column Yes wash Consider: Hexane Wash of Crude Solid small_delta_rf->wash No (Product is non-polar) distillation Consider: Vacuum Distillation G cluster_prep Preparation cluster_run Execution cluster_finish Finalization eluent 1. Select eluent via TLC (Aim for product Rf ~0.3) slurry 2. Prepare silica slurry in non-polar eluent eluent->slurry pack 3. Pack column with slurry, add sand layer slurry->pack load 4. Load crude product (dissolved in min. solvent) pack->load elute 5. Elute with solvent, collecting fractions load->elute tlc 6. Analyze fractions by TLC elute->tlc combine 7. Combine pure fractions tlc->combine evap 8. Evaporate solvent (Rotary Evaporator) combine->evap product Pure Product evap->product

References

Technical Support Center: Byproduct Analysis in the Synthesis of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-methoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this key aromatic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your synthetic strategies.

Section 1: Troubleshooting Guide for Electrophilic Bromination of 4-Methoxy-1-methylbenzene

The direct bromination of 4-methoxy-1-methylbenzene (4-methoxytoluene) is a common synthetic route. However, the directing effects of the activating methoxy and methyl groups can lead to a mixture of products. This section addresses the most frequent issues.

Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity for the desired 2-bromo isomer?

Answer:

The primary isomeric byproduct in the electrophilic bromination of 4-methoxytoluene is 3-Bromo-4-methoxy-1-methylbenzene . The formation of this isomer is a direct consequence of the electronic properties of the starting material. The methoxy group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. Bromination is directed to the positions activated by both groups.

Causality of Isomer Formation:

  • Steric Hindrance: The position ortho to the methoxy group and meta to the methyl group (C3 position) is sterically less hindered than the position ortho to both groups (C2 position), which is flanked by the methyl and methoxy substituents. This can lead to the formation of the 3-bromo isomer.

  • Electronic Effects: While both the methoxy and methyl groups activate the ortho and para positions, the methoxy group's activating effect is dominant. The positions ortho to the methoxy group (C3 and C5) are highly activated.

Improving Regioselectivity:

To favor the formation of the desired 2-bromo isomer, consider the following strategies:

  • Choice of Brominating Agent: Using a bulkier brominating agent can increase steric hindrance at the more accessible C3 position, thus favoring substitution at the C2 position.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Higher temperatures can provide enough energy to overcome the steric barrier at the C2 position, leading to a mixture of isomers.

  • Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents may offer better selectivity in some cases.

Analytical Identification:

  • GC-MS: Gas chromatography-mass spectrometry is an excellent technique to separate and identify the isomers. The fragmentation patterns of the isomers will be very similar, but their retention times will differ.

  • ¹H NMR: The proton NMR spectra of the two isomers will be distinct, particularly in the aromatic region. The coupling patterns and chemical shifts of the aromatic protons will allow for unambiguous identification.

Question 2: I am observing a byproduct with a higher molecular weight, and my desired product yield is low. What is this byproduct and how can I prevent its formation?

Answer:

A higher molecular weight byproduct is likely a dibrominated product . The strong activating nature of the methoxy and methyl groups makes the monobrominated product susceptible to a second bromination.

Mechanism of Dibromination:

The initial product, this compound, is still an activated aromatic ring. The bromine atom is deactivating, but the methoxy and methyl groups continue to activate the remaining positions, making a second electrophilic substitution possible under the reaction conditions.

Prevention of Dibromination:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent slowly and in a controlled manner can help to minimize its concentration at any given time, thus reducing the likelihood of a second bromination.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent over-bromination of the product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the rate of the second bromination reaction more significantly than the first, improving the yield of the desired monobrominated product.

Question 3: My reaction has resulted in bromination on the methyl group (side-chain bromination). Why did this happen and how can I ensure nuclear bromination?

Answer:

Side-chain bromination, leading to the formation of 2-Bromo-4-methoxybenzyl bromide , occurs through a free-radical mechanism, which is favored under different conditions than the desired electrophilic aromatic substitution.

Conditions Favoring Side-Chain Bromination:

  • UV Light or Radical Initiators: The presence of UV light or radical initiators (like AIBN or benzoyl peroxide) will promote the formation of bromine radicals, which initiate the side-chain halogenation.

  • High Temperatures: High reaction temperatures, especially in the absence of a Lewis acid catalyst, can favor the homolytic cleavage of the bromine-bromine bond, leading to radical formation.

  • Non-polar Solvents: Reactions in non-polar solvents can sometimes favor radical pathways.

Ensuring Nuclear Bromination:

  • Use a Lewis Acid Catalyst: Employ a Lewis acid catalyst such as FeBr₃ or AlCl₃. The catalyst polarizes the Br-Br bond, generating a strong electrophile (Br⁺) that attacks the aromatic ring.

  • Absence of Light: Conduct the reaction in the dark to prevent photochemical initiation of radical reactions.

  • Controlled Temperature: Maintain a moderate reaction temperature as specified in established protocols for electrophilic aromatic bromination.

Section 2: Troubleshooting Guide for the Sandmeyer Reaction Synthesis of this compound

The Sandmeyer reaction, starting from 5-methoxy-2-methylaniline, offers an alternative route. However, this multi-step process has its own set of potential byproducts.

Question 4: My Sandmeyer reaction is giving a poor yield of the desired product, and I am isolating a significant amount of a phenolic byproduct. What is happening?

Answer:

The formation of 4-methoxy-2-methylphenol is a common side reaction in the Sandmeyer synthesis. This occurs when the diazonium salt intermediate reacts with water instead of the bromide ion.

Mechanism of Phenol Formation:

The aryl diazonium salt is an electrophile and can be attacked by nucleophiles. Water, being a nucleophile, can attack the diazonium salt, leading to the loss of nitrogen gas and the formation of a phenol.[1] This reaction is particularly favorable at higher temperatures.

Minimizing Phenol Formation:

  • Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization and the subsequent reaction with the copper(I) bromide solution. This minimizes the rate of the undesired reaction with water.

  • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water and ensuring the use of concentrated hydrobromic acid can help.

  • Efficient Mixing: Ensure efficient stirring to promote the reaction between the diazonium salt and the copper(I) bromide, making it the dominant pathway.

Question 5: I have identified a high-molecular-weight, colored impurity in my final product. What could it be?

Answer:

A high-molecular-weight, often colored, impurity is likely a biaryl byproduct . These are formed by the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[1]

Mechanism of Biaryl Formation:

The Sandmeyer reaction proceeds via a radical mechanism where an aryl radical is generated from the diazonium salt.[1] Two of these aryl radicals can couple to form a biaryl compound.

Reducing Biaryl Formation:

  • Catalyst Concentration: The concentration of the copper(I) catalyst can influence the rate of radical formation and subsequent reactions. Using the optimal catalytic amount is important.

  • Slow Addition: Adding the diazonium salt solution slowly to the copper(I) bromide solution helps to keep the concentration of the aryl radical low at any given time, thus disfavoring the bimolecular coupling reaction.

Section 3: Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for optimizing your synthesis. This section provides an overview of the key analytical techniques.

Question 6: What are the expected ¹H NMR and GC-MS characteristics of the main byproducts?

Answer:

Table 1: Analytical Data for this compound and Potential Byproducts

CompoundKey ¹H NMR Signals (Aromatic Region)Expected GC-MS Fragmentation
This compound (Desired Product) Three distinct signals for the three aromatic protons, with characteristic coupling patterns.Molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the bromine atom and the methyl group.
3-Bromo-4-methoxy-1-methylbenzene (Isomeric Byproduct) Three distinct signals for the three aromatic protons, with different chemical shifts and coupling constants compared to the 2-bromo isomer.Similar fragmentation pattern to the desired product, with a molecular ion peak and a prominent M+2 peak. It will have a different retention time in the GC.
Dibrominated Product Fewer signals in the aromatic region due to higher substitution.A molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ratio of approximately 1:2:1).
2-Bromo-4-methoxybenzyl bromide (Side-chain Bromination) A singlet for the benzylic protons (-CH₂Br) will be a key diagnostic signal.Fragmentation will likely involve the loss of the benzylic bromine and the nuclear bromine.
4-methoxy-2-methylphenol (Phenolic Byproduct) A broad singlet for the hydroxyl proton (-OH) and distinct signals for the aromatic protons.A molecular ion peak and fragmentation patterns characteristic of phenols, such as the loss of CO.
Biaryl Byproduct A complex aromatic region with multiple signals.A high molecular weight molecular ion peak.

Section 4: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Electrophilic Bromination

  • Dissolve 4-methoxy-1-methylbenzene in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • In the absence of light, add a solution of bromine in the same solvent dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfite solution) to remove excess bromine.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Sandmeyer Reaction

  • Dissolve 5-methoxy-2-methylaniline in a mixture of hydrobromic acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period at low temperature.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography or distillation.

Workflow for Byproduct Identification and Mitigation

Byproduct_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting & Optimization Start Synthesize this compound Route1 Electrophilic Bromination Start->Route1 Route2 Sandmeyer Reaction Start->Route2 Analysis Analyze Crude Product (GC-MS, NMR) Route1->Analysis Route2->Analysis ID_Byproducts Identify Byproducts Analysis->ID_Byproducts Troubleshoot Consult Troubleshooting Guide ID_Byproducts->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Purify Purify Product Optimize->Purify

Caption: A logical workflow for the synthesis, analysis, and troubleshooting of byproduct formation.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-Methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-4-methoxytoluene. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile aryl bromide. As a key building block in organic synthesis, its reactivity is profoundly influenced by the choice of solvent, a parameter that can dictate the success or failure of a reaction.[1] This document will explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of solvent effects.

I. Understanding the Substrate: 2-Bromo-4-Methoxytoluene

2-Bromo-4-methoxytoluene is an electron-rich aryl bromide. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can influence the reactivity of the aromatic ring and the carbon-bromine bond. This electronic nature is a critical consideration in both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with 2-bromo-4-methoxytoluene, with a focus on solvent-related problems.

A. Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction with 2-bromo-4-methoxytoluene is extremely sluggish. What is the likely cause and how can I accelerate it?

A1: The slow rate of your SNAr reaction is likely due to the electron-rich nature of the aryl ring. The electron-donating methoxy and methyl groups deactivate the ring towards nucleophilic attack. To facilitate the reaction, a strongly electron-attracting group, typically in the ortho or para position to the leaving group, is usually required to stabilize the intermediate Meisenheimer complex.[2][3] Since 2-bromo-4-methoxytoluene lacks such activation, harsh conditions are often necessary.

Troubleshooting Steps:

  • Solvent Choice is Critical: The choice of solvent is paramount. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[4][5] These solvents solvate the cation of the nucleophile's salt, leaving the anion more "naked" and, therefore, more reactive.[5] Protic solvents, such as alcohols or water, can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction down.[5][6]

  • Increase Temperature: Higher temperatures can overcome the activation energy barrier. However, be mindful of potential side reactions and the boiling point of your chosen solvent.

  • Use a Stronger Nucleophile: A more potent nucleophile can increase the reaction rate.

  • Consider a Different Synthetic Route: If the reaction remains challenging, a transition metal-catalyzed cross-coupling reaction may be a more viable approach for forming the desired bond.

Q2: I'm observing multiple spots on my TLC plate, suggesting side products in my SNAr reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue, especially under forcing reaction conditions.

Common Side Reactions and Solutions:

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile.[4] It is generally best to use a non-reactive, polar aprotic solvent.

  • Elimination Reactions: Although less common with aryl halides, under very strong basic conditions, elimination pathways can sometimes be observed. Ensure your base is appropriate for the intended substitution.

  • Decomposition: At high temperatures, starting materials or products may decompose. Monitor the reaction closely and try to use the minimum effective temperature.

B. Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-4-methoxytoluene is an excellent substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1]

Q3: My Suzuki-Miyaura coupling of 2-bromo-4-methoxytoluene is giving a low yield. What are the key solvent-related parameters I should investigate?

A3: Low yields in Suzuki coupling of electron-rich aryl bromides can often be traced back to suboptimal solvent and base combinations.

Troubleshooting Steps:

  • Solvent System: A mixture of an organic solvent and water is often used in Suzuki reactions.[7] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Common organic solvents include toluene, dioxane, THF, and DMF.[7][8] The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.

  • Degassing: The presence of oxygen can lead to the homocoupling of the boronic acid and deactivation of the palladium catalyst.[8] It is critical to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[8]

  • Base Selection: The choice of base is crucial.[9] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields with challenging substrates.[10] The base must be sufficiently soluble in the chosen solvent system.

Q4: I am attempting a Heck reaction with 2-bromo-4-methoxytoluene and observing no conversion. What should I troubleshoot?

A4: The Heck reaction can be sensitive to several factors, with catalyst inactivity being a primary concern.

Troubleshooting Steps:

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often effective for Heck reactions.[11][12] These solvents help to keep the catalyst and reactants in solution at the elevated temperatures often required.

  • Catalyst Activation: Many Heck reactions use a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[12][13] If this reduction is inefficient, the catalytic cycle will not start. The choice of solvent can influence this activation step.

  • Ligand Selection: For sterically demanding or electron-rich substrates, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the oxidative addition step.[12]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to air, especially at high temperatures.[12] A strictly inert atmosphere (nitrogen or argon) is crucial for catalyst stability.

Q5: In my Buchwald-Hartwig amination, I'm seeing debromination of my starting material. How can I prevent this?

A5: Debromination, or hydrodehalogenation, is a known side reaction in Buchwald-Hartwig aminations.

Troubleshooting Steps:

  • Solvent and Base Combination: This side reaction can be influenced by the solvent and base. Toluene and 1,4-dioxane are common solvents for this reaction.[14] The choice of a bulky, non-nucleophilic base is important.

  • Ligand Choice: The use of appropriate bulky, electron-rich phosphine ligands can favor the desired C-N bond formation over competing side reactions.[15]

  • Water Content: Ensure your solvent is anhydrous, as water can be a proton source for the debromination pathway.

III. Data on Solvent Effects

The following table summarizes the general effects of different solvent classes on common reactions involving aryl halides. The relative rates are illustrative and can vary significantly based on the specific nucleophile, base, and catalyst system used.

Reaction TypeSolvent ClassCommon ExamplesDielectric Constant (ε)General Effect on RateRationale
SNAr Polar AproticDMSO, DMF, Acetonitrile35-50HighSolvates the cation, increasing the reactivity of the anionic nucleophile.[4][5]
Polar ProticWater, Ethanol, Methanol20-80LowSolvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[5][6][16]
Suzuki-Miyaura Aromatic/Ether + WaterToluene/H₂O, Dioxane/H₂ON/AOptimalThe aqueous phase dissolves the inorganic base, while the organic phase dissolves the aryl halide and boronic acid.[7]
Heck Polar AproticDMF, NMP, Acetonitrile35-40HighGood solubility for reactants and catalyst at elevated temperatures.[12]
Buchwald-Hartwig Aprotic, NonpolarToluene, Dioxane2-3OptimalThese solvents are generally effective, though polar aprotic solvents can also be used.[14][17]

IV. Experimental Protocols

A. General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.[8]

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-4-methoxytoluene (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

B. General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific amines.[15]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add 2-bromo-4-methoxytoluene (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

V. Visualizations

A. Reaction Mechanism Workflows

cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 SNAr Mechanism A Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-Br)L2 A->B Ar-Br C Transmetalation (Ar-Pd(II)-R)L2 B->C R-B(OH)2, Base D Reductive Elimination C->D D->A Ar-R E Aryl Halide + Nucleophile F Meisenheimer Complex (Anionic Intermediate) E->F Addition G Product + Halide F->G Elimination

Caption: Catalytic cycle for Suzuki-Miyaura coupling and the SNAr mechanism.

B. Troubleshooting Logic

cluster_0 Troubleshooting Low Yield in Cross-Coupling A Low Conversion? B Check Inert Atmosphere A->B C Screen Solvents B->C D Screen Bases/Ligands C->D E Increase Temperature D->E F Optimize E->F

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

VI. References

  • Benchchem. How to increase the efficiency of nucleophilic aromatic substitution reactions. Available at: --INVALID-LINK--.

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: --INVALID-LINK--.

  • Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at: --INVALID-LINK--.

  • Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Available at: --INVALID-LINK--.

  • Nucleophilic Substitution Reaction (PART-2, PPT-17) Solvent Effects. Available at: --INVALID-LINK--.

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. Available at: --INVALID-LINK--.

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: --INVALID-LINK--.

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Available at: --INVALID-LINK--.

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: --INVALID-LINK--.

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: --INVALID-LINK--.

  • Semantic Scholar. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). Available at: --INVALID-LINK--.

  • Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Available at: --INVALID-LINK--.

  • Reddit. Troubleshooting a difficult Heck reaction. (2024). Available at: --INVALID-LINK--.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: --INVALID-LINK--.

  • ECHEMI. Nucleophilic Substitution and Solvent Effects. Available at: --INVALID-LINK--.

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: --INVALID-LINK--.

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Ethyl 2-Bromo-4-methoxybenzoate. Available at: --INVALID-LINK--.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--.

  • Wikipedia. Buchwald–Hartwig amination. Available at: --INVALID-LINK--.

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Available at: --INVALID-LINK--.

  • Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Available at: --INVALID-LINK--. conformational-designs.com/Conformational-Designs-Inc-Publications/Exploring-Homogeneous-Conditions-for-Mild-Buchwald-Hartwig-Amination-in-Batch-and-Flow.pdf.

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Available at: --INVALID-LINK--.

  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. Available at: --INVALID-LINK--.

  • Benchchem. Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. Available at: --INVALID-LINK--.

  • Benchchem. Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Available at: --INVALID-LINK--.

  • Chemistry LibreTexts. Heck Reaction. (2023). Available at: --INVALID-LINK--.

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Available at: --INVALID-LINK--.

  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: --INVALID-LINK--.

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). Available at: --INVALID-LINK--.

  • Benchchem. A Comparative Guide to 2-Bromo-3,5-dimethoxytoluene and Other Brominated Toluenes for Researchers and Drug Development Professio. Available at: --INVALID-LINK--.

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: --INVALID-LINK--.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available at: --INVALID-LINK--.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling of Bromo-anisole Isomers: An In-depth Analysis of Yield and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool. However, the success of this powerful reaction is intrinsically linked to the nature of the coupling partners. This guide provides an in-depth comparison of the Suzuki coupling yields obtained with ortho-, meta-, and para-bromoanisole isomers. By examining the interplay of electronic and steric effects, we will elucidate the factors governing their reactivity and provide a predictive framework for substrate selection and reaction optimization.

The Decisive Factors: Electronic and Steric Effects in Play

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the initial, and often rate-determining, oxidative addition step.[1] In this crucial phase, the palladium(0) catalyst inserts into the carbon-bromine bond. The ease of this step is highly sensitive to the electronic environment of the aromatic ring and the steric hindrance around the reaction center.

The methoxy (-OCH₃) group in bromoanisole is a classic example of a substituent with dual electronic effects. While it is electron-withdrawing inductively due to the electronegativity of the oxygen atom, its electron-donating resonance effect is dominant. This donation of electron density from the oxygen's lone pair into the aromatic ring increases the electron density at the carbon atom bonded to the bromine, which generally deactivates the aryl bromide towards oxidative addition.[2]

The position of the methoxy group relative to the bromine atom determines the extent of these electronic effects and introduces steric considerations, leading to a predictable trend in reactivity and, consequently, in the final product yield.

Comparative Yield Analysis: A Quantitative Overview

IsomerRepresentative Yield (%)Key Observations
para-Bromoanisole~91-99%Generally high to excellent yields are achieved due to minimal steric hindrance and the electronic deactivating effect being overcome by efficient catalysis.
meta-Bromoanisole~80-90%Good to high yields are typical. The methoxy group is sufficiently removed from the reaction site to not impose significant steric impediment.
ortho-Bromoanisole~70-85%Yields are consistently lower compared to the meta and para isomers. This is primarily attributed to the steric bulk of the ortho-methoxy group hindering the approach of the palladium catalyst.

Note: The yields presented are a compilation from various sources and are intended for comparative purposes. Actual yields will vary depending on the specific reaction conditions, including the boronic acid partner, catalyst, ligand, base, and solvent system employed.

Mechanistic Insights: Unraveling the Reactivity Trend

The observed trend in yields can be rationalized by dissecting the Suzuki-Miyaura catalytic cycle and considering the influence of the methoxy group's position on the key steps.

cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition (Ar-Pd(II)-X) pd0->oa Ar-X trans Transmetalation (Ar-Pd(II)-Ar') oa->trans Ar'-B(OR)2 Base re Reductive Elimination trans->re re->pd0 Ar-Ar' ortho ortho-Bromoanisole (High Steric Hindrance) ortho->oa Slowest meta meta-Bromoanisole (Moderate Steric Hindrance) meta->oa para para-Bromoanisole (Low Steric Hindrance) para->oa Fastest

Figure 1. The Suzuki-Miyaura catalytic cycle and the influence of bromo-anisole isomerism on the oxidative addition step.

The Ortho Isomer: A Case of Steric Impediment

In the case of ortho-bromoanisole, the methoxy group is positioned directly adjacent to the carbon-bromine bond. This proximity creates significant steric hindrance, impeding the approach of the bulky palladium-ligand complex required for oxidative addition.[3] While the reaction still proceeds, the increased activation energy for this step leads to a slower reaction rate and often requires more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) to achieve reasonable yields.[4]

The Meta Isomer: A Balance of Effects

For meta-bromoanisole, the methoxy group is further removed from the reaction center. Its steric influence is greatly diminished, allowing for a more facile oxidative addition compared to the ortho isomer. The electronic deactivating effect of the methoxy group is still present, but without the added steric penalty, good to high yields are generally attainable under standard Suzuki coupling conditions.

The Para Isomer: The Most Favorable Configuration

Para-bromoanisole represents the most sterically unhindered of the three isomers. The methoxy group is positioned opposite the bromine atom, exerting no direct steric effect on the oxidative addition step.[5] Consequently, the reaction proceeds most efficiently with this isomer, consistently delivering the highest yields.[6] The inherent electronic deactivation by the methoxy group is readily overcome by the catalytic system, making it the preferred isomer when synthetic routes allow for its use.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a bromo-anisole isomer with phenylboronic acid. This should be regarded as a starting point, with optimization of parameters likely necessary for specific substrates and desired outcomes.

start Start reagents Combine Bromo-anisole, Phenylboronic Acid, Base, and Catalyst/Ligand in a Flask start->reagents atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->atmosphere solvent Add Degassed Solvent System (e.g., Toluene/Water) atmosphere->solvent reaction Heat the Mixture with Stirring (e.g., 100°C for 2-12h) solvent->reaction workup Cool, Dilute with Organic Solvent, and Wash with Water and Brine reaction->workup purify Dry Organic Layer, Concentrate, and Purify by Column Chromatography workup->purify end End purify->end

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling of bromo-anisole.

Materials:

  • Bromo-anisole isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the bromo-anisole isomer, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times.

  • Add degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously for the required reaction time (typically 2-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The positional isomerism of the methoxy group in bromo-anisole has a profound and predictable impact on the yield of the Suzuki-Miyaura coupling reaction. The general reactivity trend of para > meta >> ortho is a direct consequence of the interplay between the electron-donating nature of the methoxy group and, more significantly, the steric hindrance it imposes on the crucial oxidative addition step of the catalytic cycle. For researchers and synthetic chemists, a thorough understanding of these principles is paramount for rational substrate selection, reaction design, and the efficient synthesis of complex molecular architectures. While the ortho-substituted isomer presents a greater challenge, the use of highly active catalyst systems and carefully optimized reaction conditions can often lead to synthetically useful yields.

References

A Senior Application Scientist's Guide to Catalyst Selection for 2-Bromo-4-methoxytoluene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Bromo-4-methoxytoluene in Synthesis

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-4-methoxytoluene is a versatile building block, prized for its specific substitution pattern which allows for the directed synthesis of complex molecules.[1] The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methoxy and methyl groups influence the electronic properties of the aromatic ring, impacting reactivity and directing further functionalization.[1]

This guide provides a comparative analysis of catalyst systems for three of the most powerful C-C bond-forming reactions utilizing 2-bromo-4-methoxytoluene: the Suzuki-Miyaura, Heck, and Sonogashira couplings. As researchers and drug development professionals, the selection of an optimal catalyst system is paramount to achieving high yields, minimizing side products, and ensuring process efficiency. This document will delve into the mechanistic underpinnings of catalyst choice, provide comparative data on catalyst performance, and offer detailed experimental protocols to guide your synthetic endeavors.

I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[2][3] For an electron-rich substrate like 2-bromo-4-methoxytoluene, the oxidative addition of the aryl bromide to the Pd(0) center can be a kinetically challenging step. Consequently, the choice of catalyst, particularly the ligand, is critical to overcoming this activation barrier.

Comparative Catalyst Performance for the Suzuki-Miyaura Coupling

The performance of various palladium catalysts in the Suzuki-Miyaura coupling of 2-bromo-4-methoxytoluene with representative boronic acids is summarized in Table 1. Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher temperatures and may be less efficient for electron-rich aryl bromides. Modern catalyst systems, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in conjunction with a palladium precursor like Pd(OAc)₂, have demonstrated superior activity for these challenging substrates.[4][5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012~75-85[6][7]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene1008>90[5][8]
PdCl₂(dppf)dppfCs₂CO₃DMF9012~88-96[8]
XPhos Pd G3XPhosK₃PO₄2-MeTHF7016High[3][5]

Table 1: Comparative performance of selected palladium catalysts for the Suzuki-Miyaura coupling of 2-bromo-4-methoxytoluene with arylboronic acids. Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Mechanistic Considerations and Catalyst Selection Rationale

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'B(OH)₃]⁻ PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl ReductiveElimination Reductive Elimination PdII_Biaryl->ReductiveElimination ReductiveElimination->Pd0 regenerates catalyst Product Ar-Ar' ReductiveElimination->Product BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation ArylBromide 2-Bromo-4-methoxytoluene ArylBromide->OxAdd

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

For electron-rich aryl bromides, the rate-limiting step is often the initial oxidative addition. Bulky, electron-donating ligands like SPhos and XPhos enhance the electron density on the palladium center, promoting its insertion into the C-Br bond.[5] Furthermore, these bulky ligands facilitate the final reductive elimination step, which can also be slow for sterically demanding biaryl products. The choice of base is also crucial; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃ as they more effectively generate the reactive boronate species required for transmetalation.[4]

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

Materials:

  • 2-Bromo-4-methoxytoluene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-methoxytoluene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typical reaction time is 4-16 hours).[1]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. The Heck Reaction: Olefin Arylation for Stilbene and Cinnamate Synthesis

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond with the creation of a substituted alkene.[9][10] This reaction is particularly valuable for the synthesis of stilbenes and cinnamates, which are important structural motifs in natural products and pharmaceuticals.

Comparative Catalyst Performance for the Heck Reaction

The efficiency of the Heck reaction is highly dependent on the catalyst system, base, and solvent. For the coupling of 2-bromo-4-methoxytoluene, various palladium catalysts can be employed, often in combination with phosphine ligands.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / PPh₃PPh₃Et₃NToluene11016~60-75[11]
Pd(OAc)₂ / P(o-tolyl)₃P(o-tolyl)₃Et₃NAcetonitrile10016Good[11]
Herrmann's Catalyst-NaOAcDMA13024High[12]
Pd/C-K₂CO₃DMA14040Good-Excellent[13]

Table 2: Comparative performance of selected palladium catalysts for the Heck reaction of 2-bromo-4-methoxytoluene with representative alkenes. Yields are representative and can vary based on the specific alkene and reaction conditions.

Mechanistic Considerations and Catalyst Selection Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination PdII_Alkene Ar-Pd(II)-Br(L)(Alkene) Coordination->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl R-Pd(II)-Br(L) Insertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride BetaHydride->Pd0 + H-Pd(II)-Br -> Pd(0) + H-Base⁺Br⁻ Product Substituted Alkene BetaHydride->Product BaseRegen Base BaseRegen->BetaHydride

Figure 2: Generalized catalytic cycle for the Mizoroki-Heck reaction.

The choice of ligand can influence the regioselectivity of the alkene insertion. For terminal alkenes, both linear and branched products can be formed. Bulky ligands tend to favor the formation of the linear, trans-substituted alkene, which is typically the thermodynamically more stable product.[14] The base in the Heck reaction plays a crucial role in regenerating the active Pd(0) catalyst by neutralizing the HBr formed during the β-hydride elimination step.[9]

Experimental Protocol: Heck Reaction with Pd(OAc)₂/P(o-tolyl)₃

Materials:

  • 2-Bromo-4-methoxytoluene (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene or n-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous acetonitrile (5 mL)

Procedure:

  • In a sealed tube, combine 2-bromo-4-methoxytoluene, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add acetonitrile, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the mixture to 100 °C for 16 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, linking an aryl halide with a terminal alkyne.[15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.[16]

Comparative Catalyst Performance for the Sonogashira Coupling

The traditional Sonogashira coupling employs a dual catalyst system of palladium and a copper(I) co-catalyst. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
PdCl₂(PPh₃)₂CuIEt₃NDMF808High[17]
Pd(PPh₃)₄CuIDiisopropylamineTHFRT3~89[9]
[DTBNpP]Pd(crotyl)ClNone (Cu-free)TMPDMSORT2-465-92[6][14]
Pd(OAc)₂ / cataCXium ANone (Cu-free)Cs₂CO₃1,4-DioxaneRT48High[18]

Table 3: Comparative performance of selected catalysts for the Sonogashira coupling of 2-bromo-4-methoxytoluene with terminal alkynes. Yields are representative and can vary based on the specific alkyne and reaction conditions.

Mechanistic Considerations and Catalyst Selection Rationale

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method).

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkynyl ReductiveElimination Reductive Elimination PdII_Alkynyl->ReductiveElimination ReductiveElimination->Pd0 Product Ar-C≡CR ReductiveElimination->Product Alkyne H-C≡CR Pi_Complex [H-C≡CR]·CuI Alkyne->Pi_Complex CuI CuI CuI->Pi_Complex Copper_Acetylide Cu-C≡CR Pi_Complex->Copper_Acetylide Base Copper_Acetylide->Transmetalation Base Base Base->Pi_Complex

Figure 3: Generalized catalytic cycles for the traditional Sonogashira coupling.

In the copper-catalyzed variant, the copper(I) salt reacts with the terminal alkyne and a base to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[15] In copper-free protocols, the base is crucial for generating the palladium-acetylide species directly. The development of highly active, air-stable palladium precatalysts has facilitated efficient copper-free Sonogashira couplings at room temperature, even for challenging aryl bromides.[6][14]

Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • 2-Bromo-4-methoxytoluene (0.5 mmol, 1.0 equiv)

  • Terminal alkyne (0.8 mmol, 1.6 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (0.0125 mmol, 2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Dimethyl sulfoxide (DMSO) (2.5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-bromo-4-methoxytoluene and the palladium precatalyst.

  • Add the degassed DMSO, followed by the terminal alkyne and TMP.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS (typically complete within 2-4 hours for electron-rich bromides).[6][14]

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Data-Driven Approach to Catalyst Selection

The successful synthesis of complex molecules from 2-bromo-4-methoxytoluene via palladium-catalyzed cross-coupling reactions hinges on a rational, data-driven approach to catalyst selection. For Suzuki-Miyaura couplings, modern bulky, electron-rich phosphine ligands offer significant advantages in yield and reaction times over traditional catalysts. In Heck reactions, the choice of ligand can be used to control regioselectivity, while palladacycles and heterogeneous catalysts offer robust alternatives. For Sonogashira couplings, the development of highly active, copper-free systems provides a milder and more efficient route to aryl alkynes, mitigating common side reactions.

This guide has provided a comparative framework, grounded in mechanistic principles and supported by experimental data, to aid researchers in navigating the diverse landscape of palladium catalysts. By understanding the interplay between the substrate, catalyst, and reaction conditions, scientists can optimize their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to Alternative Reagents for 2-Bromo-4-methoxy-1-methylbenzene in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a fundamental undertaking. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-4-methoxy-1-methylbenzene serves as a valuable and versatile building block in this context, primarily utilized in transition metal-catalyzed cross-coupling reactions. However, the pursuit of more efficient, cost-effective, and sustainable synthetic routes necessitates a thorough evaluation of alternative reagents. This guide provides an in-depth technical comparison of viable alternatives, grounded in experimental data and mechanistic principles, to empower informed decision-making in your synthetic endeavors.

The Benchmark: Suzuki-Miyaura Coupling of this compound

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[1] The reaction of this compound with an arylboronic acid represents a standard and reliable method for constructing the corresponding biaryl.

The reactivity of the carbon-bromine bond facilitates a straightforward oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[2] This reaction generally proceeds with high yields, making it a robust benchmark against which alternatives can be measured.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-methoxy-2-methyl-4'-phenylbiphenyl

  • Materials: this compound (1.0 equiv), 4-phenylphenylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄, 2.0 equiv), Toluene/Water (5:1 mixture).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-phenylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired biaryl.

A typical experimental workflow for this reaction is depicted below:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronic Acid, Base, Catalyst & Ligand inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 100 °C with Stirring solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry, Concentrate & Purify extract->purify

General experimental workflow for Suzuki-Miyaura coupling.

Alternative Reagents: A Comparative Analysis

The choice of an alternative to an aryl bromide is often driven by factors such as cost, availability, reactivity, and the desire for more atom-economical or environmentally benign processes. Here, we compare several prominent alternatives.

Aryl Chlorides: The Cost-Effective Counterpart

From an industrial perspective, aryl chlorides are more desirable starting materials than their bromide counterparts due to their lower cost and wider availability.[3] However, the greater strength of the C-Cl bond compared to the C-Br bond means that oxidative addition to the palladium catalyst is slower and often the rate-determining step of the catalytic cycle.[4]

This lower reactivity necessitates the use of more specialized and typically more expensive catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging C-Cl bond activation.[3][5] While aryl bromides can often be coupled effectively with simpler catalysts like those based on triphenylphosphine, aryl chlorides generally require more sophisticated systems to achieve comparable yields.[6]

FeatureThis compound2-Chloro-4-methoxy-1-methylbenzene
Relative Cost HigherLower
Reactivity HighModerate
Typical Catalyst Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂Pd₂(dba)₃/SPhos, Pd-PEPPSI
Reaction Conditions Milder (e.g., 80-100 °C)More forcing (e.g., 100-120 °C)
Typical Yield Good to ExcellentModerate to Good
Advantages High reactivity, well-established protocolsLower cost, readily available
Disadvantages Higher costLower reactivity, requires specialized catalysts
Aryl Tosylates: An Alternative Leaving Group

Aryl tosylates (and other sulfonates like mesylates) have emerged as effective alternatives to aryl halides in a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.[7][8][9] They can be readily prepared from the corresponding phenols, which are often inexpensive and widely available.

The reactivity of aryl tosylates is generally intermediate between that of aryl bromides and aryl chlorides. Modern catalyst systems, particularly those employing biarylphosphine ligands such as XPhos, have proven highly effective for the coupling of these substrates.[9]

FeatureThis compound4-methoxy-1-methylphenyl Tosylate
Precursor Toluene derivativePhenol derivative
Reactivity HighModerate to High
Typical Catalyst Pd(OAc)₂/PPh₃Pd(OAc)₂/XPhos
Reaction Conditions Mild to moderateModerate
Typical Yield Good to ExcellentGood to Excellent
Advantages High reactivityReadily prepared from phenols
Disadvantages Higher cost than chloridesRequires synthesis from phenol
Aromatic Carboxylic Acids: A Decarboxylative Approach

Decarboxylative cross-coupling reactions represent a significant advancement in C-C bond formation, utilizing readily available and often inexpensive carboxylic acids as aryl sources.[10] This approach is highly atom-economical, releasing CO₂ as the only byproduct.

For the synthesis of a biaryl from a 4-methoxy-2-methylphenyl moiety, one would start with 4-methoxy-2-methylbenzoic acid. The mechanism typically involves a bimetallic system, often palladium and copper or silver, where the carboxylate is converted into an organometallic species that then participates in the cross-coupling cycle.[11] More recent developments have also enabled decarbonylative couplings, which proceed via the corresponding aroyl chloride.[12][13]

This strategy circumvents the need for halogenated starting materials altogether, offering a more sustainable synthetic route.

Reaction: Synthesis of 4-methoxy-2-methyl-4'-phenylbiphenyl

  • Materials: 4-methoxy-2-methylbenzoic acid (1.0 equiv), 4-phenyliodobenzene (1.2 equiv), Palladium(II) chloride (PdCl₂, 5 mol%), Silver(I) carbonate (Ag₂CO₃, 2.0 equiv), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a sealed tube, combine 4-methoxy-2-methylbenzoic acid, 4-phenyliodobenzene, PdCl₂, and Ag₂CO₃.

    • Add anhydrous DMSO.

    • Heat the mixture to 120-140 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography.

C-H Activation: The Direct Functionalization Strategy

Direct C-H activation is arguably the most elegant and efficient strategy for biaryl synthesis, as it avoids the need for pre-functionalized starting materials.[14][15] In this approach, a C-H bond on an unactivated arene, such as 4-methoxytoluene, is directly coupled with an aryl halide.

These reactions are typically catalyzed by palladium, rhodium, or other transition metals, often requiring a directing group to achieve regioselectivity.[16][17] However, methods for the direct arylation of unactivated arenes are also being developed.[18] The primary challenge lies in controlling the regioselectivity of the C-H activation and preventing homocoupling of the aryl halide.

G cluster_suzuki Suzuki Coupling cluster_decarboxylative Decarboxylative Coupling cluster_ch_activation C-H Activation ArylBr Aryl-Br (this compound) Biaryl_S Biaryl ArylBr->Biaryl_S BoronicAcid Ar'-B(OH)₂ BoronicAcid->Biaryl_S ArylCOOH Aryl-COOH (4-methoxy-2-methylbenzoic acid) Biaryl_D Biaryl ArylCOOH->Biaryl_D ArylHalide Ar'-X ArylHalide->Biaryl_D Arene Arene (4-methoxytoluene) Biaryl_C Biaryl Arene->Biaryl_C ArylHalide2 Ar'-X ArylHalide2->Biaryl_C

Comparison of synthetic disconnections for biaryl synthesis.

Mechanistic Considerations

Understanding the catalytic cycles for these transformations is key to troubleshooting and optimizing reaction conditions.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) species. The reactivity order is I > Br > OTf > Cl.[1]

  • Transmetalation: The aryl group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (+ Ar-X) Transmetalation_complex Ar-Pd(II)L₂-Ar' PdII_complex->Transmetalation_complex Transmetalation (+ Ar'B(OH)₃⁻) Transmetalation_complex->Pd0 Reductive Elimination Biaryl_product Ar-Ar' Transmetalation_complex->Biaryl_product

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Decarboxylative Coupling Catalytic Cycle

While several pathways exist, a common mechanism involves:

  • Salt Metathesis: The carboxylic acid reacts with a silver or copper salt to form a metal carboxylate.

  • Decarboxylation: The metal carboxylate undergoes thermal decarboxylation to generate an organometallic species (e.g., Ar-Ag).

  • Transmetalation: The aryl group is transferred from silver/copper to a Pd(II) complex (formed from oxidative addition of an aryl halide).

  • Reductive Elimination: The diaryl-palladium species undergoes reductive elimination to yield the biaryl product.

Conclusion and Recommendations

The selection of a reagent for biaryl synthesis is a multifactorial decision that balances cost, efficiency, and sustainability.

  • For established, reliable synthesis: This compound remains an excellent choice, offering high reactivity and predictable outcomes with a wide range of standard palladium catalysts.

  • For cost-sensitive, large-scale synthesis: 2-Chloro-4-methoxy-1-methylbenzene is a compelling alternative, provided that investment in more active (and often proprietary) catalyst systems is feasible.

  • When starting from phenolic precursors: Aryl tosylates offer a practical and efficient route, with reactivity profiles that are manageable with modern catalyst systems.

  • For sustainable and atom-economical approaches: Decarboxylative coupling of the corresponding carboxylic acid is a state-of-the-art method that avoids halogenated intermediates entirely.

  • For cutting-edge, step-economical synthesis: Direct C-H activation represents the most convergent approach, although challenges in selectivity and substrate scope may require significant methods development.

Ultimately, the optimal choice will depend on the specific goals of the research program, available resources, and the complexity of the target molecule. This guide serves as a foundational resource to navigate these choices with a clear understanding of the underlying chemical principles and practical considerations.

References

A Multi-Modal Spectroscopic Guide to the Definitive Identification of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Unambiguous Characterization

In the fields of synthetic chemistry, materials science, and drug development, the precise structural elucidation of chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. 2-Bromo-4-methoxy-1-methylbenzene (also known as 3-Bromo-4-methylanisole), with its specific substitution pattern, serves as a versatile building block in organic synthesis. Its utility, however, is entirely dependent on its isomeric purity. Co-synthesized isomers such as 4-bromo-2-methoxy-1-methylbenzene or 5-bromo-2-methoxy-1-methylbenzene can exhibit vastly different reactivities and lead to undesired side products, compromising yields and introducing impurities that are challenging to separate downstream.

This guide provides a comprehensive, multi-technique spectroscopic workflow to definitively confirm the identity of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system for structural confirmation, empowering researchers to proceed with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule, providing a virtual blueprint of its structure.[1] We will examine both proton (¹H) and carbon-13 (¹³C) NMR to build a complete picture.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons. The chemical shift of a proton is highly sensitive to the electronic effects of neighboring substituents.[2]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the spectrum using a standard pulse program. A typical acquisition involves 16-32 scans.

    • Integrate all signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

The structure dictates a specific pattern of signals. The electron-donating methoxy group and electron-withdrawing bromine atom create distinct electronic environments for the three aromatic protons.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-6~7.25d~8.51HOrtho to the methyl group and meta to the methoxy group.
H-5~6.75dd~8.5, ~2.51HOrtho to the methoxy group and meta to the bromine and methyl groups.
H-3~6.95d~2.51HOrtho to the bromine and methoxy groups.
-OCH₃~3.78sN/A3HMethoxy protons, typically a sharp singlet in this region.
-CH₃~2.30sN/A3HMethyl protons attached to the aromatic ring.

The true power of NMR lies in its ability to differentiate between isomers. The substitution pattern creates a unique "fingerprint" of chemical shifts and coupling constants.

Compound Aromatic Proton Pattern (Expected) Key Differentiator
This compound (Target) Three distinct signals: a doublet, a doublet of doublets, and a doublet.The unique coupling constants arising from one ortho, one meta, and one para relationship between the protons.
4-Bromo-2-methoxy-1-methylbenzene [3]Three distinct signals: a doublet, a doublet of doublets, and a doublet. However, the chemical shifts will differ significantly due to the altered positions of the substituents.The proton ortho to the methoxy group will be significantly shielded (shifted upfield) compared to the target molecule.
5-Bromo-2-methoxy-1-methylbenzene Two signals in the aromatic region, both appearing as singlets (or very narrowly split doublets, J < 1 Hz).The two aromatic protons are meta to each other, resulting in minimal or no observable coupling. This is a clear distinguishing feature.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom, offering direct insight into the carbon framework of the molecule.[2]

  • Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR can be used.

  • Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

The molecule has 8 unique carbon atoms, and thus 8 distinct signals are expected. Substituent effects play a crucial role in determining their chemical shifts.[4][5]

Assignment Expected Chemical Shift (δ, ppm) Rationale
C-4 (-OCH₃)~158Aromatic carbon attached to the strongly electron-donating oxygen.
C-1 (-CH₃)~135Quaternary carbon attached to the methyl group.
C-6~132Aromatic C-H.
C-2 (-Br)~118Aromatic carbon attached to bromine; shielded by the "heavy atom effect".[5]
C-5~115Aromatic C-H.
C-3~113Aromatic C-H.
-OCH₃~55Methoxy carbon.
-CH₃~20Methyl carbon.

The chemical shifts of the carbons directly bonded to substituents are highly diagnostic.

Compound Key Differentiating ¹³C Signals (Expected)
This compound (Target) A characteristic set of 6 aromatic carbon signals with shifts influenced by the 1,2,4-substitution pattern.
4-Bromo-2-methoxy-1-methylbenzene [6]The chemical shifts for C-Br and C-OCH₃ will be significantly different due to their changed positions. C-2 (bearing the methoxy group) will be highly deshielded, while C-4 (bearing the bromine) will be in a different electronic environment.
5-Bromo-2-methoxy-1-methylbenzene The pattern of the six aromatic carbons will again be unique, reflecting the 1,2,5-substitution.

Mass Spectrometry (MS): Confirming Molecular Formula

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For halogenated compounds, it offers a particularly clear signature.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Acquisition:

    • Inject a small volume (e.g., 1 µL) into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

    • Acquire the mass spectrum over a range of m/z 40-400.

The most crucial feature for identifying this compound is its molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity.

Ion Expected m/z Relative Intensity Significance
[M]⁺ (C₈H₉⁷⁹BrO)⁺199.98~100%Molecular ion with the ⁷⁹Br isotope.[7][8]
[M+2]⁺ (C₈H₉⁸¹BrO)⁺201.98~98%Molecular ion with the ⁸¹Br isotope.[7][8]
[M-CH₃]⁺185/187VariableLoss of the methyl group.
[M-OCH₃]⁺169/171VariableLoss of the methoxy group.

While isomers will produce the same molecular ion peaks, subtle differences in fragmentation patterns can sometimes be observed. However, the primary role of MS in this context is the unambiguous confirmation of the molecular formula C₈H₉BrO.[7]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by measuring their characteristic vibrations.[9]

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Frequency Range (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃, -OCH₃)
~1600, ~1480C=C stretchAromatic ring
~1250C-O-C stretch (asymmetric)Aryl ether
~1040C-O-C stretch (symmetric)Aryl ether
850-750C-H bend (out-of-plane)Substituted benzene
600-500C-Br stretchAryl bromide

While IR spectroscopy will confirm the presence of the anisole and aryl bromide moieties, it is generally insufficient on its own to distinguish between the various positional isomers, as they all contain the same functional groups. Its value is in confirming that no unexpected functional groups (like a hydroxyl or carbonyl) are present.

Integrated Analysis Workflow & Conclusion

No single technique provides the complete picture. The definitive identification of this compound is achieved through the logical integration of all four spectroscopic methods.

Caption: Integrated workflow for spectroscopic confirmation.

References

A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Protocols for Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is an indispensable tool in the synthetic chemist's arsenal, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1] Its application is particularly prevalent in the pharmaceutical industry for the construction of biaryl and heteroaryl motifs found in numerous drug candidates.[2][3] However, the success of a Suzuki coupling, especially with challenging substituted aryl bromides, is not guaranteed. The reaction's efficiency hinges on a delicate interplay between the palladium catalyst, its coordinating ligand, the base, and the solvent system.[4]

This guide provides an in-depth comparison of common Suzuki coupling protocols, moving beyond mere procedural lists to explain the mechanistic rationale behind component selection. By understanding why certain conditions are chosen, researchers can troubleshoot effectively and rationally design optimal protocols for their specific substrates.

The Catalytic Cycle: A Mechanistic Framework for Protocol Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding the key steps is fundamental to protocol optimization.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly for electron-rich or sterically hindered aryl bromides.[5][6] The choice of ligand is critical here; electron-rich and bulky ligands accelerate this step by stabilizing the resulting Pd(II) complex.[8][9]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium center.[5][8] This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R group to the palladium.[10][11][12] The exact mechanism of transmetalation is complex and can vary depending on the conditions.[8][13]

  • Reductive Elimination: In the final step, the two organic partners (Ar and R) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][13] Bulky ligands can promote this step by creating steric pressure that favors the formation of the product.[8]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)L₂(Br) pd0->pdiib Oxidative Addition pdiic Ar-Pd(II)L₂(R') pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-R' pdiic->product byproducts [X-B(OH)₃]⁻ pdiic->byproducts   arbr Ar-Br arbr->pdiib boronic R'-B(OH)₂ + Base boronic->pdiic caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Benchmarking Catalyst Systems for Aryl Bromides

The choice of ligand is arguably the most critical parameter in a Suzuki coupling. Ligands modulate the steric and electronic properties of the palladium center, directly influencing the rates of the catalytic cycle's key steps.[9] We will compare two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).

Palladium-Phosphine Systems

For decades, phosphine ligands have been the workhorses of cross-coupling chemistry. Modern systems utilize bulky, electron-rich dialkylbiaryl phosphines, often referred to as "Buchwald ligands," which are highly effective for coupling challenging substrates.[14]

  • Key Advantages : High reactivity for a broad range of substrates, including sterically hindered and electron-poor/rich aryl bromides.[15] They promote the formation of highly reactive monoligated Pd(0) species, which are crucial for efficient oxidative addition.[14]

  • Common Ligands : SPhos, XPhos, and RuPhos are among the most versatile and widely used. SPhos, in particular, has shown exceptional activity and stability, enabling reactions at very low catalyst loadings.[15]

  • Recommended Precatalysts : Using preformed palladium-ligand complexes (precatalysts) like SPhos Pd G3 or XPhos Pd G3 ensures a consistent 1:1 ligand-to-palladium ratio and offers greater air and moisture stability compared to generating the catalyst in situ.

Palladium-N-Heterocyclic Carbene (NHC) Systems

NHCs have emerged as powerful alternatives to phosphines. They are strong σ-donors, forming very stable bonds with the palladium center.[16] This stability often translates to longer catalyst lifetimes and resistance to decomposition at high temperatures.

  • Key Advantages : Excellent for coupling sterically demanding substrates and often show superior performance for electron-rich aryl chlorides, a traditionally difficult substrate class.[17] Their strong M-L bond can prevent catalyst deactivation pathways.[8]

  • Common Ligands : IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (the saturated backbone version) are frequently employed.[18]

  • Recommended Precatalysts : PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are air- and moisture-stable Pd(II)-NHC precatalysts that are readily activated in situ.[16]

Comparative Performance Data

The following table summarizes representative performance data for different catalyst systems with a range of substituted aryl bromides. Yields are illustrative and compiled from typical literature results to highlight trends.

EntryAryl Bromide SubstrateCatalyst System (mol%)Base / SolventTemp (°C) / Time (h)Approx. Yield (%)
14-Bromoanisole (Electron-rich)Pd₂(dba)₃ (1) / SPhos (2)K₃PO₄ / Toluene/H₂O100 / 4>95
24-Bromoanisole (Electron-rich)PEPPSI-IPr (2)K₃PO₄ / Dioxane100 / 6>95
34-Bromobenzonitrile (Electron-poor)Pd(OAc)₂ (1.5) / PPh₃ (3)K₂CO₃ / DMF110 / 1285
44-Bromobenzonitrile (Electron-poor)XPhos Pd G3 (1)K₃PO₄ / Dioxane80 / 2>98
52-Bromotoluene (Sterically hindered)Pd(PPh₃)₄ (5)Na₂CO₃ / Toluene/EtOH/H₂O80 / 2470
62-Bromotoluene (Sterically hindered)SPhos Pd G2 (1)K₃PO₄ / Dioxane80 / 894
71-Bromo-2,6-dimethylbenzene (Very hindered)PEPPSI-IPr (3)KOH / Dioxane/H₂O110 / 1888[18]
81-Bromo-2,6-dimethylbenzene (Very hindered)RuPhos Pd G3 (2)K₃PO₄ / t-AmylOH100 / 1692

Analysis of Trends:

  • Electron-Rich Aryl Bromides (Entry 1-2): Both modern phosphine (SPhos) and NHC (IPr) systems perform exceptionally well, providing high yields.

  • Electron-Poor Aryl Bromides (Entry 3-4): While traditional catalysts like Pd(PPh₃)₄ can work, modern Buchwald-type systems (XPhos) are significantly more efficient, allowing for lower temperatures and shorter reaction times.

  • Sterically Hindered Aryl Bromides (Entry 5-8): This is where the superiority of bulky, electron-rich ligands is most evident. Simple catalysts like Pd(PPh₃)₄ struggle (Entry 5), while Buchwald ligands (SPhos, RuPhos) and NHCs (IPr) provide excellent yields for even di-ortho-substituted substrates.[18][19]

Detailed Experimental Protocols

A reliable protocol is a self-validating system. The following are general, robust procedures for screening Suzuki couplings with aryl bromides.

Protocol 1: General Procedure using a Buchwald Ligand Precatalyst

This protocol is a reliable starting point for a wide variety of aryl bromides.

Fig. 2: Workflow for a typical Suzuki Coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or ester partner (1.1–1.5 equiv), and the base (e.g., powdered K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%).

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1–0.5 M solution).[20] Seal the vessel, remove it from the glovebox, and heat the reaction mixture. For less sensitive setups, the vessel can be sealed and the atmosphere exchanged by evacuating and backfilling with argon (3 cycles).[21]

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80–110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Filter the mixture through a pad of celite to remove palladium black and inorganic salts.[22] Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

For high-throughput screening or difficult couplings, microwave irradiation can significantly reduce reaction times.[4]

Step-by-Step Methodology:

  • Setup: Prepare the reaction mixture in a dedicated microwave vial as described in Protocol 1 (Steps 1-3). Ensure the vial is properly sealed with a snap cap.

  • Irradiation: Place the vial in the microwave reactor. Set the temperature to 120-150 °C, the power to a maximum of 200-300 W, and the reaction time (often 10-30 minutes is sufficient).

  • Workup & Purification: Follow the procedures outlined in Protocol 1 (Steps 5-6).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Water content issue (too much or too little).1. Use a precatalyst. Ensure proper degassing.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ → Cs₂CO₃).3. Try anhydrous conditions or a biphasic system (e.g., Toluene/H₂O).
Protodeboronation Boronic acid is sensitive to base/heat and is replaced by 'H'.Use a more stable boronic ester (e.g., pinacol ester).[13] Use a milder base (e.g., KF) or lower the reaction temperature.
Homocoupling (Ar-Ar) Reductive elimination from a Pd(II)-diaryl species formed before transmetalation.Lower catalyst loading. Ensure slow addition of reagents if practical. Use a bulkier ligand to disfavor the formation of Ar-Pd-Ar species.
Catalyst Decomposition High temperature; presence of oxygen.Lower the temperature. Ensure rigorous exclusion of air. NHC ligands often offer greater thermal stability.

Conclusion

The selection of an optimal Suzuki coupling protocol is a multifactorial problem that requires a deep understanding of the underlying reaction mechanism. For most substituted aryl bromides, modern catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos and XPhos) or N-heterocyclic carbenes (like IPr) offer superior performance over traditional catalysts. By starting with a robust general protocol, leveraging data-driven insights for catalyst selection, and applying systematic troubleshooting, researchers can reliably and efficiently synthesize the biaryl compounds essential to their discovery programs.

References

A Comparative Guide to Greener Synthetic Routes for 2-Bromo-4-Methoxytoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science R&D, 2-bromo-4-methoxytoluene stands out as a pivotal intermediate.[1] Its utility as a versatile building block, particularly in transition metal-catalyzed cross-coupling reactions, is well-documented.[1] These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are fundamental for constructing the complex molecular architectures required for novel therapeutics and advanced materials.[1] However, the classical protocols for these transformations often rely on volatile, toxic organic solvents and energy-intensive conditions, posing significant environmental and safety challenges.

This guide provides an in-depth comparison of traditional synthetic methods with modern, greener alternatives for reactions involving 2-bromo-4-methoxytoluene. We will move beyond simply listing protocols to explain the mechanistic advantages and practical efficiencies of these approaches, grounded in the principles of green chemistry.[2][3] Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to implement more sustainable, efficient, and safer synthetic strategies without compromising on yield or purity.

The Suzuki-Miyaura Cross-Coupling: A Case Study in Green Innovation

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most critical transformation for 2-bromo-4-methoxytoluene, enabling the formation of C-C bonds to create biaryl structures ubiquitous in medicinal chemistry.[4][5][6][7] We will use this reaction as our central case study to compare various methodologies.

The foundational mechanism involves a Pd(0)/Pd(II) catalytic cycle, comprising oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product R¹-R² pd2_trans->product r1x R¹-X (2-bromo-4-methoxytoluene) r1x->pd2_ox r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->pd2_trans base Base base->pd2_trans

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparison of Synthetic Methodologies

The Conventional Benchmark: Thermal Heating in Organic Solvents

The traditional approach serves as our performance baseline. It typically involves refluxing the reactants in an organic solvent, which, while effective, carries a significant environmental burden.

  • Rationale: Solvents like 1,4-dioxane or toluene are chosen for their ability to dissolve both the organic substrates and the palladium catalyst complexes, and their boiling points are suitable for achieving the necessary activation energy for the reaction.

  • Drawbacks: These solvents are often toxic, flammable, and contribute to volatile organic compound (VOC) emissions.[9] Catalyst recovery from the homogeneous reaction mixture is difficult, leading to product contamination and loss of the expensive precious metal.[5][10]

Experimental Protocol (Conventional)

  • To a dried flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-methoxytoluene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq).

  • Add anhydrous toluene or 1,4-dioxane as the solvent.

  • Heat the mixture to reflux (approx. 80-110 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Green Alternative I: Aqueous Media & Sustainable Solvents

A significant step towards greener synthesis is the replacement of hazardous organic solvents with water or other benign alternatives.[4]

  • Rationale & Expertise: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost.[11] The challenge lies in the poor solubility of organic substrates. This is overcome by using phase-transfer catalysts or designing water-soluble ligands for the palladium catalyst, which keeps the catalyst in the aqueous phase, simplifying product extraction and catalyst recycling.[10] Other green solvents like 2-Me-THF and t-amyl alcohol have also proven effective for nickel-catalyzed couplings, offering a less toxic profile than traditional solvents.[9]

  • Trustworthiness: Protocols using aqueous media often lead to easier purification, as the inorganic base and catalyst residues remain in the water layer. This self-validating system reduces the need for extensive chromatographic purification.

Experimental Protocol (Aqueous Media)

  • In a flask, combine 2-bromo-4-methoxytoluene (1.0 eq), arylboronic acid (1.2 eq), a water-compatible palladium catalyst like Pd/C (5 mol%) or a Pd catalyst with a hydrophilic ligand, and a base such as K₃PO₄ (2.0 eq).[11][12]

  • Add water as the solvent, optionally with a phase-transfer catalyst (e.g., TBAB) or a small amount of a co-solvent like ethanol.[13]

  • Heat the mixture to 80-100 °C, monitoring for completion.

  • Upon completion, cool the mixture. The product often precipitates and can be collected by simple filtration, or it can be extracted with a minimal amount of a suitable organic solvent.

Green Alternative II: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation offers a profound departure from conventional heating, aligning with multiple green chemistry principles by enhancing energy efficiency.[14]

  • Rationale & Expertise: Microwave heating utilizes the interaction of electromagnetic radiation with polar molecules in the reaction mixture, causing rapid, uniform, and direct heating.[3][15][16] This is fundamentally different from the slow, inefficient heat transfer of a conventional oil bath. The result is a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[2][3][14] This speed minimizes the formation of byproducts that can occur during prolonged heating.[15]

  • Trustworthiness: MAOS allows for precise temperature and pressure control in sealed vessels, leading to highly reproducible results. Reactions can often be performed under solvent-free conditions or with high-boiling, greener solvents, further reducing environmental impact.[2][16]

Experimental Protocol (Microwave-Assisted)

  • In a microwave-safe reaction vessel, combine 2-bromo-4-methoxytoluene (1.0 eq), arylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand) (1-2 mol%), and a base (e.g., K₂CO₃).

  • If not solvent-free, add a minimal amount of a high-boiling polar solvent like water, ethanol, or PEG.[4][13]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120-150 °C) for 5-30 minutes.[17]

  • After cooling, work up the reaction as described in the conventional protocol. The reduced reaction time and volume significantly decrease waste.

Green Alternative III: Mechanochemistry

Mechanochemistry represents a paradigm shift, often eliminating the need for bulk solvents entirely.

  • Rationale & Expertise: This technique uses mechanical force, typically from ball milling, to initiate chemical reactions in the solid state.[18][19] The energy input breaks down crystal lattices and creates fresh, reactive surfaces, allowing solid reactants to combine directly. Liquid-Assisted Grinding (LAG), where a tiny amount of liquid is added, can further accelerate the reaction by facilitating ion mobility.[18]

  • Trustworthiness: By eliminating bulk solvents, mechanochemistry drastically reduces waste and simplifies purification.[20] The process is highly efficient and scalable, offering a robust alternative to solution-phase synthesis.[20]

Experimental Protocol (Mechanochemical)

  • Place 2-bromo-4-methoxytoluene (1.0 eq), arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂) (2 mol%), a solid base (e.g., K₂CO₃), and milling balls into a milling jar.[18]

  • For LAG, add a few microliters of a liquid like methanol or water.

  • Mill the mixture at a set frequency (e.g., 20-30 Hz) for 30-90 minutes.

  • After milling, dissolve the resulting solid mixture in a suitable solvent, filter off the inorganic salts and catalyst, and remove the solvent to obtain the crude product. Purification is often simpler due to the absence of bulk reaction solvent.

Quantitative Performance Comparison

The following table summarizes typical performance data for the Suzuki-Miyaura coupling of 2-bromo-4-methoxytoluene with phenylboronic acid under different conditions.

Parameter Conventional Thermal Aqueous Media Microwave-Assisted (MAOS) Mechanochemical (Ball Milling)
Solvent Toluene / DioxaneWater / Ethanol[13]Minimal or Solvent-FreeSolvent-Free (or LAG)[18]
Temperature 80-110 °C80-100 °C120-150 °CAmbient (localized heating)
Reaction Time 8 - 24 hours2 - 12 hours5 - 30 minutes[2][15]30 - 90 minutes
Typical Yield 80-95%85-98%90-99%88-97%[18]
Energy Input High (prolonged heating)ModerateLow (short duration)[14]Low
Catalyst Recovery DifficultSimplified (aqueous phase)Difficult (homogeneous)Simplified (solid state)
E-Factor (Waste) HighLowVery LowExtremely Low

Workflow Visualization

Synthetic Workflow Comparison cluster_0 Conventional Thermal cluster_1 Microwave-Assisted (MAOS) cluster_2 Mechanochemical T1 Reactants + Organic Solvent (Toluene/Dioxane) T2 Prolonged Heating (8-24h) T1->T2 T3 Aqueous Workup & Solvent Extraction T2->T3 T4 Column Chromatography T3->T4 T5 Product T4->T5 M1 Reactants in Sealed Vessel (Solvent-Free or Green Solvent) M2 Microwave Irradiation (5-30 min) M1->M2 M3 Simplified Workup M2->M3 M4 Product M3->M4 MC1 Solid Reactants in Mill Jar MC2 Ball Milling (30-90 min) MC1->MC2 MC3 Dissolve & Filter MC2->MC3 MC4 Product MC3->MC4

Caption: Comparative workflows for different synthetic methodologies.

Future Outlook: Biocatalysis and Photocatalysis

While the methods discussed above represent significant advancements, the future of green chemistry for intermediates like 2-bromo-4-methoxytoluene may lie in biocatalysis and photocatalysis.

  • Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions.[21] While direct enzymatic C-C coupling on this specific substrate is an emerging field, enzymes like chloroperoxidases have shown the ability to perform selective dearomatization and cyclization on related phenolic structures.[22] Developing enzyme systems for cross-coupling reactions could eliminate the need for precious metal catalysts altogether.[23]

  • Photocatalysis: Utilizing visible light as an energy source is an inherently green approach.[24] Photocatalytic systems, often using semiconductor materials or molecular catalysts, can drive a variety of organic transformations at ambient temperature, further minimizing the energy footprint of synthesis.[25]

Conclusion

The synthesis of complex molecules from building blocks like 2-bromo-4-methoxytoluene no longer needs to be constrained by inefficient and environmentally damaging protocols. Greener alternatives, including the use of aqueous media, microwave assistance, and mechanochemistry, offer scientifically robust and practically superior methods. They consistently provide benefits such as drastically reduced reaction times, lower energy consumption, minimized waste, and simplified purification procedures, all while maintaining or even improving product yields. By adopting these advanced techniques, researchers and drug development professionals can align their work with the principles of sustainability, enhancing both the efficiency and the safety of chemical synthesis.

References

A Comparative Guide for Synthetic Routes to 2-Bromo-4-methoxy-1-methylbenzene Derivatives: Grignard vs. Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds on aromatic scaffolds is a cornerstone of molecular construction. For researchers and professionals in drug development, the choice of synthetic methodology can profoundly impact yield, purity, and scalability. This guide provides an in-depth comparison of two preeminent organometallic strategies—Grignard and organolithium routes—for the functionalization of 2-bromo-4-methoxy-1-methylbenzene (also known as 2-bromo-4-methoxytoluene). We will delve into the mechanistic underpinnings, practical considerations, and experimental data to inform your selection of the optimal synthetic pathway.

Introduction: The Versatility of this compound Derivatives

This compound is a valuable starting material, offering multiple points for chemical modification. The bromine atom serves as a handle for the introduction of a wide array of functional groups through the formation of organometallic intermediates. The methoxy and methyl groups on the aromatic ring not only influence the electronic and steric environment of the molecule but also present opportunities for further derivatization. Understanding the nuances of transforming the aryl bromide into a reactive nucleophile is paramount for the successful synthesis of complex target molecules.

The Grignard Route: A Classic and Robust Approach

The formation of a Grignard reagent from an aryl halide is a well-established and widely utilized transformation in organic synthesis.[1][2] This method involves the oxidative insertion of magnesium metal into the carbon-bromine bond, creating a highly nucleophilic organomagnesium species.

Mechanism of Grignard Reagent Formation

The reaction is initiated on the surface of the magnesium metal.[3] Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial as they coordinate with the magnesium center, stabilizing the Grignard reagent and preventing its decomposition.[4] The general mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.

dot graph "Grignard Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Ar-Br"]; B [label="Mg"]; C [label="[Ar-Br]•- Mg•+"]; D [label="Ar• + MgBr+"]; E [label="Ar-Mg-Br"];

A -> C [label="SET"]; B -> C; C -> D [label="Fragmentation"]; D -> E [label="Recombination"]; } dot

Figure 1: Simplified mechanism of Grignard reagent formation.
Experimental Protocol: Formation of 4-Methoxy-2-methylphenylmagnesium bromide and Reaction with an Electrophile

The following is a representative protocol for the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for activation)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[5] A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

  • Activation: A crystal of iodine is added to the flask, and the apparatus is gently warmed under a nitrogen atmosphere until the iodine sublimes, activating the magnesium surface.

  • Formation: A solution of this compound in anhydrous THF is added dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at reflux for 1-2 hours.[6]

  • Reaction with Electrophile: The Grignard reagent solution is cooled to 0 °C. A solution of the aldehyde in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel.

The Organolithium Route: A More Reactive Alternative

Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[7] This heightened reactivity can be advantageous for certain transformations but also introduces challenges in terms of selectivity and handling. The primary method for generating an aryllithium species from an aryl bromide is through lithium-halogen exchange.[8]

Mechanism of Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid equilibrium process that typically favors the formation of the more stable organolithium species.[9] The reaction is believed to proceed through an "ate-complex" intermediate.[10]

dot graph "Lithium-Halogen Exchange" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Ar-Br"]; B [label="R-Li"]; C [label="[Ar-Br-Li-R]⁻"]; D [label="Ar-Li"]; E [label="R-Br"];

A -> C; B -> C; C -> D; C -> E; } dot

Figure 2: Simplified mechanism of lithium-halogen exchange.

A significant consideration for this compound is the potential for a competing reaction: ortho-lithiation (also known as directed ortho-metalation). The methoxy group is a directing group that can facilitate the deprotonation of the adjacent aromatic proton by the organolithium reagent.

Experimental Protocol: Formation of 4-Methoxy-2-methylphenyllithium and Reaction with an Electrophile

The following protocol outlines the generation of the aryllithium species and its subsequent reaction.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide - DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: A flame-dried, three-necked flask is equipped with a dropping funnel, a nitrogen inlet, and a rubber septum.

  • Lithium-Halogen Exchange: A solution of this compound in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium is added dropwise via syringe, and the mixture is stirred at -78 °C for 30-60 minutes.

  • Reaction with Electrophile: The electrophile (e.g., DMF) is added dropwise at -78 °C. The reaction is stirred at this temperature for 1-2 hours before being allowed to warm to room temperature.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Head-to-Head Comparison: Grignard vs. Organolithium

FeatureGrignard RouteOrganolithium RouteRationale & Field Insights
Reactivity Moderately reactiveHighly reactiveOrganolithium reagents are more ionic in character, leading to greater nucleophilicity and basicity.[11]
Basicity Strong baseVery strong baseThe higher basicity of organolithiums can lead to undesired side reactions like deprotonation of acidic protons.[7]
Selectivity Generally goodCan be problematicFor this compound, the primary concern with the organolithium route is the competition between lithium-halogen exchange and ortho-lithiation directed by the methoxy group.
Reaction Conditions Typically reflux in THFLow temperatures (-78 °C) are often required to control reactivity and prevent side reactions.The need for cryogenic temperatures for the organolithium route can be a practical limitation for large-scale synthesis.
Functional Group Tolerance ModerateLimitedGrignard reagents are generally more tolerant of a wider range of functional groups compared to the more reactive organolithiums.
Handling Requires anhydrous conditionsRequires strictly anhydrous and inert atmosphere; pyrophoricBoth require careful handling, but organolithium reagents, especially alkyllithiums, are pyrophoric and demand a higher level of precaution.
Commercial Availability 4-Methoxy-2-methylphenylmagnesium bromide is commercially available as a solution in THF.4-Methoxy-2-methylphenyllithium is typically generated in situ.The availability of the pre-formed Grignard reagent can simplify the experimental workflow.

Causality Behind Experimental Choices

The choice between a Grignard and an organolithium route is dictated by the specific synthetic challenge.

  • When to Choose the Grignard Route: The Grignard route is often the preferred choice for its robustness, milder reaction conditions, and better functional group tolerance. If the electrophile is sufficiently reactive and there are no sensitive functional groups elsewhere in the molecule, the Grignard approach offers a reliable and scalable solution. The commercial availability of the pre-formed reagent further streamlines the process.

  • When to Consider the Organolithium Route: The higher reactivity of organolithium reagents can be advantageous when dealing with less reactive electrophiles. However, for a substrate like this compound, the potential for ortho-lithiation must be carefully managed. The low temperatures employed in organolithium reactions are intended to kinetically favor the desired lithium-halogen exchange over deprotonation. The choice of the organolithium reagent (e.g., n-BuLi vs. t-BuLi) and the solvent system can also influence the selectivity.

Self-Validating Systems: Ensuring Successful Reactions

For both methodologies, the following practices are essential for a self-validating system:

  • Strictly Anhydrous Conditions: The presence of water will quench both Grignard and organolithium reagents, leading to the formation of the corresponding hydrocarbon (4-methoxy-1-methylbenzene) and reduced yields.[5][12]

  • Inert Atmosphere: Both reagents are sensitive to oxygen and carbon dioxide. Reactions should be conducted under an inert atmosphere of nitrogen or argon.

  • Quality of Reagents: The purity of the starting aryl bromide and the quality of the magnesium or organolithium reagent are critical. Titration of organolithium solutions is recommended to determine their exact concentration before use.

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the formation of the organometallic intermediate and its subsequent reaction with the electrophile.

Conclusion

Both Grignard and organolithium routes provide viable pathways for the derivatization of this compound. The Grignard approach stands out for its operational simplicity, milder conditions, and generally higher functional group tolerance, making it a workhorse for many applications. The organolithium route, while offering enhanced reactivity, requires more stringent control over reaction conditions to manage its higher basicity and the potential for competing side reactions like ortho-lithiation. The ultimate choice will depend on the specific requirements of the synthesis, including the nature of the electrophile, the presence of other functional groups, and considerations of scale and safety.

References

The Decisive Influence of Phosphine Ligands in the Suzuki-Miyaura Coupling of 2-bromo-4-methoxytoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and advanced materials.[1] The choice of phosphine ligand, a seemingly subtle yet critical parameter, profoundly dictates the efficiency, substrate scope, and overall success of this transformation. This is particularly true for sterically hindered substrates such as 2-bromo-4-methoxytoluene, where the electronic and steric environment of the palladium catalyst must be meticulously controlled to achieve optimal reactivity.

This guide provides an in-depth comparative analysis of the efficacy of various phosphine ligands in the Suzuki-Miyaura coupling of 2-bromo-4-methoxytoluene. We will delve into the mechanistic underpinnings of ligand influence, present comparative data to inform your selection, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Mechanistic Imperative: Why Phosphine Ligands are Critical

The catalytic cycle of the Suzuki-Miyaura reaction, a sequence of oxidative addition, transmetalation, and reductive elimination, is orchestrated by the palladium catalyst.[2] The phosphine ligand, bound to the palladium center, is not a mere spectator but an active participant that modulates the catalyst's electronic and steric properties at each crucial step.[3]

Bulky and electron-rich phosphine ligands are generally favored for challenging couplings.[4] The steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for the initial oxidative addition of the aryl bromide.[5] Furthermore, the electron-donating nature of the ligand increases the electron density on the palladium center, facilitating this oxidative addition step.[6] Conversely, an appropriate level of steric hindrance can also accelerate the final reductive elimination step to release the biaryl product.

Suzuki_Miyaura_Catalytic_Cycle

Comparative Efficacy of Phosphine Ligands

The selection of an optimal phosphine ligand is highly dependent on the specific substrates and reaction conditions. For the sterically encumbered 2-bromo-4-methoxytoluene, ligands that can accommodate and promote the coupling of ortho-substituted aryl halides are paramount. Below is a comparative summary of commonly employed phosphine ligands for such challenging transformations.

LigandStructureKey FeaturesPerformance in Hindered Couplings
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich biarylphosphine.[7]Generally provides high yields for sterically demanding substrates, including aryl chlorides.[7]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylFeatures ortho-methoxy groups that can influence catalyst activity. Highly effective for a broad range of substrates.[5]Often shows exceptional reactivity and stability, even at low catalyst loadings.[5]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother bulky and electron-rich biarylphosphine ligand.[8]Demonstrates superior properties in certain challenging couplings, sometimes outperforming SPhos.
cBRIDP Indole-based phosphineA more recently developed class of ligands showing high efficacy.Can be effective for particularly challenging couplings where other ligands may falter.[4]
PPh₃ TriphenylphosphineA traditional, less bulky, and less electron-rich ligand.Often less effective for sterically hindered substrates, leading to lower yields or requiring harsher conditions.

Note: The performance data is a synthesis from various studies on sterically hindered aryl bromides, as direct side-by-side comparative data for 2-bromo-4-methoxytoluene is not available in a single source.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-bromo-4-methoxytoluene. Optimization of reaction parameters such as base, solvent, temperature, and reaction time may be necessary for specific coupling partners.

General Procedure for Ligand Screening

Ligand_Screening_Workflow

Materials:

  • 2-bromo-4-methoxytoluene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2-bromo-4-methoxytoluene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precursor (1-2 mol%), and the phosphine ligand (2-4 mol%) to a dry reaction vessel equipped with a stir bar.[2]

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The judicious selection of a phosphine ligand is a critical determinant for the success of the Suzuki-Miyaura coupling of the sterically hindered 2-bromo-4-methoxytoluene. While traditional ligands like triphenylphosphine may offer limited success, the advent of bulky and electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, has revolutionized the coupling of challenging substrates. These advanced ligands effectively lower the activation barriers for the key steps in the catalytic cycle, leading to higher yields under milder conditions. For researchers aiming to synthesize novel biaryl compounds from sterically demanding precursors, a systematic screening of these modern phosphine ligands is a highly recommended strategy to unlock the full potential of the Suzuki-Miyaura reaction.

References

A Comparative Guide to the Reaction Kinetics of 2-Bromo-4-methoxy-1-methylbenzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the synthesis of complex molecular architectures with remarkable precision. This guide provides an in-depth analysis of the reaction kinetics for three pivotal cross-coupling reactions—Suzuki, Heck, and Sonogashira—utilizing 2-bromo-4-methoxy-1-methylbenzene as a key substrate. This electron-rich and sterically hindered aryl bromide presents unique challenges and opportunities in reaction optimization, making a thorough understanding of its kinetic behavior essential for researchers in drug development and materials science.

Introduction to this compound and its Coupling Reactions

This compound is a valuable building block in organic synthesis, featuring a versatile bromine handle for cross-coupling, an electron-donating methoxy group, and a sterically influential ortho-methyl group. The interplay of these functionalities dictates its reactivity in palladium-catalyzed transformations. Understanding the kinetics of its coupling reactions is crucial for optimizing reaction conditions, maximizing yields, and minimizing side products.

This guide will dissect the mechanistic nuances and kinetic profiles of the Suzuki, Heck, and Sonogashira couplings with this substrate. By examining the underlying principles and presenting comparative data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful method for forming biaryl and vinyl-aryl compounds.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X 2-Bromo-4-methoxy- 1-methylbenzene R-B(OR')2 Organoboron Reagent Base Base (e.g., K2CO3) Ar-R Coupled Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Kinetic Profile of this compound in Suzuki Coupling

The presence of the electron-donating methoxy group in this compound is expected to decrease the rate of oxidative addition, which is often the rate-determining step, compared to unsubstituted bromobenzene.[4] Furthermore, the ortho-methyl group introduces steric hindrance, which is known to retard the rate of oxidative addition to the palladium(0) catalyst.[5] This steric impediment can hinder the approach of the palladium complex to the C-Br bond.

Table 1: Comparison of Expected Kinetic Performance in Suzuki Coupling

Aryl HalideSubstituent EffectsExpected Relative RateRationale
4-BromonitrobenzeneStrong electron-withdrawing (-NO₂)Very FastElectron-withdrawing group accelerates oxidative addition.
BromobenzeneUnsubstitutedModerateBaseline for comparison.
4-BromoanisoleElectron-donating (-OCH₃)SlowElectron-donating group deactivates the aryl halide towards oxidative addition.[4]
This compound Electron-donating (-OCH₃), Steric hindrance (o-CH₃)Very Slow The combined deactivating electronic effect and significant steric hindrance from the ortho-methyl group are expected to result in the slowest reaction rate among the compared substrates.[5]

The Heck-Mizoroki Reaction: Vinylation of Aryl Halides

The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl or vinyl halides with alkenes.[6][7] The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product.[4]

Heck_Mizoroki_Reaction cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(alkene)L2]X [Ar-Pd(II)(alkene)L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(alkene)L2]X Alkene Coordination R-CH=CH-Ar R-CH=CH-Ar [Ar-Pd(II)(alkene)L2]X->R-CH=CH-Ar Migratory Insertion H-Pd(II)(X)L2 H-Pd(II)(X)L2 R-CH=CH-Ar->H-Pd(II)(X)L2 β-Hydride Elimination H-Pd(II)(X)L2->Pd(0)L2 Base-assisted Reductive Elimination Ar-X 2-Bromo-4-methoxy- 1-methylbenzene Alkene Alkene Base Base (e.g., Et3N) Vinylated Arene Vinylated Arene

Figure 2: Catalytic Cycle of the Heck-Mizoroki Reaction.
Kinetic Considerations for the Heck Reaction

Similar to the Suzuki coupling, the oxidative addition step is often rate-limiting in the Heck reaction. Therefore, the electronic and steric properties of this compound will play a significant role. The electron-donating methoxy group will deactivate the substrate towards oxidative addition. The ortho-methyl group will further decrease the reaction rate due to steric hindrance. For sterically hindered aryl bromides, higher reaction temperatures and more electron-rich and bulky phosphine ligands are often required to achieve reasonable reaction rates.[8]

Table 2: General Comparison of Heck Reaction Conditions for Different Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001285-95
2-BromoanisolePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃DMAc1202470-80
This compound (Expected) Pd(OAc)₂ (2-5) Bulky phosphine (e.g., P(o-tolyl)₃ or P(t-Bu)₃) (4-10) Stronger base (e.g., K₂CO₃ or Cs₂CO₃) High-boiling polar aprotic (e.g., DMAc or NMP) >120 >24 Moderate

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes through the reaction of an aryl halide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9] The catalytic cycle involves both a palladium cycle, similar to the Suzuki and Heck reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate.[1]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (from Cu-C≡CR) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡CH Terminal Alkyne Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base, Cu(I)X Ar-X 2-Bromo-4-methoxy- 1-methylbenzene Base Base (e.g., Et3N) Cu(I)X Cu(I) salt Ar-C≡CR Aryl Alkyne Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base in a dry Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat to desired temperature with stirring C->D E Monitor reaction progress (TLC, GC-MS, or LC-MS) D->E F Cool to room temperature E->F G Quench reaction and perform aqueous workup F->G H Dry organic layer and concentrate in vacuo G->H I Purify by column chromatography H->I

References

A Senior Application Scientist's Guide to the Isomeric Purity Assessment of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is a cornerstone of successful synthesis and drug safety. 2-Bromo-4-methoxy-1-methylbenzene is a valuable substituted toluene building block, but its utility is directly tied to its isomeric purity. The presence of regioisomers, arising from non-selective synthesis steps, can introduce unforeseen side reactions, impact downstream yields, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth, comparative analysis of the three principal analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We move beyond mere protocols to explain the causality behind methodological choices, empowering you to select and implement the most effective strategy for your specific analytical challenge.

The Challenge: Identifying Unwanted Isomers

The most common synthetic route to this compound involves the electrophilic bromination of 4-methoxytoluene. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing. Since they are para to each other, they direct incoming electrophiles to the remaining ortho positions. This leads to the formation of two primary positional isomers:

  • Desired Product: this compound (Bromine is ortho to the methyl group)

  • Primary Isomeric Impurity: 3-Bromo-4-methoxy-1-methylbenzene (Bromine is ortho to the methoxy group)

Distinguishing and quantifying these closely related structures is the central analytical objective.

Comparative Analysis of Key Methodologies

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for routine quality control, trace-level impurity detection, or definitive structural confirmation.[2] We will explore the principles and applications of GC, HPLC, and NMR for this purpose.

Gas Chromatography (GC): The Power of Volatility and Resolution

GC is an ideal technique for analyzing volatile and semi-volatile compounds like substituted bromobenzenes.[3][4] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. Coupling GC with a Mass Spectrometer (GC-MS) provides an orthogonal detection method, confirming both the retention time and the mass-to-charge ratio of the analyte and its impurities.[4][5]

Causality Behind the Method: The choice of a mid-polarity stationary phase, such as a phenyl-methylpolysiloxane, is deliberate. These phases provide a nuanced separation mechanism based on both boiling point differences and subtle dipole-dipole interactions with the aromatic ring systems of the isomers, often yielding superior resolution compared to non-polar phases. The temperature gradient is optimized to ensure the compounds are volatile enough to travel through the column but allows sufficient interaction time with the stationary phase to effect separation.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.

  • Instrumentation: A GC system equipped with a split/splitless injector and a mass spectrometer detector (e.g., a single quadrupole or tandem MS).

  • GC Parameters:

    • Column: Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a 20:1 split ratio.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-350.

  • Data Analysis: Identify the peaks corresponding to the isomers based on their retention times. Confirm identity by comparing the acquired mass spectra to a reference library or the known fragmentation pattern. Quantify the isomeric purity by calculating the area percentage of the main peak relative to the total area of all isomeric peaks.

High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes

While GC is often the first choice for volatile aromatics, HPLC offers significant advantages, particularly if the sample contains non-volatile impurities or if derivatization is undesirable.[3][6] Reversed-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is the most common mode.

Causality Behind the Method: The separation of positional isomers on a standard C18 column can be challenging due to their similar hydrophobicity. The key to this protocol is the mobile phase composition. A mixture of acetonitrile and water provides the primary eluting strength. The addition of a small amount of an acid like formic acid can sharpen peak shape by suppressing the ionization of any potential phenolic impurities. The specific ratio of organic solvent to water is meticulously optimized to maximize the differential partitioning of the isomers between the mobile and stationary phases, thereby achieving baseline resolution.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in acetonitrile. Dilute with the mobile phase to a working concentration of ~100 µg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The isomers will elute at different retention times. Quantify purity using the area percent method, similar to GC. Method validation should be performed to ensure specificity, linearity, accuracy, and precision.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of isomers.[8][9] It relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their unique chemical environment. For positional isomers, the substitution pattern creates distinct chemical shifts and spin-spin coupling patterns in the ¹H and ¹³C spectra.

Causality Behind the Method: The power of NMR lies in its ability to map molecular connectivity.

  • ¹H NMR: The chemical shifts of the aromatic protons and their coupling constants are highly diagnostic. Protons ortho to each other exhibit a large coupling constant (³J ≈ 6-10 Hz), while meta coupling is much smaller (⁴J ≈ 2-3 Hz).[8] This allows for a definitive assignment of the substitution pattern.

  • ¹³C NMR: The number of unique signals in the ¹³C spectrum reflects the molecule's symmetry. The isomers of bromo-methoxy-methylbenzene will have different numbers of signals, providing a clear method of differentiation.

  • 2D NMR (COSY, HMBC): When 1D spectra are complex, 2D experiments like COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) provide definitive proof of which protons are coupled and their proximity to specific carbon atoms, leaving no ambiguity in the structural assignment.[8]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals. The ratio of the integrals of the aromatic protons corresponding to the main isomer versus the impurity provides a quantitative measure of purity.

    • Analyze the chemical shifts and coupling constants to confirm the identity of the major and minor components. For this compound, one would expect three distinct aromatic signals. For the 3-bromo isomer, a different pattern and set of coupling constants would be observed.

Quantitative Performance Comparison

The choice of technique often involves a trade-off between resolution, sensitivity, and the nature of the information required.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation by volatility and column interaction; mass-based detection.[3]Separation by differential partitioning between liquid and solid phases.[6]Differentiation by unique nuclear magnetic environments.[8]
Resolution of Isomers Excellent, especially with optimized columns and temperature programs.Good to Excellent, highly dependent on column and mobile phase selection.[10]Not a separation technique, but provides unambiguous differentiation.
Limit of Quantitation Low ng/mL to pg/mL range.[4]Low to mid ng/mL range.~0.1-1% (for impurity quantification by integration).
Precision (%RSD) < 5%< 2%< 5% (for quantification)
Analysis Time 15-30 minutes per sample.10-20 minutes per sample.5-15 minutes per sample (for ¹H).
Destructive? YesYes (sample cannot be recovered)No (sample can be fully recovered)
Primary Use Case Routine QC, trace impurity analysis, identification of volatile impurities.Routine QC, analysis of less volatile or thermally labile compounds.Definitive structural confirmation, reference standard characterization, quantification without a specific reference standard.

Visualizing the Analytical Workflow

A systematic approach ensures robust and reliable results. The following diagrams illustrate the general workflow and a decision-making model for method selection.

G cluster_prep Sample Handling & Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Reporting Sample Test Sample of 2-Bromo-4-methoxy- 1-methylbenzene Dissolution Accurate Weighing & Dissolution in Solvent Sample->Dissolution GC GC-MS Analysis Dissolution->GC HPLC HPLC-UV Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Quant Quantification (Area % or Integral Ratio) GC->Quant Ident Isomer Identification (RT, Mass Spectra, δ, J) GC->Ident HPLC->Quant HPLC->Ident NMR->Quant NMR->Ident Report Final Purity Report & Certificate of Analysis Quant->Report Ident->Report

Caption: General experimental workflow for isomeric purity analysis.

G node_end node_end node_mid node_mid Start Analytical Goal? QC Routine QC (Known Impurities) Start->QC Struct Structural Confirmation? Start->Struct Trace Trace Analysis (<0.1%)? QC->Trace Method_HPLC Use Validated HPLC Method Trace->Method_HPLC No Method_GC Use Validated GC-MS Method Trace->Method_GC Yes Method_NMR Use NMR Spectroscopy Struct->Method_NMR

Caption: Decision matrix for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Purity

For the comprehensive quality assurance of this compound, a multi-faceted analytical strategy is most effective.

  • GC-MS stands out for its high resolution and sensitivity, making it the preferred method for routine quality control and detecting trace-level volatile impurities.[4]

  • HPLC provides a robust and reliable alternative, particularly in QC labs where it is a workhorse for a wide range of compounds.

  • NMR is the definitive tool for absolute structural verification and should be used to characterize reference standards and investigate any unknown impurities detected by chromatographic methods.[9]

By understanding the principles, strengths, and practical application of each technique, researchers can confidently assess isomeric purity, ensuring the quality and integrity of their materials for the demanding applications in pharmaceutical development and beyond.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-4-methoxy-1-methylbenzene (CAS No. 36942-56-0). As a member of the halogenated aromatic compound class, this chemical necessitates stringent safety and disposal procedures to protect laboratory personnel and prevent environmental contamination.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Profile and Essential Safety Data

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of the disposal protocols outlined. The primary risks are associated with its irritant properties.[2]

Table 1: GHS Hazard Classification [2]

Hazard Class Code Statement
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Table 2: Key Physicochemical Properties

Property Value Source
Molecular Formula C₈H₉BrO PubChem[2]
Molecular Weight 201.06 g/mol PubChem[2]
Physical Form Colorless to Pale-yellow to Yellow-brown Liquid Sigma-Aldrich

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with correct handling during experimental use. The core principle is containment and segregation to ensure waste streams are not cross-contaminated.

Required Personal Protective Equipment (PPE)

Before handling the reagent or its waste, ensure the following PPE is worn:

  • Safety Goggles: Conforming to EN166 (EU) or 29 CFR 1910.133 (OSHA) standards.[3]

  • Nitrile Gloves: Check manufacturer data for chemical-specific breakthrough times.

  • Laboratory Coat: To prevent skin contact.

Engineering Controls

All transfers and handling of this compound and its waste must be conducted within a certified chemical fume hood.[1] This minimizes the risk of inhaling irritating vapors.[2]

The Critical Step: Waste Segregation Protocol

As a brominated organic compound, this compound waste is classified as Halogenated Organic Waste .[4][5][6] It is imperative to segregate this waste from all other waste streams.

Causality: Mixing halogenated and non-halogenated waste streams can lead to the formation of highly toxic byproducts, such as brominated dioxins, during the incineration process.[7] Furthermore, disposal costs for halogenated waste are often significantly higher, and proper segregation is crucial for cost-effective and compliant waste management.[8]

Step-by-Step Waste Collection and Storage Protocol

This protocol details the procedure for accumulating liquid and solid waste contaminated with this compound.

Experimental Workflow for Waste Generation

cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Handling A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Perform Reaction B->C D Quench & Workup C->D E Segregate Halogenated Waste D->E F Decontaminate Glassware E->F

Caption: General experimental workflow leading to waste generation.

Protocol for Liquid Waste Collection
  • Container Selection: Obtain a designated waste container, typically a plastic carboy, clearly marked for "Halogenated Organic Waste".[1][4] Ensure the container is chemically compatible and in good condition.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[7] The label must include the full chemical name: "Waste this compound" and list all other components in the waste mixture.

  • Waste Transfer: In a fume hood, carefully pour the liquid waste into the container using a funnel. This includes any solvent rinsates from cleaning contaminated glassware.[1]

  • Closure: Securely close the container cap immediately after adding waste.[7] Do not leave the container open in the fume hood.

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be in a cool, dry, well-ventilated location, and the container must be placed within a secondary containment tray to mitigate spills.[7][8]

Protocol for Solid Waste Collection
  • Container Selection: Use a designated, labeled container for solid hazardous waste. This can be a sealable bag or a wide-mouth solid waste drum.

  • Waste Collection: Place all contaminated solid materials (e.g., gloves, filter paper, silica gel) into this container.[7]

  • Storage: Store the solid waste container alongside the liquid waste container, following the same storage requirements.

Emergency Procedures: Spill Management

Immediate and correct action is critical in the event of a spill.[7]

Protocol for Minor Spills (Inside a Fume Hood)
  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: Absorb the spill using an inert absorbent material such as sand, silica gel, or a commercial sorbent.[9]

  • Neutralization (Optional but Recommended): Small spills can be treated with sodium thiosulfate before absorption to help neutralize the reactive bromine component.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a sealable bag or container.[3]

  • Disposal: Label the container as "Spill Debris: this compound" and manage it as hazardous solid waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated liquid waste.[1]

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Final Disposition

The final disposal of halogenated waste is a regulated process that must not be undertaken by laboratory personnel.

Disposal Workflow Diagram

A Waste Generated (Liquid or Solid) B Characterize Waste (Is it Halogenated?) A->B C Segregate into Halogenated Waste Container B->C Yes I Segregate into Non-Halogenated Container B->I No D Label Container Correctly ('Hazardous Waste', Contents) C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Request Waste Pickup from EHS/Certified Vendor E->F G Transport to Licensed Hazardous Waste Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision workflow for proper chemical waste disposal.

  • Coordination with Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per institutional policy), arrange for its disposal through your institution's EHS office or an approved hazardous waste contractor.[1]

  • Ultimate Disposal Method: Halogenated organic wastes are typically sent to specialized, licensed facilities for high-temperature incineration.[4][10] This process is designed with emission control systems to capture and neutralize harmful by-products.[10] Under no circumstances should this chemical be poured down the drain or mixed with general trash.[5]

By adhering to these rigorous handling and disposal protocols, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and minimize the environmental impact of their work.

References

A Senior Application Scientist's Guide to Handling 2-Bromo-4-methoxy-1-methylbenzene: A Proactive Safety and Operations Protocol

Author: BenchChem Technical Support Team. Date: December 2025

As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 2-Bromo-4-methoxy-1-methylbenzene (CAS No. 36942-56-0), a halogenated aromatic compound, is a valuable intermediate; however, its handling necessitates a comprehensive understanding of its hazard profile and the implementation of meticulous safety protocols. This guide provides essential, field-tested information for its safe operational use and disposal, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our protective measures.[1] The primary risks are associated with direct contact and inhalation.

GHS Hazard Classifications:

  • H315: Causes skin irritation. [1] This indicates that contact with the skin can lead to inflammatory reactions.

  • H319: Causes serious eye irritation. [1] Splashes or vapors can result in significant damage to the eyes.

  • H335: May cause respiratory irritation. [1] Inhalation of vapors can irritate the respiratory tract.

These classifications are not merely administrative codes; they are directives. They inform every choice we make, from the type of gloves we select to the ventilation systems we employ. The causality is direct: because the compound is a skin irritant, we must use chemical-resistant gloves. Because it is an eye irritant, we must wear sealed goggles. Because it can irritate the respiratory system, all handling must occur within a certified chemical fume hood.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The following equipment must be used for all procedures involving this compound.

Protection TypeRequired PPERationale & Key Considerations
Eye & Face Protection Chemical safety goggles and a face shield.Goggles provide a seal against splashes and vapors, while a face shield offers a secondary barrier for the entire face. Standard safety glasses are insufficient.[2]
Skin & Body Protection - Nitrile or Neoprene gloves.- Chemical-resistant lab coat. - Closed-toe shoes.Nitrile and neoprene offer good resistance to aromatic and halogenated compounds.[3] Always check the manufacturer's compatibility charts. The lab coat must be fully buttoned.[4] Shoes must cover the entire foot.[5]
Respiratory Protection Work within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of vapors.[2] A NIOSH-approved respirator with organic vapor cartridges is a secondary measure if engineering controls are insufficient or during a spill.[2][6]

Operational Workflow: From Preparation to Disposal

Safe handling is a process, not just a set of equipment. The following workflow ensures that risks are controlled at every stage of the experiment.

Preparation and Handling
  • Verify Fume Hood Function: Before beginning, ensure the chemical fume hood is operational, with the sash at the appropriate height.

  • Assemble Materials: Place all necessary equipment, including the sealed container of this compound, spill cleanup materials, and waste containers, inside the fume hood.[2]

  • Don PPE: Put on all required PPE following the correct sequence. This minimizes the risk of contamination.

  • Aliquot the Chemical: Using appropriate tools like glass pipettes or syringes, carefully transfer the required amount of the liquid. Avoid sudden movements to prevent splashes.

  • Execution: Conduct all experimental manipulations well within the fume hood to ensure containment of all vapors.

PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is critical to prevent cross-contamination. The "donning" process prepares you for safe work, while the "doffing" process ensures you do not carry contaminants out of the work area.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence Don1 1. Don Lab Coat Don2 2. Don Goggles / Face Shield Don1->Don2 Don3 3. Wash Hands Don2->Don3 Don4 4. Don Gloves (over cuffs) Don3->Don4 Doff1 1. Remove Gloves (Peel off) Doff2 2. Remove Face Shield / Goggles Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Spill and Decontamination Procedures

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood.

  • Clean: Wearing appropriate PPE, collect the absorbent material into a designated, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

Waste Management and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can endanger personnel and the environment.

  • Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and rinsates, must be segregated as halogenated organic waste .[2] Do not mix with non-halogenated waste streams.

  • Containerization: Use a designated, properly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.[9]

  • Storage: Keep the waste container tightly sealed and stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: The final disposal of the waste must be conducted through a licensed professional waste disposal service.[10][11]

By adhering to this comprehensive protocol, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind each step, and handle every chemical with the respect its potential hazards demand.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxy-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxy-1-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.